Pegaptanib sodium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
sodium;(2S)-N-[5-[hydroxy(methyl)phosphoryl]oxypentyl]-2,6-bis(2-methoxyethoxycarbonylamino)hexanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N3O10P.Na/c1-29-13-15-31-19(25)22-11-7-5-9-17(23-20(26)32-16-14-30-2)18(24)21-10-6-4-8-12-33-34(3,27)28;/h17H,4-16H2,1-3H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28);/q;+1/p-1/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHPKXLPCWQCHL-LMOVPXPDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)NCCCCC(C(=NCCCCCOP(=O)(C)O)[O-])NC(=O)OCCOC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCOC(=O)NCCCC[C@@H](C(=NCCCCCOP(=O)(C)O)[O-])NC(=O)OCCOC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39N3NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Genesis of a Targeted Therapy: An In-depth Guide to the Discovery and SELEX Process of Pegaptanib Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the pivotal SELEX process of Pegaptanib sodium (Macugen®), the first FDA-approved aptamer-based therapy. Pegaptanib represents a landmark in oligonucleotide therapeutics, offering a targeted approach for the treatment of neovascular (wet) age-related macular degeneration (AMD). This document delves into the quantitative data supporting its efficacy, detailed experimental protocols for its discovery and validation, and visualizations of the key biological pathways and experimental workflows.
Executive Summary
This compound is a pegylated anti-vascular endothelial growth factor (VEGF) aptamer that specifically targets the VEGF₁₆₅ isoform, a key mediator of angiogenesis and vascular permeability in wet AMD.[1] Discovered by NeXstar Pharmaceuticals through the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, this 28-nucleotide RNA aptamer underwent significant chemical modifications to enhance its stability and pharmacokinetic profile.[2][3] Clinical trials, most notably the V.I.S.I.O.N. studies, demonstrated its efficacy in reducing vision loss in patients with neovascular AMD.[4][5] This guide will explore the foundational science and developmental milestones of this pioneering therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the binding affinity, pharmacokinetics, and clinical efficacy of this compound.
Table 1: Binding Affinity of Pegaptanib for VEGF Isoforms
| Target Isoform | Dissociation Constant (Kd) | Binding Specificity |
| VEGF₁₆₅ | 50 - 200 pM[2][6][7][8][9] | High |
| VEGF₁₂₁ | No significant binding[2][7][9] | Selective for VEGF₁₆₅ |
| VEGF₁₈₉ | Lower affinity than VEGF₁₆₅[8] | Reduced |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species |
| Apparent Plasma Half-life | ~10 days (± 4 days)[10][11] | Humans |
| Mean Maximum Plasma Concentration (Cmax) | ~80 ng/mL (after 3 mg dose)[11] | Humans |
| Time to Cmax | 1 to 4 days[11] | Humans |
| Elimination | Primarily renal[10][12] | Humans |
Table 3: Key Efficacy Outcomes from the V.I.S.I.O.N. Clinical Trials (Year 1)
| Outcome | Pegaptanib 0.3 mg | Sham Injection | p-value |
| Patients losing <15 letters of visual acuity | 70%[5][13][14] | 55%[5][13][14] | <0.001[14] |
| Patients gaining ≥15 letters of visual acuity | 6%[13] | 2%[5] | <0.05[5] |
| Patients maintaining or gaining vision | 33%[5][14] | 23%[5][14] | 0.003[14] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and validation of Pegaptanib.
SELEX Protocol for the Discovery of Anti-VEGF₁₆₅ RNA Aptamers
The following is a representative protocol for the in vitro selection of 2'-fluoro-modified RNA aptamers against VEGF₁₆₅, based on the principles of the SELEX process used for Pegaptanib's discovery.
Materials:
-
Target Protein: Recombinant human VEGF₁₆₅.
-
SELEX Library: A synthetic DNA template library consisting of a central randomized region of 30-40 nucleotides flanked by constant regions for PCR amplification and in vitro transcription.
-
Enzymes: T7 RNA polymerase, M-MLV reverse transcriptase, Taq DNA polymerase.
-
Nucleotides: 2'-Fluoro-modified pyrimidine (B1678525) triphosphates (2'-F-CTP, 2'-F-UTP), 2'-hydroxyl purine (B94841) triphosphates (ATP, GTP).
-
Buffers: Selection buffer, wash buffer, elution buffer.
-
Separation Matrix: Nitrocellulose filters or magnetic beads coated with VEGF₁₆₅.
Methodology:
-
RNA Pool Generation: The DNA library is amplified by PCR. The resulting dsDNA is used as a template for in vitro transcription with T7 RNA polymerase and the modified nucleotide mixture to generate a pool of 2'-fluoro-modified RNA molecules.
-
Binding: The RNA pool is denatured and refolded, then incubated with VEGF₁₆₅ immobilized on a separation matrix in the selection buffer.
-
Partitioning: Unbound RNA sequences are removed by washing the matrix with wash buffer. The stringency of the washing steps is typically increased in later rounds of selection.
-
Elution: The RNA molecules bound to VEGF₁₆₅ are eluted from the matrix.
-
Reverse Transcription and Amplification: The eluted RNA is reverse transcribed to cDNA using M-MLV reverse transcriptase. The cDNA is then amplified by PCR to generate the DNA template for the next round of selection.
-
Iteration: Steps 1-5 are repeated for multiple rounds (typically 8-15) to enrich the pool for high-affinity aptamers.
-
Cloning and Sequencing: After the final round, the enriched DNA pool is cloned and individual aptamers are sequenced to identify unique sequences.
In Vitro Binding Affinity Measurement: Electrophoretic Mobility Shift Assay (EMSA)
Materials:
-
Aptamer: Purified, 5'-end-labeled (e.g., with ³²P) anti-VEGF₁₆₅ RNA aptamer.
-
Protein: Recombinant human VEGF₁₆₅.
-
Binding Buffer: A buffer optimized for the aptamer-protein interaction.[15]
-
Native Polyacrylamide Gel: 6-8% non-denaturing polyacrylamide gel.
Methodology:
-
Binding Reaction: A constant, low concentration of the labeled aptamer is incubated with varying concentrations of VEGF₁₆₅ in the binding buffer.[15]
-
Electrophoresis: The binding reactions are loaded onto the native polyacrylamide gel and subjected to electrophoresis.[15]
-
Visualization: The gel is dried and the radiolabeled RNA is visualized by autoradiography.
-
Analysis: The fraction of bound aptamer (shifted band) versus free aptamer is quantified. The dissociation constant (Kd) is determined by fitting the data to a binding isotherm.
In Vitro Functional Assay: HUVEC Proliferation Assay
Materials:
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Media: Endothelial cell growth medium.
-
Reagents: Recombinant human VEGF₁₆₅, Pegaptanib, cell proliferation reagent (e.g., MTT, WST-1).
Methodology:
-
Cell Seeding: HUVECs are seeded in 96-well plates and allowed to attach.[16]
-
Treatment: The cells are treated with a constant concentration of VEGF₁₆₅ in the presence of varying concentrations of Pegaptanib.[17] Control wells include cells with no treatment, cells with VEGF₁₆₅ only, and cells with Pegaptanib only.
-
Incubation: The plates are incubated for a period sufficient to allow for cell proliferation (e.g., 48-72 hours).[16]
-
Proliferation Measurement: A cell proliferation reagent is added to each well, and the absorbance or fluorescence is measured according to the manufacturer's instructions.
-
Analysis: The inhibition of VEGF₁₆₅-induced cell proliferation by Pegaptanib is calculated, and the IC₅₀ value is determined.
In Vivo Efficacy Model: Laser-Induced Choroidal Neovascularization (CNV) in Mice
Materials:
-
Animals: C57BL/6 mice.
-
Equipment: Argon laser, fundus camera.
-
Reagents: Pegaptanib, vehicle control, fluorescein-dextran.
Methodology:
-
CNV Induction: Anesthesia is administered to the mice, and laser photocoagulation is used to rupture Bruch's membrane in the retina, inducing CNV.[1][18]
-
Treatment: Immediately after laser induction, mice receive an intravitreal injection of Pegaptanib or a vehicle control.[1][18]
-
Evaluation: After a set period (e.g., 1-2 weeks), the mice are anesthetized and perfused with fluorescein-dextran.[1][18]
-
Imaging and Quantification: The eyes are enucleated, and choroidal flat mounts are prepared. The area of CNV is visualized by fluorescence microscopy and quantified using image analysis software.[1][18]
Mandatory Visualizations
VEGF Signaling Pathway and Inhibition by Pegaptanib
Caption: VEGF₁₆₅ signaling pathway and its inhibition by Pegaptanib.
The SELEX Process Workflow
Caption: The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) workflow.
Conclusion
This compound stands as a testament to the power of rational drug design and the innovative potential of aptamer technology. Its journey from a vast library of nucleic acid sequences to a clinically effective therapeutic for wet AMD has paved the way for the development of other oligonucleotide-based drugs. The specificity of Pegaptanib for VEGF₁₆₅, a direct result of the rigorous SELEX process, underscores the ability to create highly targeted therapies that can modulate disease pathways with precision. This in-depth guide provides a foundational understanding of the key scientific principles and experimental methodologies that underpinned the successful development of this pioneering aptamer therapeutic.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. VEGF signaling pathway | Abcam [abcam.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Laser-Induced Choroidal Neovascularization - Experimentica [experimentica.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 9. 2'-Fluoropyrimidine RNA-based aptamers to the 165-amino acid form of vascular endothelial growth factor (VEGF165). Inhibition of receptor binding and VEGF-induced vascular permeability through interactions requiring the exon 7-encoded domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. cusabio.com [cusabio.com]
- 13. A therapeutic aptamer inhibits angiogenesis by specifically targeting the heparin binding domain of VEGF165 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound for neovascular age-related macular degeneration: clinical experience in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs/Aptamer_Affinity_Measurement/Electrophoretic_Mobility_Shift_Assay__EMSA_.md · 974a5cd0c761f99184e378e31128ca1a204bb8ad · Sirun Li / Peking · GitLab [gitlab.igem.org]
- 16. benchchem.com [benchchem.com]
- 17. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]
- 18. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Binding Affinity of Pegaptanib to Vascular Endothelial Growth Factor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular binding affinity of Pegaptanib to its target, Vascular Endothelial Growth Factor (VEGF). Pegaptanib sodium, marketed as Macugen®, is a selective RNA aptamer developed for the treatment of neovascular (wet) age-related macular degeneration (AMD).[1][2] Its therapeutic effect is derived from its high-affinity binding to and subsequent inhibition of the 165 amino acid isoform of VEGF (VEGF₁₆₅), a key mediator of angiogenesis and vascular permeability.[3][4][5]
Pegaptanib: Structure and Selectivity
Pegaptanib is a 28-nucleotide RNA aptamer that is chemically modified to enhance its stability and pharmacokinetic profile.[3][6] These modifications include 2'-fluoropyrimidines and 2'-methoxypurines, which increase its resistance to nuclease degradation.[6] To extend its in vivo residence time, two branched 20-kiloDalton polyethylene (B3416737) glycol (PEG) moieties are covalently attached to the 5' terminus.[3][4]
The aptamer was developed using the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process to specifically target VEGF₁₆₅.[2] This isoform is primarily responsible for pathological ocular neovascularization.[2][3] Pegaptanib's selectivity stems from its interaction with the heparin-binding domain of VEGF₁₆₅, a domain that is absent in the physiological isoform VEGF₁₂₁.[4][7] By binding to this domain, Pegaptanib effectively blocks VEGF₁₆₅ from interacting with its receptors, VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), thereby inhibiting downstream signaling.[4][8][9]
Quantitative Binding Affinity Data
The binding affinity of Pegaptanib for VEGF₁₆₅ has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key measure of this interaction, with lower values indicating higher affinity. The IC₅₀ value represents the concentration of Pegaptanib required to inhibit 50% of VEGF's biological activity or receptor binding.
| Parameter | Value | Target Molecule | Method | Reference |
| Dissociation Constant (Kd) | 50 pM | VEGF₁₆₅ | Not Specified | [4] |
| Dissociation Constant (Kd) | 70 - 100 pM | VEGF₁₆₅ | Filter Binding Assay | [9] |
| Dissociation Constant (Kd) | 200 pM | VEGF₁₆₅ | Not Specified | [2] |
| IC₅₀ | Low nM range | VEGF₁₆₅ | HUVEC Bioassay | [9] |
VEGF Signaling and Inhibition by Pegaptanib
VEGF-A is a critical regulator of both physiological and pathological angiogenesis.[8] When VEGF₁₆₅ binds to its receptors, primarily VEGFR-2, on the surface of endothelial cells, it triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[10] This activation initiates a cascade of downstream signaling pathways, including the Phospholipase C-γ (PLC-γ) -> Protein Kinase C (PKC) -> Mitogen-Activated Protein Kinase (MAPK) pathway, which ultimately leads to increased vascular permeability, cell proliferation, migration, and the formation of new blood vessels.[8][10][11]
Pegaptanib acts as a potent antagonist by sequestering VEGF₁₆₅, preventing its interaction with VEGFR-1 and VEGFR-2.[12][13] This blockade of the initial ligand-receptor binding event effectively halts the downstream signaling cascade responsible for neovascularization.
Experimental Protocols
The determination of Pegaptanib's binding affinity relies on established biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
SELEX is the in vitro evolution process used to discover aptamers like Pegaptanib that bind to a specific target with high affinity.[14][15]
Methodology:
-
Library Synthesis: A large combinatorial library of single-stranded nucleic acid sequences (RNA or DNA), typically containing 10¹⁴ to 10¹⁵ unique molecules, is chemically synthesized.[14] This library consists of a central random region flanked by constant sequences for PCR amplification.[16]
-
Binding/Incubation: The nucleic acid library is incubated with the target molecule (in this case, VEGF₁₆₅) under specific buffer and temperature conditions to allow for binding.[15]
-
Partitioning: The sequences that have bound to the target are separated from the unbound sequences.[15] This can be achieved through various methods, such as nitrocellulose filter binding (where protein-aptamer complexes are retained) or affinity chromatography.[15][17]
-
Elution and Amplification: The bound aptamer sequences are eluted from the target and then amplified using PCR (for DNA) or reverse transcription-PCR (for RNA).[15][16]
-
Iterative Cycling: Steps 2-4 are repeated for multiple rounds (typically 6-12), with increasing selection stringency in each round to enrich the pool with the highest-affinity binders.[17][18]
-
Sequencing and Characterization: After enrichment, the final aptamer pool is cloned and sequenced to identify individual high-affinity aptamer candidates.[18] These candidates are then characterized for their binding affinity and specificity.
Filter-Binding Assay
This technique is a straightforward method to quantify the interaction between a protein and a nucleic acid.[19][20] It relies on the principle that proteins bind to nitrocellulose membranes, whereas free RNA or DNA does not.[21][22]
Methodology:
-
RNA Labeling: The RNA aptamer (Pegaptanib) is radiolabeled, typically with ³²P, to enable detection.
-
Binding Reaction: A fixed, low concentration of the labeled RNA is incubated with varying concentrations of the target protein (VEGF) in a suitable binding buffer. The reactions are allowed to reach equilibrium.[19][20]
-
Filtration: The reaction mixtures are passed through a nitrocellulose filter under a vacuum.[19] The protein and any RNA bound to it will be retained on the filter, while the free, unbound RNA will pass through.[21][22]
-
Washing: The filter is washed with a small amount of ice-cold binding buffer to remove any non-specifically bound RNA.
-
Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter or phosphor-imaging screen.[19][20]
-
Data Analysis: The fraction of bound RNA is plotted against the protein concentration. The data is then fitted to a binding isotherm to determine the equilibrium dissociation constant (Kd), which is the protein concentration at which 50% of the RNA is bound.[22]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to affinity data.[23][24]
Methodology:
-
Sensor Chip Preparation: One of the binding partners (either the aptamer or the target protein) is immobilized onto the surface of a sensor chip, which is coated with a thin layer of gold.[23][24] For aptamers, this is often done by using a biotin-tagged aptamer that binds to a streptavidin-coated chip.[25]
-
Analyte Injection: A solution containing the other binding partner (the analyte) is flowed over the sensor surface at a constant rate.[24]
-
Association Phase: As the analyte binds to the immobilized ligand, the mass on the sensor surface increases, causing a proportional change in the refractive index. This change is detected in real-time and recorded as a response in resonance units (RU).[24]
-
Equilibrium/Steady-State Phase: The injection continues until the binding rate equals the dissociation rate, reaching a plateau.
-
Dissociation Phase: The analyte solution is replaced with a flow of buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.
-
Data Analysis: The resulting sensorgram (a plot of RU versus time) is analyzed. By performing the experiment with a range of analyte concentrations, the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ) can be calculated.[23][25]
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[26][27]
Methodology:
-
Sample Preparation: The aptamer and the target protein are prepared in identical, extensively dialyzed buffers to minimize heats of dilution.[28] One molecule (e.g., the aptamer) is placed in the sample cell of the calorimeter, and the other (the ligand, e.g., VEGF) is loaded into a titration syringe.[27]
-
Titration: A series of small, precise injections of the ligand from the syringe into the sample cell is performed.[27]
-
Heat Measurement: With each injection, the binding reaction occurs, and the instrument measures the minute amount of heat that is either released (exothermic) or absorbed (endothermic).[26][27] The instrument's feedback system applies power to maintain a constant temperature between the sample and reference cells. The power required to do this is the measured signal.
-
Data Acquisition: A plot of the heat change per injection versus the molar ratio of ligand to the molecule in the cell is generated.
-
Data Analysis: The resulting binding isotherm is analyzed by fitting it to a suitable binding model (e.g., a one-site binding model). This analysis yields the Kd, ΔH, and stoichiometry of the interaction. The change in entropy (ΔS) can then be calculated from these values.[27]
References
- 1. Pegaptanib - Wikipedia [en.wikipedia.org]
- 2. This compound for ocular vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pegaptanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular endothelial growth factor and the potential therapeutic use of pegaptanib (macugen) in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The First Anti-VEGF Therapy: this compound | Ento Key [entokey.com]
- 8. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGF Pathway [sigmaaldrich.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. Aptamer SELEX - Novaptech [novaptech.com]
- 16. Development of DNA aptamers using Cell-SELEX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. basepairbio.com [basepairbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Filter binding assay - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Label-Free Determination of the Kinetic Parameters of Protein-Aptamer Interaction by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 25. nicoyalife.com [nicoyalife.com]
- 26. Determining the Thermodynamic and Kinetic Association of a DNA Aptamer and Tetracycline Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. japtamers.co.uk [japtamers.co.uk]
- 28. Video: Determining the Thermodynamic and Kinetic Association of a DNA Aptamer and Tetracycline Using Isothermal Titration Calorimetry [jove.com]
Preclinical Development and Pharmacology of Pegaptanib Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegaptanib sodium, marketed as Macugen®, is a selective vascular endothelial growth factor (VEGF) antagonist. It is a pegylated anti-VEGF aptamer, a single strand of nucleic acid that binds with high specificity and affinity to the 165 isoform of VEGF (VEGF₁₆₅).[1][2] This isoform is a key contributor to pathological angiogenesis and increased vascular permeability, processes that are central to the vision loss associated with neovascular (wet) age-related macular degeneration (AMD).[2] this compound was the first anti-VEGF therapy and the first aptamer to be approved for clinical use, marking a significant milestone in the treatment of ocular vascular diseases.[1][3] This technical guide provides an in-depth overview of the preclinical development and pharmacology of this compound, with a focus on its mechanism of action, key in vitro and in vivo studies, pharmacokinetics, and toxicology.
Chemical Structure and Mechanism of Action
Pegaptanib is a 28-nucleotide RNA aptamer with the sequence 5′-CGG AAU CAG UGA AUG CUU AUA CAU CCG-3′-3′dT.[4] To enhance its stability and pharmacokinetic profile, the aptamer is chemically modified. All pyrimidine (B1678525) nucleosides are 2'-deoxy-2'-fluoro nucleosides, and the purine (B94841) nucleosides are 2'-O-methylated, modifications that confer resistance to nuclease degradation.[4][5] The 3' end is capped with an inverted deoxy-thymidine.[5] Furthermore, two branched 20-kDa polyethylene (B3416737) glycol (PEG) moieties are covalently linked to the 5' end, which increases its half-life in the vitreous.[6][7]
Pegaptanib selectively binds to the heparin-binding domain of the VEGF₁₆₅ isoform, which is not present in other isoforms like VEGF₁₂₁.[6][8] This specific binding prevents VEGF₁₆₅ from interacting with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[4][6] The inhibition of this interaction blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and increased vascular permeability.[8]
VEGF Signaling Pathway and Pegaptanib's Point of Intervention
References
- 1. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]
- 2. Evaluating VEGF-Induced Vascular Leakage Using the Miles Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Pegaptanib, a targeted anti-VEGF aptamer for ocular vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploration of Oxygen-Induced Retinopathy Model to Discover New Therapeutic Drug Targets in Retinopathies [frontiersin.org]
- 5. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse model of oxygen-induced retinopathy [bio-protocol.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Role of 2'-Fluoropyrimidines and 2'-Methoxypurines in Pegaptanib Stability
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the chemical modifications in Pegaptanib, specifically the 2'-fluoropyrimidines and 2'-methoxypurines, and their critical function in enhancing the aptamer's stability and viability as a therapeutic agent. It includes quantitative stability data, detailed experimental protocols, and conceptual diagrams to illustrate key processes.
Introduction: The Challenge of Oligonucleotide Therapeutics
Pegaptanib (Macugen®) marked a significant milestone as the first aptamer-based drug to receive FDA approval, targeting vascular endothelial growth factor (VEGF) for the treatment of neovascular (wet) age-related macular degeneration (AMD).[1][2][3] Aptamers, which are short, single-stranded DNA or RNA oligonucleotides, fold into specific three-dimensional structures to bind targets with high affinity and specificity, akin to monoclonal antibodies.[1][4]
However, the therapeutic potential of unmodified RNA oligonucleotides is severely hampered by their inherent instability in vivo.[5][6] The human body, particularly biological fluids like plasma and the vitreous humor of the eye, is rich in nucleases (RNases) that rapidly degrade RNA molecules, rendering them ineffective.[7][8] To overcome this, Pegaptanib was engineered with extensive chemical modifications that form the cornerstone of its stability and clinical efficacy. This guide focuses on the pivotal role of two such modifications: the substitution of 2'-hydroxyl groups with 2'-fluoro groups on pyrimidines and 2'-methoxy groups on purines.
The Chemical Architecture of Pegaptanib Stability
Pegaptanib is a 28-nucleotide RNA aptamer engineered to bind with high specificity to the VEGF₁₆₅ isoform, which is primarily responsible for pathological ocular neovascularization.[9][10] Its resilience against degradation is not incidental but the result of deliberate chemical design.
-
2'-Fluoropyrimidines: Every pyrimidine (B1678525) nucleotide (Cytosine and Uracil) in the Pegaptanib sequence has the hydroxyl group (-OH) at the 2' position of the ribose sugar replaced with a fluorine atom (2'-F).[1][11]
-
2'-Methoxypurines (2'-O-Methyl): Nearly all purine (B94841) nucleotides (Adenine and Guanine) are modified by replacing the 2'-hydroxyl group with a methoxy (B1213986) group (2'-OCH₃).[1][11] Two purine residues (adenosines) remain unmodified to maintain high binding affinity to the VEGF target.[12]
These modifications are complemented by two other structural features that enhance its pharmacokinetic profile:
-
5' PEGylation: A 40 kDa branched polyethylene (B3416737) glycol (PEG) moiety is attached to the 5' end. This increases the molecule's hydrodynamic size, which reduces renal clearance and further shields it from nuclease attack.[1][2][13]
-
3' Inverted Deoxythymidine Cap: The 3' end is capped with an inverted deoxythymidine, creating a 3'-3' linkage that effectively blocks 3'-exonucleases, a major source of degradation in serum.[1]
The diagram below illustrates how these modifications protect the Pegaptanib aptamer from enzymatic degradation.
Quantitative Data Presentation: Stability and Pharmacokinetics
The chemical modifications translate directly into a significantly improved pharmacokinetic profile, allowing for prolonged therapeutic action following intravitreal injection. The following table summarizes key quantitative data on the stability and half-life of Pegaptanib and related modified oligonucleotides.
| Parameter | Value | Context / Species | Reference |
| Stability in Human Plasma | > 18 hours | In vitro stability of Pegaptanib. | [9][14] |
| Vitreous Detection Time | At least 28 days | Biologically active Pegaptanib in monkey vitreous humor after a single 0.5 mg dose. | [3] |
| Apparent Plasma Half-Life | 10 (± 4) days | In humans, following a single 3 mg monocular dose (10x the recommended dose). | [3][15] |
| Comparative Half-Life | Unmodified DNA: 5 hours2'-Fluoro RNA: 10 hours2'-O-Methyl RNA: > 240 hours (est.) | Comparative study of different modifications in fresh human serum. | [16] |
The Core Mechanism: How 2'-Modifications Confer Nuclease Resistance
The primary role of the 2'-fluoro and 2'-methoxy modifications is to confer resistance to nuclease-mediated degradation.[1][9][12] Nucleases recognize the sugar-phosphate backbone of RNA and utilize the 2'-hydroxyl group as a key recognition site and catalytic participant in the cleavage of the phosphodiester bond.
By replacing the reactive 2'-OH group with the electro-negative 2'-F or the bulkier 2'-OCH₃ group, the modifications create steric hindrance. This prevents the nuclease's active site from properly binding to the RNA backbone, effectively rendering the aptamer a poor substrate for these enzymes.[5][17] This protection works against both endonucleases (which cleave within the sequence) and exonucleases (which degrade from the ends).
Furthermore, these 2' modifications lock the ribose ring into an A-form (C3'-endo) helical conformation, which is characteristic of RNA duplexes. This pre-organization increases the thermodynamic stability of the aptamer's folded structure, which not only improves target binding but also contributes to its overall resistance to degradation.[1]
Experimental Protocols: Assessing Aptamer Stability
Evaluating the stability of modified oligonucleotides like Pegaptanib is a critical step in their development. The most common method is an in vitro nuclease resistance assay using serum or plasma.
Protocol: Serum Stability by Gel Electrophoresis
Objective: To determine the half-life (t₁/₂) of a modified aptamer in the presence of nucleases found in serum.
Materials:
-
Modified aptamer (e.g., Pegaptanib) and an unmodified RNA control of similar length.
-
Human or animal serum (e.g., 90% solution in PBS).
-
Nuclease-free water and buffers (e.g., PBS, pH 7.4).
-
Incubator or water bath set to 37°C.
-
Gel loading buffer containing a denaturant and a chelating agent (e.g., formamide (B127407) and EDTA).
-
Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7M Urea).
-
Electrophoresis system (gel tank, power supply).
-
Visualization system: A fluorescent stain (e.g., SYBR Gold) and a gel imager, or a phosphorimager if using radiolabeled aptamers.
Methodology:
-
Reaction Setup: Prepare a master mix of the aptamer in the serum solution to a final concentration (e.g., 1 µM).
-
Incubation: Place the reaction tube in a 37°C incubator.
-
Time-Course Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately mix the aliquot with an equal volume of gel loading buffer. The EDTA chelates divalent cations required by nucleases, and formamide denatures the enzymes, effectively stopping the degradation reaction. Store samples at -20°C or -80°C until analysis.
-
Gel Electrophoresis: Once all time points are collected, heat the samples (e.g., 95°C for 5 minutes) and load them onto the denaturing polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Visualization: Stain the gel with a fluorescent dye and visualize using a gel imager. The intact, full-length aptamer will appear as a distinct band. Degraded fragments will appear as a smear below this band.
-
Quantification and Analysis: Measure the band intensity for the full-length aptamer in each lane corresponding to a time point. Normalize the intensity at each time point to the intensity at time 0. Plot the percentage of intact aptamer against time. The half-life (t₁/₂) is the time at which the percentage of intact aptamer is 50%.
The following diagram outlines the workflow for this experimental protocol.
Conclusion
The stability of Pegaptanib is not a peripheral feature but a central element of its design, enabling its function as a long-acting therapeutic. The strategic incorporation of 2'-fluoropyrimidines and 2'-methoxypurines is the primary defense against the rapid enzymatic degradation that would otherwise neutralize an unmodified RNA therapeutic in vivo. These modifications sterically block nuclease access to the phosphodiester backbone and stabilize the aptamer's functional conformation. This elegant chemical solution transformed the concept of RNA aptamers into a clinical reality, paving the way for the development of next-generation, stabilized oligonucleotide therapeutics.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. The 20th Anniversary of Pegaptanib (MacugenTM), the First Approved Aptamer Medicine: History, Recent Advances and Future Prospects of Aptamers in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pegaptanib ( Macugen®) | amdbook.org [amdbook.org]
- 4. japtamers.co.uk [japtamers.co.uk]
- 5. synoligo.com [synoligo.com]
- 6. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 7. sg.idtdna.com [sg.idtdna.com]
- 8. Nuclease Resistance Design and Protocols [genelink.com]
- 9. Pegaptanib sodium for ocular vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pegaptanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. How to find the sequence of Pegaptanib? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. basepairbio.com [basepairbio.com]
- 17. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Molecular Interaction of Pegaptanib Sodium with the Heparin-Binding Domain of Vascular Endothelial Growth Factor (VEGF)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pegaptanib sodium, a pegylated anti-vascular endothelial growth factor (VEGF) aptamer, represents a significant milestone in the targeted therapy of neovascular (wet) age-related macular degeneration (nAMD).[1][2] Its therapeutic efficacy is rooted in its highly specific interaction with the 165 isoform of VEGF-A (VEGF165), a key mediator of pathological angiogenesis and vascular permeability.[1][3][4] This technical guide provides a comprehensive analysis of the molecular interactions between this compound and the heparin-binding domain (HBD) of VEGF165, offering insights into its mechanism of action, the experimental validation of this interaction, and its implications for drug development.
Introduction to this compound and its Target: VEGF165
This compound is a 28-nucleotide RNA aptamer developed through the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.[3] To enhance its in vivo stability and pharmacokinetic profile, it is chemically modified with 2'-fluoropyrimidines and 2'-methoxypurines and is covalently linked to two branched 20-kD polyethylene (B3416737) glycol (PEG) moieties.[4][5][6]
The primary target of pegaptanib, VEGF165, is the predominant isoform of VEGF-A involved in pathological ocular neovascularization.[4][7] VEGF-A isoforms are generated through alternative splicing of the VEGF gene.[8] While all isoforms share a common receptor-binding domain, VEGF165 is distinguished by the presence of a heparin-binding domain (HBD).[5][7][9][10][11][12] This domain is crucial for its potent angiogenic and permeability-enhancing activities.[13] The HBD allows VEGF165 to interact with heparan sulfate (B86663) proteoglycans on the cell surface and in the extracellular matrix, which enhances its binding to its cognate receptors, VEGFR-1 (Flt-1) and VEGFR-2 (KDR/Flk-1), and the co-receptor Neuropilin-1 (NRP-1).[9][10][11][12]
The Heparin-Binding Domain of VEGF165: A Strategic Target
The selectivity of pegaptanib for VEGF165 is a direct consequence of its binding to the HBD, an exon 7-encoded region absent in the shorter, physiologically important VEGF121 isoform.[3][8] This targeted approach allows for the inhibition of pathological neovascularization driven by VEGF165 while sparing the physiological functions of VEGF121.[3] The HBD is a highly basic domain that not only mediates interaction with heparin and heparan sulfate proteoglycans but also plays a critical role in the mitogenic potency of VEGF165.[9][10][11][12][13] By targeting this domain, pegaptanib effectively neutralizes the pathological activities of VEGF165.
Mechanism of Action: How Pegaptanib Inhibits VEGF165
Pegaptanib functions as a VEGF antagonist.[1][14] Upon intravitreal injection, it binds with high affinity and specificity to the HBD of extracellular VEGF165.[2][5] This binding sterically hinders the interaction of VEGF165 with its cell-surface receptors, thereby preventing the activation of the downstream signaling cascade that leads to angiogenesis and increased vascular permeability.[4][8][14][15] By blocking the biological activity of VEGF165, pegaptanib helps to reduce the growth of abnormal blood vessels and control vascular leakage in the eye.[1]
Below is a diagram illustrating the VEGF signaling pathway and the inhibitory action of pegaptanib.
Caption: VEGF Signaling Pathway and Pegaptanib Inhibition.
Quantitative Analysis of the Pegaptanib-VEGF165 Interaction
The binding affinity of pegaptanib to VEGF165 has been quantified in several studies. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 200 pM | [3] |
| Dissociation Constant (Kd) | 50 pM | [5] |
| IC50 for VEGFR-1 Inhibition | 0.47 nM | [16] |
| IC50 for VEGFR-2 Inhibition | 1.10 nM | [16] |
| IC50 for NRP-1 Inhibition | 0.23 nM | [16] |
Experimental Protocols for Characterizing the Interaction
A variety of experimental techniques have been employed to characterize the interaction between pegaptanib and VEGF165. Surface Plasmon Resonance (SPR) is a powerful, label-free method for real-time analysis of biomolecular interactions.
Surface Plasmon Resonance (SPR) Protocol for Aptamer-Protein Interaction
This protocol provides a generalized workflow for assessing the binding kinetics of pegaptanib to VEGF165 using SPR.
Caption: SPR Experimental Workflow.
Detailed Steps:
-
Sensor Chip Preparation:
-
A carboxymethylated dextran (B179266) (CM5) sensor chip is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Streptavidin is then injected over the activated surface for covalent immobilization via amine coupling.
-
The remaining active esters are deactivated with ethanolamine.
-
A biotinylated version of the pegaptanib aptamer is then injected over the streptavidin-coated surface for high-affinity capture.
-
-
Binding Analysis:
-
Recombinant human VEGF165 is prepared in a running buffer (e.g., HBS-EP+) at a range of concentrations (typically spanning from 10-fold below to 10-fold above the expected Kd).
-
Each concentration of VEGF165 is injected over the sensor surface for a defined period to monitor the association phase.
-
This is followed by an injection of running buffer to monitor the dissociation of the aptamer-protein complex.
-
-
Surface Regeneration:
-
After each binding cycle, the sensor surface is regenerated by injecting a solution that disrupts the aptamer-VEGF165 interaction without denaturing the immobilized aptamer (e.g., a low pH glycine-HCl buffer).
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are analyzed using appropriate software.
-
The data is typically fit to a 1:1 Langmuir binding model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Preclinical and Clinical Significance
Preclinical studies have demonstrated that pegaptanib effectively inhibits VEGF165-induced cellular responses, such as endothelial cell proliferation and migration.[3][5] In animal models of ocular neovascularization, pegaptanib has been shown to significantly reduce the growth of abnormal blood vessels and suppress vascular leakage.[5]
The efficacy and safety of pegaptanib for the treatment of nAMD were established in the pivotal Phase III V.I.S.I.O.N. (VEGF Inhibition Study in Ocular Neovascularization) trials.[8][17][18][19] These trials demonstrated that intravitreal injections of pegaptanib significantly reduced the risk of vision loss compared to sham injections.[17][18]
Conclusion
The interaction between this compound and the heparin-binding domain of VEGF165 is a prime example of successful rational drug design. By specifically targeting a key pathological isoform of VEGF, pegaptanib offers a selective therapeutic approach for nAMD. The in-depth understanding of this molecular interaction, elucidated through a combination of biochemical and biophysical techniques, has been instrumental in its development and clinical application. This guide provides a foundational understanding for researchers and professionals in the field, highlighting the critical aspects of pegaptanib's mechanism of action and the experimental methodologies used to characterize it.
References
- 1. Pegaptanib - Wikipedia [en.wikipedia.org]
- 2. Pegaptanib for wet macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for ocular vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pegaptanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. A therapeutic aptamer inhibits angiogenesis by specifically targeting the heparin binding domain of VEGF165 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The First Anti-VEGF Therapy: this compound | Ento Key [entokey.com]
- 9. The heparin-binding domain confers diverse functions of VEGF-A in development and disease: a structure-function study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] The heparin-binding domain confers diverse functions of VEGF-A in development and disease: a structure-function study. | Semantic Scholar [semanticscholar.org]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The heparin-binding domain of VEGF165 directly binds to integrin αvβ3 and VEGFR2/KDR D1: a potential mechanism of negative regulation of VEGF165 signaling by αvβ3 [frontiersin.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Year 2 efficacy results of 2 randomized controlled clinical trials of pegaptanib for neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. This compound for neovascular age-related macular degeneration: clinical experience in the UK - PMC [pmc.ncbi.nlm.nih.gov]
Early research on the anti-angiogenic properties of Pegaptanib
An In-Depth Technical Guide to the Early Research on the Anti-Angiogenic Properties of Pegaptanib
Introduction
Pegaptanib sodium, marketed as Macugen®, represents a pioneering approach in the treatment of neovascular (wet) age-related macular degeneration (AMD).[1][2] It is a 28-base ribonucleic acid (RNA) aptamer that was specifically developed to target and inhibit the activity of vascular endothelial growth factor (VEGF).[1][2] VEGF is a critical signaling protein that promotes angiogenesis (the formation of new blood vessels) and increases vascular permeability, both of which are key pathological processes in wet AMD.[3][4][5] Pegaptanib was the first anti-VEGF therapy and the first aptamer to be approved for clinical use, validating VEGF as a therapeutic target for ocular diseases.[1][6][7] This technical guide provides a detailed overview of the foundational preclinical and early clinical research that established the anti-angiogenic properties of Pegaptanib.
Mechanism of Action: Selective Inhibition of VEGF165
The primary mechanism of action of Pegaptanib is its high-affinity and specific binding to the 165-amino acid isoform of VEGF (VEGF₁₆₅).[1][3][4] VEGF₁₆₅ is the predominant isoform involved in pathological ocular neovascularization and vascular permeability.[5][7][8] Pegaptanib binds to the heparin-binding domain of VEGF₁₆₅, which is not present in all VEGF isoforms, such as VEGF₁₂₁.[1][9] This specific binding prevents VEGF₁₆₅ from interacting with its receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[1] The inhibition of this interaction blocks the downstream signaling cascade that leads to endothelial cell proliferation, migration, and new blood vessel formation.[9][10] To enhance its therapeutic profile, the aptamer is covalently linked to two branched 20-kDa polyethylene (B3416737) glycol (PEG) moieties, which increases its stability and half-life in the vitreous.[1][2]
References
- 1. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pegaptanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. A comparative debate on the various anti-vascular endothelial growth factor drugs: this compound (Macugen), ranibizumab (Lucentis) and bevacizumab (Avastin) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pegaptanib, a targeted anti-VEGF aptamer for ocular vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The First Anti-VEGF Therapy: this compound | Ento Key [entokey.com]
- 10. Development of the anti-VEGF aptamer to a therapeutic agent for clinical ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Specificity of Pegaptanib: A Technical Guide to its Selective Targeting of VEGF165
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular specificity of Pegaptanib (Macugen®), a therapeutic aptamer, for the VEGF165 isoform over other members of the Vascular Endothelial Growth Factor-A (VEGF-A) family. By examining quantitative binding data, detailing experimental methodologies, and visualizing key molecular interactions and pathways, this document provides a comprehensive resource for understanding the selective mechanism of action of this important anti-angiogenic agent.
Executive Summary
Pegaptanib is a pegylated anti-VEGF-A aptamer designed to selectively inhibit the pro-angiogenic and pro-permeability effects of VEGF-A in the eye. Its therapeutic efficacy in conditions such as neovascular (wet) age-related macular degeneration (AMD) stems from its high specificity for the VEGF165 isoform. This specificity is critical as it allows for the targeted inhibition of the primary pathological isoform while sparing others that may have physiological roles. This guide delves into the quantitative basis of this selectivity, the experimental methods used to characterize it, and the downstream signaling consequences of this targeted inhibition.
Quantitative Analysis of Pegaptanib's Binding Affinity
The cornerstone of Pegaptanib's mechanism is its differential binding affinity across the various VEGF-A isoforms. This selectivity is primarily attributed to its interaction with the heparin-binding domain present in VEGF165 but absent in the shorter VEGF121 isoform.[1][2][3][4] The following tables summarize the available quantitative data on the binding affinity (Kd) and inhibitory concentration (IC50) of Pegaptanib for different VEGF-A isoforms.
Table 1: Pegaptanib Binding Affinity (Kd) for VEGF-A Isoforms
| VEGF-A Isoform | Binding Affinity (Kd) | Method | Reference(s) |
| VEGF165 | 50 pM - 200 pM | Filter-Binding Assay, Surface Plasmon Resonance (SPR) | [2][3][][6] |
| VEGF121 | No significant binding | Filter-Binding Assay | [6][7] |
| VEGF189 | Lower affinity than VEGF165 (quantitative data not specified) | Not specified | [8] |
| VEGF145 | Data not available | - | - |
| VEGF206 | Data not available | - | - |
| VEGF165b | No significant binding | Native SDS-PAGE | [9] |
Table 2: Pegaptanib Inhibitory Activity (IC50) against VEGF-A Isoforms
| Activity Measured | VEGF-A Isoform | IC50 | Assay | Reference(s) |
| Inhibition of VEGF-induced cell migration | VEGF165 | 4 nM | Cell Migration Assay | [9] |
| Inhibition of VEGF binding to VEGFR-1 | VEGF165 | 0.47 nM | Receptor-Binding Assay | [1] |
| Inhibition of VEGF binding to VEGFR-2 | VEGF165 | 1.10 nM | Receptor-Binding Assay | [1] |
| Inhibition of VEGF binding to Neuropilin-1 | VEGF165 | 0.23 nM | Receptor-Binding Assay | [1] |
Experimental Protocols for Determining Binding Specificity
The quantitative data presented above are derived from a suite of rigorous biophysical and cell-based assays. Below are detailed overviews of the key experimental methodologies employed to characterize the interaction between Pegaptanib and VEGF-A isoforms.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions. It provides quantitative information on the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
Methodology Overview:
-
Chip Preparation: A sensor chip (e.g., CM5) is activated to allow for the covalent immobilization of one of the binding partners.
-
Ligand Immobilization: Recombinant human VEGF-A isoform (e.g., VEGF165) is immobilized on the sensor chip surface. A reference flow cell is typically prepared with a non-target protein to subtract non-specific binding signals.
-
Analyte Injection: A series of concentrations of Pegaptanib (the analyte) are injected over the sensor surface at a constant flow rate.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time to generate a sensorgram. The sensorgram shows the association phase during analyte injection and the dissociation phase during buffer flow.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon, koff) and the binding affinity (Kd).
Filter-Binding Assay for Equilibrium Binding Analysis
The filter-binding assay is a classic technique to quantify the affinity of protein-nucleic acid interactions at equilibrium.
Methodology Overview:
-
Radiolabeling of Aptamer: Pegaptanib is radiolabeled, typically with ³²P, to enable sensitive detection.
-
Binding Reaction: A constant, low concentration of radiolabeled Pegaptanib is incubated with a range of concentrations of a specific VEGF-A isoform in a suitable binding buffer. The reactions are allowed to reach equilibrium.
-
Filtration: The binding reactions are passed through a nitrocellulose membrane under vacuum. Proteins and protein-nucleic acid complexes are retained by the membrane, while unbound nucleic acids pass through.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The fraction of bound aptamer is plotted against the protein concentration. The data is then fitted to a binding isotherm (e.g., the Hill equation) to determine the equilibrium dissociation constant (Kd).
Cell-Based Assays for Functional Inhibition
Cell-based assays are crucial for determining the functional consequences of Pegaptanib binding to VEGF-A, such as the inhibition of downstream cellular responses.
VEGF-Induced Endothelial Cell Migration Assay (Transwell Assay):
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to sub-confluency.
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains media with a specific concentration of a VEGF-A isoform (e.g., VEGF165) as a chemoattractant, along with varying concentrations of Pegaptanib.
-
Cell Seeding: HUVECs are seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a defined period (e.g., 4-6 hours) to allow for cell migration through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by colorimetric analysis.
-
Data Analysis: The number of migrated cells in the presence of Pegaptanib is compared to the number of migrated cells in the presence of VEGF-A alone to determine the inhibitory concentration (IC50).
Visualizing Molecular Interactions and Pathways
To provide a clearer understanding of the molecular mechanisms discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows.
VEGF-A Signaling Pathways
The various isoforms of VEGF-A, while originating from the same gene, can trigger distinct downstream signaling cascades, leading to different cellular responses. VEGF165 is a potent activator of both the pro-proliferative MEK/ERK pathway and the pro-survival PI3K/Akt pathway. In contrast, VEGF121 shows a less pronounced activation of the MEK/ERK pathway.[10]
Experimental Workflow for SPR Analysis
The following diagram outlines the typical workflow for determining the binding kinetics of Pegaptanib to a VEGF-A isoform using Surface Plasmon Resonance.
Logical Relationship of Pegaptanib's Specificity
This diagram illustrates the logical basis for Pegaptanib's specificity for VEGF165, which is dependent on the presence of the heparin-binding domain.
Conclusion
The specificity of Pegaptanib for VEGF165 is a well-defined and quantitatively supported phenomenon that underpins its therapeutic utility. Its high-affinity binding to the heparin-binding domain of VEGF165 effectively neutralizes the primary pathological isoform in neovascular eye diseases, while its lack of interaction with VEGF121 and VEGF165b suggests a more targeted approach with a potentially favorable safety profile. The experimental methodologies detailed herein provide a robust framework for the characterization of such specific aptamer-protein interactions. Further research to quantify the binding of Pegaptanib to other less prevalent VEGF-A isoforms would provide an even more complete picture of its selectivity profile. This guide serves as a foundational resource for researchers and professionals working to understand and develop targeted biologic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-VEGF aptamer (pegaptanib) therapy for ocular vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Pegaptanib sodium for ocular vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for ocular vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Pegaptanib Sodium: In Vitro Angiogenesis Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegaptanib sodium, a selective vascular endothelial growth factor (VEGF) antagonist, is an RNA aptamer that specifically targets the 165 isoform of VEGF-A (VEGF165). By binding to the heparin-binding domain of VEGF165, this compound inhibits its interaction with VEGF receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells. This blockade disrupts the downstream signaling cascade that promotes angiogenesis, the formation of new blood vessels. In vitro angiogenesis assays are crucial tools for characterizing the anti-angiogenic potential of therapeutic agents like this compound. These assays allow for the quantitative assessment of a compound's ability to inhibit key processes in angiogenesis, including endothelial cell proliferation, migration, and the formation of capillary-like structures (tube formation).
This document provides detailed protocols for commonly used in vitro angiogenesis assays to evaluate the efficacy of this compound. It also includes a summary of quantitative data from preclinical studies and visual representations of the experimental workflow and the targeted signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs).
| Assay | Cell Type | Stimulant | This compound Concentration | Observed Effect |
| Cell Proliferation | HUVEC | VEGF165 | 250 nM (as Pegaptanib-TDNs) | Significant inhibition of VEGF-induced proliferation.[1] |
| HUVEC | VEGF165 | 375 nM (as Pegaptanib-TDNs) | Dose-dependent inhibition of VEGF-induced proliferation.[1] | |
| Cell Migration | HMVEC | VEGF165 | 4 nM | IC50 for inhibition of VEGF-A165b mediated migration. |
| HMVEC | VEGF165 | 10 nM | Maximum inhibition of VEGF-A165b mediated migration. | |
| HUVEC | VEGF165 | 375 nM (as Pegaptanib-TDNs) | Significant inhibition of VEGF-induced migration.[1] | |
| Tube Formation | HUVEC | VEGF165 | Not Specified | Inhibition of VEGF-induced tube formation.[2] |
Note: Some data presented is for a pegaptanib-loaded tetrahedral nanostructure (Pegaptanib-TDNs), which may exhibit different potency compared to this compound alone.
Experimental Protocols
Endothelial Cell Proliferation Assay (VEGF-Induced)
This assay measures the ability of this compound to inhibit the proliferation of endothelial cells stimulated by VEGF165.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant Human VEGF165
-
This compound
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 supplemented with 2% FBS.
-
Harvest cells and seed them in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, aspirate the growth medium and replace it with 100 µL of basal medium (e.g., EBM-2) containing 0.5% FBS.
-
Incubate for 4-6 hours to synchronize the cell cycle.
-
-
Treatment:
-
Prepare a solution of VEGF165 in basal medium at a final concentration of 10-50 ng/mL.
-
Prepare serial dilutions of this compound in basal medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Add 50 µL of the VEGF165 solution and 50 µL of the this compound dilutions to the respective wells.
-
Include control wells:
-
Negative control: Basal medium only.
-
Positive control: Basal medium with VEGF165.
-
Vehicle control: Basal medium with the vehicle used to dissolve this compound.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Quantification of Proliferation:
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the positive control (VEGF165 alone).
-
Plot the dose-response curve and determine the IC50 value.
-
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the directional migration of endothelial cells to close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
EGM-2
-
FBS
-
Recombinant Human VEGF165
-
This compound
-
6-well or 12-well cell culture plates
-
200 µL pipette tips or a cell-scraper
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed HUVECs in 6-well or 12-well plates and culture until they form a confluent monolayer.
-
-
Wound Creation:
-
Once confluent, create a linear scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells gently with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with basal medium containing a low concentration of serum (e.g., 0.5% FBS) to minimize proliferation.
-
Add VEGF165 (e.g., 20-50 ng/mL) to the medium to stimulate migration.
-
Add different concentrations of this compound to the treatment wells.
-
Include control wells as described in the proliferation assay.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 immediately after treatment.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the wound at different points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition compared to the initial wound width.
-
The formula for calculating wound closure is:
-
Compare the migration rates between the different treatment groups.
-
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
Materials:
-
HUVECs
-
EGM-2
-
FBS
-
Recombinant Human VEGF165
-
This compound
-
Basement membrane extract (BME), such as Matrigel®
-
96-well cell culture plates (pre-chilled)
-
Microscope with a camera
Protocol:
-
Plate Coating:
-
Thaw the BME on ice.
-
Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in basal medium containing a low serum concentration.
-
Prepare a cell suspension containing VEGF165 (e.g., 10-30 ng/mL) and the desired concentrations of this compound.
-
Seed the cells onto the solidified BME at a density of 1.5 x 10^4 to 2.0 x 10^4 cells per well.
-
Include appropriate controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
-
Image Acquisition:
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
-
Capture images of the tube network in each well.
-
-
Quantification of Tube Formation:
-
Quantify the extent of tube formation by measuring parameters such as:
-
Total tube length
-
Number of branch points
-
Number of loops
-
-
This can be done manually using image analysis software (e.g., ImageJ) or with automated analysis systems.
-
-
Data Analysis:
-
Compare the quantitative parameters of tube formation in the this compound-treated groups to the VEGF165-stimulated control group.
-
Calculate the percentage of inhibition for each parameter.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro tube formation assay with this compound.
Caption: this compound's inhibition of the VEGF165 signaling pathway.
References
Application Notes and Protocols: Using Pegaptanib Sodium in Choroidal Neovascularization Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegaptanib sodium, marketed as Macugen®, is a pegylated anti-vascular endothelial growth factor (VEGF) aptamer. It selectively binds to the 165 isoform of VEGF-A, a key mediator of angiogenesis and vascular permeability.[1] This selective inhibition of VEGF-A₁₆₅ makes this compound a valuable tool for studying the pathogenesis of choroidal neovascularization (CNV) and for the preclinical evaluation of anti-angiogenic therapies.[2][3] The most widely accepted and utilized animal model for these studies is the laser-induced CNV model, typically in mice or rats.[4] This document provides detailed application notes and protocols for the use of this compound in such models.
Mechanism of Action
Pegaptanib is a single strand of nucleic acid that acts as a VEGF antagonist. By specifically binding to the VEGF₁₆₅ isoform, it prevents this protein from activating its receptors on the surface of vascular endothelial cells.[1] This blockade inhibits downstream signaling pathways that lead to angiogenesis (the formation of new blood vessels) and increased vascular permeability, which are the primary pathological processes in neovascular age-related macular degeneration (AMD) and other conditions involving CNV.[1]
Data Presentation
| Study Type | Treatment Group | N | Mean Change in CNV Size (Disc Areas) | Confidence Interval (95%) | Endpoint | Reference |
| Clinical Trial (VISION) | 0.3 mg Pegaptanib | 295 | -1.05 | -1.63 to -0.47 | 1 Year | [5] |
| Clinical Trial (VISION) | 1.0 mg Pegaptanib | 301 | -0.97 | -1.54 to -0.40 | 1 Year | [5] |
| Clinical Trial (VISION) | 3.0 mg Pegaptanib | 296 | -0.74 | -1.35 to -0.13 | 1 Year | [5] |
| Clinical Trial (VISION) | Sham Injection | 298 | - | - | 1 Year | [5] |
Note: The data presented is from a meta-analysis of the VISION clinical trials in humans with neovascular AMD. The "Mean Change in CNV Size" represents the weighted mean difference compared to the sham group.
Preclinical studies in animal models have demonstrated that this compound significantly suppresses the formation of experimental CNV.[2] For instance, in a rat model of corneal angiogenesis, Pegaptanib was shown to inhibit neovascularization by 65%.[2]
Signaling Pathway
The following diagram illustrates the VEGF-A signaling pathway and the point of intervention for this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a laser-induced CNV mouse model.
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This protocol is adapted from established methods for inducing CNV in C57BL/6 mice.[6][7]
Materials:
-
C57BL/6J mice (6-8 weeks old)
-
Anesthetic cocktail (e.g., ketamine/xylazine)
-
Topical mydriatic (e.g., 1% tropicamide)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Slit lamp with a 532 nm diode laser
-
Cover slip
Procedure:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.
-
Apply one drop of topical anesthetic to the cornea.
-
Dilate the pupils by applying one drop of 1% tropicamide. Wait 5-10 minutes for full dilation.
-
Place the mouse on the slit lamp platform. Apply a drop of sterile ophthalmic lubricant to the cornea and place a cover slip on the eye to serve as a contact lens.
-
Visualize the fundus and locate the optic nerve.
-
Deliver 4-6 laser spots (50 µm spot size, 100 ms (B15284909) duration, 250 mW power) in a circular pattern around the optic nerve. A small bubble formation at the time of the laser pulse indicates a successful rupture of Bruch's membrane.
-
Apply a topical antibiotic ointment to the eye to prevent infection.
-
Allow the mouse to recover on a warming pad.
Intravitreal Administration of this compound
Materials:
-
This compound solution (e.g., 25 µg/µl in sterile PBS)
-
Vehicle control (sterile PBS)
-
33-gauge Hamilton syringe with a beveled needle
-
Dissecting microscope
Procedure:
-
Anesthetize the mouse as described above.
-
Under a dissecting microscope, create a small puncture hole through the sclera posterior to the limbus using a 30-gauge needle.
-
Carefully insert the 33-gauge Hamilton syringe needle through the puncture site into the vitreous cavity, avoiding the lens.
-
Slowly inject 1-2 µL of the this compound solution or vehicle control.
-
Withdraw the needle and apply a topical antibiotic.
-
For an inhibition study , administer the injection one day after laser induction.
-
For a regression study , administer the injection seven days after laser induction.[2]
Quantitative Analysis of CNV using Choroidal Flatmounts
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Fluorescently-labeled isolectin B4 (e.g., from Griffonia simplicifolia)
-
Mounting medium
-
Confocal microscope
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At the desired endpoint (e.g., 14 days post-laser), euthanize the mouse.
-
Enucleate the eyes and fix them in 4% PFA for 1 hour.
-
Under a dissecting microscope, carefully dissect the anterior segment (cornea, iris, and lens).
-
Gently remove the retina from the posterior eye cup, leaving the RPE-choroid-sclera complex.
-
Make 4-5 radial incisions from the edge towards the optic nerve to allow the tissue to lie flat.
-
Permeabilize and block the tissue in blocking buffer for 1-2 hours at room temperature.
-
Incubate the flatmounts with fluorescently-labeled isolectin B4 overnight at 4°C to stain the endothelial cells of the neovasculature.
-
Wash the flatmounts extensively with PBS.
-
Mount the tissue on a slide with the RPE side up using an appropriate mounting medium.
-
Acquire z-stack images of the CNV lesions using a confocal microscope.
-
Use image analysis software to measure the area or volume of the fluorescently-labeled CNV lesions.[6][7] The area is typically measured in µm².
Conclusion
This compound is a potent and selective inhibitor of VEGF-A₁₆₅, making it a critical tool for investigating the mechanisms of choroidal neovascularization in animal models. The protocols outlined in this document provide a framework for conducting robust and reproducible preclinical studies to evaluate the efficacy of anti-angiogenic compounds. While quantitative data from animal models with Pegaptanib is sparse in literature, the provided clinical data offers a valuable reference for therapeutic expectations. Careful adherence to these standardized procedures will facilitate the generation of high-quality data for the development of novel therapies for neovascular retinal diseases.
References
- 1. Management of CNV in angioid streaks by intravitreal use of specific anti-VEGF165 Aptamer (this compound): long-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for ocular vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Choroidal Neovascularization: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiangiogenic therapy with anti-vascular endothelial growth factor modalities for neovascular age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Quantitative and Standardized Method for the Evaluation of Choroidal Neovascularization Using MICRON III Fluorescein Angiograms in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Quantitative and Standardized Method for the Evaluation of Choroidal Neovascularization Using MICRON III Fluorescein Angiograms in Rats | PLOS One [journals.plos.org]
Application Notes and Protocols for Intravitreal Injection of Pegaptanib Sodium in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the intravitreal (IVT) injection of Pegaptanib sodium in preclinical research settings. The following sections detail the methodologies for key experiments, summarize quantitative data from relevant studies, and provide visual representations of experimental workflows and signaling pathways.
Application Notes
This compound is a selective vascular endothelial growth factor (VEGF) antagonist that specifically binds to the VEGF₁₆₅ isoform, which is critically involved in pathological ocular neovascularization and increased vascular permeability.[1][2][3] Preclinical studies are essential to evaluate the safety, efficacy, and pharmacokinetic profile of intravitreal this compound before clinical application. These studies typically involve various animal models to assess the compound's therapeutic potential and local tolerance.[2]
Key considerations for preclinical intravitreal injections include the choice of animal model, injection volume, needle gauge, anesthesia, and post-injection monitoring. Rabbits and non-human primates are frequently used for ocular pharmacokinetic and safety studies due to the anatomical similarities of their eyes to human eyes.[4][5][6] Rodent models are also valuable for efficacy studies, particularly in models of ischemic retinopathy.[1][7] The injection volume must be carefully selected to avoid significant increases in intraocular pressure (IOP), which can be a transient side effect of the procedure.[4][8]
Preclinical Data Summary
The following tables summarize quantitative data from preclinical studies involving intravitreal administration of anti-VEGF agents, including general findings applicable to this compound studies.
Table 1: Recommended Intravitreal Injection Volumes in Preclinical Models
| Animal Model | Typical Injection Volume | Maximum Recommended Volume | Reference(s) |
| Rat | 4-5 µL | 7 µL | [5][9] |
| Rabbit | 50 µL | 100 µL | [5][8] |
| Cynomolgus Monkey | 50-100 µL | 100 µL | [4][5] |
Table 2: Pharmacokinetic Parameters of this compound in Preclinical and Clinical Studies
| Species | Dose | Mean Maximum Plasma Concentration (Cmax) | Apparent Plasma Half-life | Vitreous Half-life | Reference(s) |
| Rhesus Monkey | Not Specified | Not Reported | 9.3 hours (intravenous) | 94 hours | [2][7] |
| Human | 1 mg | 20-24 ng/mL | 10 days | Not Reported | [1][7] |
| Human | 3 mg | ~80 ng/mL | 10 ± 4 days | Not Reported | [10][11] |
Table 3: Preclinical Efficacy of this compound
| Animal Model | Disease Model | Key Finding | Reference(s) |
| Rodent | Ischemic Retinopathy | As effective as a pan-VEGF inhibitor in suppressing neovascularization. | [1][7] |
| Rodent | Diabetes | Reversed the breakdown of the blood-retinal barrier. | [1] |
Experimental Protocols
The following are detailed protocols for intravitreal injections in common preclinical animal models. These are generalized protocols that can be adapted for studies with this compound.
Protocol 1: Intravitreal Injection in Rabbits
Materials:
-
This compound solution
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)
-
Sterile eyelid speculum
-
30-gauge needle with syringe
-
Povidone-iodine solution (1-5%)
-
Sterile saline
-
Topical antibiotic ointment
Procedure:
-
Anesthesia: Anesthetize the rabbit using an appropriate regimen (e.g., intramuscular injection of ketamine and xylazine). Apply a drop of topical anesthetic to the eye.[12]
-
Aseptic Preparation: Disinfect the periocular area and the ocular surface by irrigating with a povidone-iodine solution, followed by a sterile saline rinse.[13] Place a sterile eyelid speculum to keep the eyelids open.[13][14]
-
Injection:
-
Gently grasp the bulbar conjunctiva to stabilize the eye.[13]
-
Insert a 30-gauge needle into the vitreous cavity, approximately 1.5-5 mm posterior to the superotemporal limbus, angling the needle towards the mid-vitreous to avoid the lens.[14][15]
-
Slowly inject the desired volume (typically 50-100 µL) of this compound solution.[8][15]
-
Hold the needle in place for a few seconds before withdrawal to minimize reflux.[15]
-
-
Post-Injection Monitoring:
Protocol 2: Intravitreal Injection in Rats
Materials:
-
This compound solution
-
Anesthetic agents (e.g., ketamine, xylazine)
-
Topical anesthetic (e.g., 0.5% alcaine)
-
30-gauge needle or custom glass micropipette
-
Povidone-iodine solution
-
Topical antibiotic ointment (e.g., Tobrex)
Procedure:
-
Anesthesia: Anesthetize the rat via intraperitoneal injection of ketamine (80mg/kg) and xylazine (B1663881) (8mg/kg).[12] Apply a drop of topical anesthetic to the eye.[12]
-
Aseptic Preparation: Position the rat to expose the superior nasal region of the eye. Prepare the injection site aseptically.
-
Injection:
-
Use a 30-gauge needle to make a puncture at the pars plana, approximately 1.5 mm from the limbal region.[12]
-
Gently apply pressure to the eyeball to allow a small amount of vitreous to exit, which helps to reduce intraocular pressure post-injection.[12]
-
Insert the injection needle or micropipette through the puncture hole at a 45° angle into the vitreous body.[12]
-
Inject the desired volume (typically 2-5 µL) of the solution.[5][12]
-
Keep the needle in place for a few seconds before gentle removal to prevent reflux.[12]
-
-
Post-Injection Care: Apply ophthalmic antibiotic ointment to the eye to prevent infection.[12]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General workflow for a preclinical intravitreal injection study.
References
- 1. The First Anti-VEGF Therapy: this compound | Ento Key [entokey.com]
- 2. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. International consortium for innovation and quality: An industry perspective on the nonclinical and early clinical development of intravitreal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. The First Anti-VEGF Therapy: this compound | Ento Key [entokey.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Intravitreous Injection for Establishing Ocular Diseases Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Intravitreal Injections in the Ovine Eye [jove.com]
- 14. scholarena.com [scholarena.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Establishing a Dose-Response Curve for Pegaptanib Sodium in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegaptanib sodium (brand name Macugen®) is a pegylated anti-vascular endothelial growth factor (VEGF) aptamer.[1] It is a single strand of nucleic acid that specifically binds to the 165 isoform of VEGF (VEGF₁₆₅), a key mediator of angiogenesis and increased vascular permeability.[1][2] These processes are central to the pathophysiology of neovascular (wet) age-related macular degeneration (AMD).[3] By acting as a VEGF antagonist, this compound inhibits the binding of VEGF₁₆₅ to its receptors on endothelial cells, thereby suppressing downstream signaling pathways that lead to cell proliferation, migration, and the formation of new blood vessels.[1][2][3]
These application notes provide detailed protocols for establishing a dose-response curve for this compound in relevant cell culture models. The primary objective is to determine the concentration-dependent inhibitory effect of this compound on key cellular processes involved in angiogenesis. This information is crucial for preclinical drug development and for understanding the compound's mechanism of action at the cellular level. The protocols focus on assays with human umbilical vein endothelial cells (HUVECs) and retinal pigment epithelial (RPE) cells, both of which are critical cell types in the context of retinal neovascularization.
Mechanism of Action: The VEGF Signaling Pathway
Vascular Endothelial Growth Factor A (VEGF-A) is a potent stimulator of angiogenesis.[4] The VEGF signaling pathway is initiated when VEGF-A binds to its receptor, VEGFR-2, on the surface of endothelial cells.[4][5] This binding triggers receptor dimerization and autophosphorylation, activating a cascade of intracellular signaling events.[6][7] Key downstream pathways include the PLCγ-PKC-MAPK pathway, which promotes DNA synthesis and cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[4] this compound selectively binds to the VEGF₁₆₅ isoform, preventing its interaction with VEGFR-2 and thereby inhibiting these pro-angiogenic signals.[3]
VEGF Signaling Pathway and Pegaptanib Inhibition.
Experimental Protocols
Cell Lines and Culture Conditions
-
Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell line central to angiogenesis research. These cells are directly involved in the formation of new blood vessels.
-
ARPE-19: A human retinal pigment epithelial cell line. RPE cells are crucial in the pathogenesis of AMD and are a source of VEGF in the eye.[5][8][9]
| Parameter | HUVECs | ARPE-19 |
| Growth Medium | Endothelial Cell Growth Medium (EGM-2) | DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin |
| Culture Flasks | T-75 flasks coated with 0.1% gelatin | T-75 flasks |
| Incubation | 37°C, 5% CO₂ | 37°C, 5% CO₂ |
| Subculture | When 80-90% confluent | When 80-90% confluent |
Preparation of this compound Stock and Working Solutions
| Step | Description |
| 1. Reconstitution | Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration of 1 mg/mL. |
| 2. Aliquoting | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. |
| 3. Storage | Store aliquots at -20°C or -80°C for long-term storage. |
| 4. Working Solutions | Prepare fresh serial dilutions of this compound in the appropriate cell culture medium for each experiment. |
Experimental Workflow for Dose-Response Analysis
The following diagram outlines the general workflow for conducting the dose-response experiments.
General Experimental Workflow.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
HUVECs or ARPE-19 cells
-
96-well plates
-
Complete growth medium
-
VEGF₁₆₅
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 500, 1000 nM) for 1 hour.
-
Add a final concentration of 20 ng/mL VEGF₁₆₅ to all wells except the negative control.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the VEGF-stimulated control.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs or ARPE-19 cells
-
6-well plates
-
p200 pipette tip or cell scraper
-
Complete growth medium
-
VEGF₁₆₅
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to 90-100% confluency.
-
Create a scratch in the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing varying concentrations of this compound (e.g., 0, 1, 10, 100, 500, 1000 nM) and 20 ng/mL VEGF₁₆₅.
-
Capture images of the scratch at 0 hours.
-
Incubate for 12-24 hours and capture images of the same fields.
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure for each concentration.
Protocol 3: Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
48-well plates
-
Matrigel® Basement Membrane Matrix
-
Serum-free medium
-
VEGF₁₆₅
-
This compound
-
Calcein AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel® on ice and coat the wells of a 48-well plate with 100 µL of Matrigel® per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Resuspend HUVECs (2 x 10⁴ cells per well) in serum-free medium containing varying concentrations of this compound (e.g., 0, 1, 10, 100, 500, 1000 nM) and 20 ng/mL VEGF₁₆₅.
-
Carefully add the cell suspension onto the solidified Matrigel®.
-
Incubate for 4-12 hours.
-
(Optional) Stain the cells with Calcein AM for visualization.
-
Capture images using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison. The results of the dose-response experiments can be plotted with the logarithm of the this compound concentration on the x-axis and the percentage of inhibition on the y-axis. A sigmoidal dose-response curve can then be fitted to the data to determine the IC₅₀ value (the concentration of an inhibitor where the response is reduced by half).
Suggested Concentration Range for this compound
Based on available literature, a starting point for the dose-response curve could span a wide range to capture the full inhibitory profile. One study reported an IC₅₀ of 4 nM for migration inhibition. Other studies have used concentrations in the nanomolar range (e.g., 250 nM and 375 nM) and observed inhibitory effects.[1] Therefore, a logarithmic dilution series is recommended.
| Parameter | Recommended Values |
| Concentration Unit | Nanomolar (nM) |
| Suggested Range | 0.1 nM to 10,000 nM (logarithmic scale) |
| Example Series (nM) | 0, 0.1, 1, 10, 100, 1000, 10000 |
Data Analysis Workflow
Data Analysis and Interpretation Workflow.
Summary and Conclusion
These protocols provide a comprehensive framework for establishing a dose-response curve for this compound in cell culture. By systematically evaluating its effects on endothelial and retinal pigment epithelial cell proliferation, migration, and tube formation, researchers can gain valuable insights into its anti-angiogenic properties. The resulting dose-response data and calculated IC₅₀ values are essential for the continued development and characterization of this and other anti-VEGF therapeutics. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a deeper understanding of the cellular mechanisms of action of this compound.
References
- 1. Potent anti-angiogenesis and anti-tumour activity of pegaptanib-loaded tetrahedral DNA nanostructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for ocular vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Human Stem Cell-Derived Retinal Pigment Epithelial Cells as a Model for Drug Screening and Pre-Clinical Assays Compared to ARPE-19 Cell Line [ijstemcell.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound for the treatment of neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Blood-Retinal Barrier Breakdown in Rodent Models Using Pegaptanib Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-retinal barrier (BRB) is a critical physiological barrier that maintains the homeostasis of the neural retina. Its breakdown is a key pathological feature in several retinal diseases, including diabetic retinopathy and age-related macular degeneration. Vascular Endothelial Growth Factor A (VEGF-A), particularly the VEGF165 isoform, is a potent mediator of vascular permeability and breakdown of the BRB.[1][2] Pegaptanib sodium is a pegylated RNA aptamer that selectively binds to and inhibits the activity of VEGF165, making it a valuable tool for studying the role of this specific isoform in BRB disruption in rodent models.[1][2]
These application notes provide detailed protocols for utilizing this compound to investigate BRB breakdown in rodent models of diabetic retinopathy. The protocols cover the induction of the disease model, administration of this compound, and quantitative assessment of BRB integrity.
Mechanism of Action
This compound is a selective antagonist of VEGF165.[1][2] It binds with high specificity and affinity to the heparin-binding domain of the VEGF165 isoform, preventing it from interacting with its receptors, VEGFR-1 and VEGFR-2, on the surface of vascular endothelial cells.[3] This targeted inhibition blocks the downstream signaling cascade that leads to increased vascular permeability, thereby preventing or reversing the breakdown of the BRB.[1] Unlike broader anti-VEGF agents, pegaptanib spares other VEGF isoforms, such as VEGF121, which may be involved in physiological vascular maintenance.[1]
Data Presentation
Table 1: Efficacy of this compound in Rodent Models of Blood-Retinal Barrier Breakdown
| Animal Model | Method of BRB Breakdown | This compound Dose (Intravitreal) | Assessment Method | Key Findings | Reference |
| Rat | Streptozotocin (STZ)-induced diabetes | Not specified in detail for dose-response | Leukostasis and vascular leakage assays | Significantly suppressed leukostasis and vascular leakage in both early and late stages of diabetes. | [3] |
| Rat | VEGF-induced vascular leakage (Miles assay) | Not specified | Miles Assay | Almost completely blocked VEGF-mediated vascular leakage. | [3] |
| Mouse | Oxygen-induced retinopathy (OIR) | Not specified | Retinal neovascularization assessment | Reduced retinal neovascularization. | [3] |
Note: While preclinical studies confirm the efficacy of pegaptanib in rodent models, specific dose-response data for BRB breakdown is not extensively detailed in the public domain. The provided information is based on qualitative findings from the available literature. Clinical trial doses in humans are typically 0.3 mg per eye.[1]
Experimental Protocols
Protocol 1: Induction of Diabetic Retinopathy in Rats using Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes in rats to model diabetic retinopathy and subsequent BRB breakdown.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
8-week-old male Sprague-Dawley rats
-
Insulin (B600854) (optional, for long-term studies to manage severe hyperglycemia and prevent mortality)
-
Blood glucose meter and test strips
Procedure:
-
Preparation: Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before injection. A typical concentration is 60 mg/mL.
-
Animal Preparation: Fast the rats for 6-8 hours before STZ injection to ensure consistent blood glucose levels.
-
STZ Administration: Administer a single intraperitoneal (IP) injection of STZ at a dose of 60-65 mg/kg body weight.
-
Induction of Hyperglycemia: Provide the rats with a 10% sucrose (B13894) solution in their drinking water for the first 24 hours post-injection to prevent initial hypoglycemia due to massive insulin release from damaged pancreatic β-cells.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after STZ injection. A blood glucose level >250 mg/dL is typically considered diabetic.
-
Animal Monitoring: Continue to monitor blood glucose levels and body weight weekly. BRB breakdown is typically observed within 1-2 weeks of sustained hyperglycemia.
Protocol 2: Intravitreal Administration of this compound in Rodent Models
This protocol outlines the procedure for delivering this compound directly into the vitreous of the rodent eye.
Materials:
-
This compound solution (e.g., Macugen®)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical proparacaine (B1679620) hydrochloride (0.5%)
-
33-gauge Hamilton syringe with a beveled needle
-
Surgical microscope or magnifying lens
-
Sterile saline and cotton swabs
Procedure:
-
Animal Anesthesia: Anesthetize the rodent using an appropriate anesthetic protocol (e.g., IP injection of ketamine/xylazine).
-
Pupil Dilation and Topical Anesthesia: Apply a drop of a mydriatic agent to dilate the pupil and a drop of proparacaine to the corneal surface for local anesthesia.
-
Positioning: Place the anesthetized animal under a surgical microscope.
-
Injection: Using a 33-gauge Hamilton syringe, carefully insert the needle through the sclera, approximately 1 mm posterior to the limbus, avoiding the lens. The injection volume should be small, typically 1-2 µL for mice and 2-5 µL for rats, to avoid a significant increase in intraocular pressure.
-
Post-injection Care: Apply a topical antibiotic ointment to the eye to prevent infection. Monitor the animal until it has fully recovered from anesthesia.
Protocol 3: Quantitative Assessment of Blood-Retinal Barrier Breakdown using Evans Blue Dye Assay
This protocol provides a method to quantify the extent of BRB leakage.
Materials:
-
Evans blue dye (2% in sterile saline)
-
Anesthetic
-
Heparinized saline
-
Spectrophotometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dye Administration: Anesthetize the rodent and inject Evans blue dye (45 mg/kg) intravenously through the tail vein. Allow the dye to circulate for 2 hours.
-
Perfusion: After 2 hours, deeply anesthetize the animal and perfuse transcardially with heparinized saline or citrate buffer until the fluid running from the right atrium is clear of blood. This step is crucial to remove intravascular dye.
-
Retina Dissection: Enucleate the eyes and carefully dissect the retinas in PBS.
-
Dye Extraction: Dry the retinas, record their dry weight, and then place them in formamide (100 µL per retina) to extract the extravasated Evans blue dye. Incubate at 70°C for 18 hours.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Data Analysis: Calculate the concentration of Evans blue in the retina using a standard curve. Normalize the data to the dry weight of the retina to determine the amount of dye leakage per milligram of tissue.
Visualization of Pathways and Workflows
VEGF Signaling Pathway in BRB Breakdown
Caption: VEGF165 signaling cascade leading to BRB breakdown and its inhibition by Pegaptanib.
Experimental Workflow for Studying BRB Breakdown
Caption: Workflow for investigating Pegaptanib's effect on BRB breakdown in diabetic rodents.
Logical Relationship of Pegaptanib's Effect on Tight Junctions
Caption: Pegaptanib restores BRB integrity by preventing VEGF-induced tight junction disruption.
References
Application of Pegaptanib Sodium in Ex Vivo Retinal Organ Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pegaptanib sodium, marketed as Macugen™, is a selective RNA aptamer that functions as a potent antagonist to vascular endothelial growth factor (VEGF) isoform 165.[1][2] VEGF₁₆₅ is the predominant isoform implicated in pathological ocular neovascularization and increased vascular permeability, key processes in diseases like neovascular age-related macular degeneration (AMD) and diabetic retinopathy.[1][2][3][4] this compound selectively binds to and inhibits VEGF₁₆₅, while sparing the physiological isoform VEGF₁₂₁, which is crucial for normal retinal function.[1][2]
Ex vivo retinal organ culture models provide a valuable platform for ophthalmic drug development, bridging the gap between in vitro cell culture and complex in vivo animal studies. These models maintain the intricate multi-layered structure and cellular interactions of the retina, allowing for the study of drug effects in a physiologically relevant environment.[5][6][7] This document provides detailed application notes and protocols for the use of this compound in ex vivo retinal organ culture models to assess its efficacy and safety.
Mechanism of Action: Targeting the VEGF Signaling Pathway
This compound exerts its therapeutic effect by specifically inhibiting the VEGF₁₆₅ isoform. This prevents VEGF₁₆₅ from binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells. The subsequent inhibition of receptor activation blocks the downstream signaling cascade that leads to pathological angiogenesis and increased vascular permeability.
References
- 1. This compound for ocular vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for ocular vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The First Anti-VEGF Therapy: this compound | Ento Key [entokey.com]
- 5. researchgate.net [researchgate.net]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. mdpi.com [mdpi.com]
Methods for quantifying Pegaptanib sodium concentration in vitreous humor
For Immediate Release
This application note provides detailed methods and protocols for the quantification of Pegaptanib sodium, a selective vascular endothelial growth factor (VEGF) antagonist, in vitreous humor. This information is intended for researchers, scientists, and drug development professionals working on the development and evaluation of ophthalmic drugs. The following sections detail the established analytical methods, present available quantitative data, and provide experimental workflows and protocols based on publicly available regulatory documents and preclinical studies.
This compound is a pegylated anti-VEGF aptamer indicated for the treatment of neovascular (wet) age-related macular degeneration (AMD).[1][2][3][4] Accurate quantification of its concentration in the vitreous humor is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which inform dosing regimens and therapeutic efficacy. Several analytical techniques have been employed for this purpose, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), a dual hybridization assay, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for its metabolites.
Analytical Methods for Quantification
The primary methods for quantifying this compound and its metabolites in biological matrices, including vitreous humor, are HPLC-UV, a dual hybridization assay, and LC-MS/MS.[1]
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is used to quantify the unchanged Pegaptanib molecule.[1]
-
Dual Hybridization Assay: This ligand-binding assay quantifies the oligonucleotide portion of Pegaptanib.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is used to determine the concentration of Pegaptanib's metabolites, such as 2'-fluorouridine (2'-FU).[1][5]
Quantitative Data Summary
Preclinical studies in animal models provide valuable insights into the vitreous concentration of this compound following intravitreal administration. The following tables summarize the available quantitative data.
Table 1: Pharmacokinetic Parameters of this compound in Vitreous Humor (Animal Models)
| Animal Model | Dose (per eye) | Half-life in Vitreous | Detectable Duration | Vitreous Concentration (at 28 days) | Reference |
| Rhesus Monkey | 0.5 mg | 90-100 hours | At least 28 days | 170 ± 7 nM | [6][7] |
Table 2: Ratio of Plasma to Vitreous Humor Concentration of this compound (Animal Models)
| Animal Model | Dose (per eye) | Plasma Concentration as % of Vitreous Concentration | Reference |
| Animals | Up to 0.5 mg | 0.03% to 0.15% | [8] |
Table 3: Target Vitreous Humor Concentration (from Patent Literature)
| Parameter | Concentration Range | Reference |
| Target Therapeutic Vitreous Concentration | 10 - 30 ng/mL | [9] |
Experimental Workflows and Protocols
The following diagrams and protocols outline the general steps for sample preparation and analysis of this compound in vitreous humor.
Experimental Workflow: Vitreous Humor Sample Processing and Analysis
Workflow for vitreous humor sample processing and analysis.
Detailed Experimental Protocols
Protocol 1: Quantification by HPLC-UV
1. Vitreous Humor Sample Preparation: 1.1. Thaw frozen vitreous humor samples on ice. 1.2. Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile) to the vitreous humor sample in a 1:2 or 1:3 (sample:solvent) ratio. 1.3. Vortex the mixture for 1-2 minutes. 1.4. Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins. 1.5. Carefully collect the supernatant for HPLC analysis.
2. HPLC-UV Analysis: 2.1. HPLC System: A standard HPLC system with a UV detector. 2.2. Column: A reverse-phase C18 column suitable for oligonucleotide analysis. 2.3. Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) in an aqueous buffer and an organic solvent (e.g., acetonitrile). 2.4. Flow Rate: Typically 0.5-1.0 mL/min. 2.5. UV Detection: Monitor the absorbance at a wavelength of 260 nm. 2.6. Standard Curve: Prepare a standard curve of this compound in a blank vitreous humor matrix and process it in the same way as the samples. 2.7. Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Protocol 2: Quantification by Dual Hybridization Assay
1. Principle: This assay involves the hybridization of the target oligonucleotide (Pegaptanib) to two specific oligonucleotide probes: a capture probe and a detection probe.
2. General Steps: 2.1. Plate Coating: Coat a microplate with a molecule that can bind the capture probe (e.g., streptavidin if the capture probe is biotinylated). 2.2. Sample and Probe Incubation: Add the vitreous humor sample, the biotinylated capture probe, and a digoxigenin-labeled detection probe to the wells. 2.3. Hybridization: Incubate the plate to allow the formation of a sandwich hybrid (capture probe - Pegaptanib - detection probe). 2.4. Washing: Wash the plate to remove unbound components. 2.5. Enzyme Conjugate Addition: Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase). 2.6. Washing: Wash the plate to remove the unbound enzyme conjugate. 2.7. Substrate Addition: Add a chromogenic or chemiluminescent substrate. 2.8. Detection: Measure the absorbance or luminescence, which is proportional to the amount of Pegaptanib in the sample.
Logical Relationship: Dual Hybridization Assay Principle
Principle of the dual hybridization assay for Pegaptanib.
Protocol 3: Quantification of 2'-Fluorouridine (Metabolite) by LC-MS/MS
1. Vitreous Humor Sample Preparation: 1.1. Follow the same protein precipitation and supernatant collection steps as described in Protocol 1. 1.2. An additional solid-phase extraction (SPE) step may be necessary to further clean up the sample and concentrate the analyte.
2. LC-MS/MS Analysis: 2.1. LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer. 2.2. Column: A suitable column for separating small polar molecules, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reverse-phase C18 column with an appropriate mobile phase. 2.3. Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile). 2.4. Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for 2'-fluorouridine and an internal standard. 2.5. Standard Curve: Prepare a standard curve of 2'-fluorouridine in a blank vitreous humor matrix. 2.6. Quantification: Determine the concentration of 2'-fluorouridine in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.
Conclusion
The quantification of this compound in vitreous humor is essential for understanding its ocular pharmacokinetics and ensuring therapeutic efficacy. This application note provides an overview of the established analytical methods and generalized protocols. Researchers should note that these protocols may require optimization and validation for their specific laboratory conditions and instrumentation. For regulatory submissions, adherence to Good Laboratory Practice (GLP) standards and relevant regulatory guidelines is mandatory.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Macugen | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pmda.go.jp [pmda.go.jp]
- 6. The 20th Anniversary of Pegaptanib (MacugenTM), the First Approved Aptamer Medicine: History, Recent Advances and Future Prospects of Aptamers in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. US20060293270A1 - Methods and compositions for treating ocular disorders - Google Patents [patents.google.com]
Application Notes and Protocols for Experimental Design of Pegaptanib Sodium Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for designing preclinical and clinical studies to evaluate Pegaptanib sodium in combination with other therapeutic agents for neovascular age-related macular degeneration (AMD) and diabetic macular edema (DME). Detailed protocols for key experiments are included to facilitate the practical implementation of such studies.
Introduction
This compound is a pegylated anti-vascular endothelial growth factor (VEGF) aptamer that selectively binds to and inhibits the VEGF-A165 isoform.[1][2] This isoform is a key mediator of pathological angiogenesis and increased vascular permeability, which are characteristic of neovascular AMD and DME.[1][2] While Pegaptanib monotherapy has demonstrated efficacy in stabilizing vision, combination therapies are being explored to enhance therapeutic outcomes, potentially through synergistic mechanisms of action that target different aspects of the disease pathology.[2][3]
This document outlines experimental designs for evaluating this compound in combination with other anti-VEGF agents, corticosteroids, and photodynamic therapy (PDT). The provided protocols are intended to serve as a foundation for researchers to adapt to their specific experimental needs.
Preclinical Experimental Design
A robust preclinical experimental design is crucial to establish the scientific rationale for combination therapy. This involves both in vitro and in vivo studies to assess the synergistic or additive effects of the combination on key pathological processes.
Potential Combination Agents:
-
Pan-VEGF Inhibitors (e.g., Bevacizumab, Ranibizumab): Combining the selective VEGF165 inhibition of Pegaptanib with a pan-VEGF inhibitor could provide broader suppression of the VEGF-A pathway, potentially leading to a more profound and sustained anti-angiogenic effect.[4][5]
-
Corticosteroids (e.g., Dexamethasone, Triamcinolone Acetonide): Corticosteroids possess anti-inflammatory and anti-angiogenic properties. Their combination with Pegaptanib could address the inflammatory component of neovascular ocular diseases and offer a multi-faceted therapeutic approach.[6][7]
In Vitro Assays
In vitro assays are essential for the initial screening and mechanistic evaluation of combination therapies.
-
Endothelial Cell Tube Formation Assay: This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis. The inhibitory effects of Pegaptanib, a combination agent, and the combination of both can be quantified.
-
Endothelial Cell Migration Assay: This assay measures the migratory capacity of endothelial cells in response to pro-angiogenic stimuli. It is useful for evaluating the anti-migratory effects of the combination therapy.
-
Endothelial Cell Proliferation Assay: This assay quantifies the effect of the combination therapy on the proliferation of endothelial cells, a fundamental process in the growth of new blood vessels.
Ex Vivo Assays
-
Aortic Ring Assay: This assay provides a more complex, three-dimensional model of angiogenesis, where new microvessels sprout from cultured aortic explants. It allows for the evaluation of the combination therapy in a more physiologically relevant context than 2D cell culture models.
In Vivo Models
In vivo models are critical for evaluating the efficacy and safety of the combination therapy in a living organism.
-
Laser-Induced Choroidal Neovascularization (CNV) Model in Mice/Rats: This is the most widely used animal model for neovascular AMD. It involves creating a laser-induced rupture of Bruch's membrane to stimulate the growth of new blood vessels from the choroid. The size and leakage of the resulting CNV lesions can be quantified to assess the efficacy of the combination therapy.
-
Streptozotocin (STZ)-Induced Diabetic Retinopathy Model in Rats/Mice: This model mimics many features of human diabetic retinopathy, including increased vascular permeability and retinal neovascularization. It is suitable for evaluating the efficacy of combination therapies for DME.
Clinical Trial Design
Clinical trials are necessary to establish the safety and efficacy of this compound combination therapy in patients.
Study Population:
Patients diagnosed with neovascular AMD or DME who are either treatment-naïve or have shown a suboptimal response to monotherapy.
Potential Combination Regimens:
-
Pegaptanib + Photodynamic Therapy (PDT): This combination has been explored to target both the vascular and angiogenic components of the disease.[2][3]
-
Pegaptanib + Corticosteroids: To leverage the anti-inflammatory and anti-angiogenic effects of corticosteroids.
-
Pegaptanib + Other Anti-VEGF Agents: To investigate the potential for enhanced efficacy through broader VEGF inhibition.
Outcome Measures:
-
Primary Endpoint: Change in Best-Corrected Visual Acuity (BCVA) from baseline.
-
Secondary Endpoints:
-
Change in central retinal thickness (CRT) measured by optical coherence tomography (OCT).
-
Proportion of patients gaining or losing ≥15 letters in BCVA.
-
Change in the area of CNV or macular edema.
-
Frequency of intravitreal injections required.
-
Safety and tolerability of the combination therapy.
-
Data Presentation
Quantitative data from preclinical and clinical studies should be summarized in clearly structured tables to facilitate comparison between monotherapy and combination therapy groups.
Table 1: Summary of Preclinical Data for this compound Combination Therapy
| Combination | In Vitro Assay | Endpoint | Pegaptanib Monotherapy | Combination Agent Monotherapy | Combination Therapy |
| Pegaptanib + Bevacizumab | Tube Formation | % Inhibition of Tube Length | Data to be generated | Data to be generated | Data to be generated |
| Pegaptanib + Dexamethasone | Cell Migration | % Inhibition of Migration | Data to be generated | Data to be generated | Data to be generated |
| Combination | In Vivo Model | Endpoint | Pegaptanib Monotherapy | Combination Agent Monotherapy | Combination Therapy |
| Pegaptanib + Bevacizumab | Laser-Induced CNV | % Reduction in CNV Area | Data to be generated | Data to be generated | Data to be generated |
| Pegaptanib + Dexamethasone | STZ-Induced DR | % Reduction in Retinal Vascular Leakage | Data to be generated | Data to be generated | Data to be generated |
Table 2: Summary of Clinical Trial Data for this compound Combination Therapy in Neovascular AMD
| Trial/Study | Combination Regimen | N | Follow-up (Months) | Mean Change in BCVA (letters) | Mean Change in CRT (µm) | Reference |
| Phase II Study | Pegaptanib + PDT | 11 | 3 | +15 (60% gained ≥15 letters) | Not Reported | [2][3] |
| VERITAS Trial | Pegaptanib + PDT | 37 | 6 | Data to be presented | Data to be presented | [8] |
| Observational Study | Pegaptanib + Bevacizumab | 5 | Not Specified | Clinically meaningful response | Clinically meaningful response | [4] |
| Observational Study | Pegaptanib + Triamcinolone Acetonide | 12 | Not Specified | Superior to Pegaptanib alone | Superior to Pegaptanib alone | [6] |
Table 3: Summary of Clinical Trial Data for this compound Combination Therapy in Diabetic Macular Edema
| Trial/Study | Combination Regimen | N | Follow-up (Months) | Mean Change in BCVA (letters) | Mean Change in CRT (µm) | Reference |
| Phase II Trial | Pegaptanib + Panretinal Photocoagulation (PRP) | - | 12 | To be assessed | To be assessed | [9] |
Experimental Protocols
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound
-
Combination agent (e.g., Bevacizumab, Dexamethasone)
-
96-well culture plates
-
Calcein AM (for fluorescence imaging)
Procedure:
-
Thaw basement membrane matrix on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of the thawed matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Culture HUVECs to 80-90% confluency in EGM-2.
-
Harvest HUVECs and resuspend them in serum-free medium at a concentration of 2 x 105 cells/mL.
-
Prepare treatment groups in serum-free medium: Vehicle control, Pegaptanib alone, combination agent alone, and Pegaptanib + combination agent at desired concentrations.
-
Add 100 µL of the cell suspension to each well of the coated 96-well plate.
-
Add 100 µL of the respective treatment solutions to the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize and photograph the tube-like structures using an inverted microscope.
-
For quantitative analysis, stain the cells with Calcein AM and acquire fluorescent images.
-
Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin).
Protocol 2: Ex Vivo Aortic Ring Assay
Materials:
-
Thoracic aorta from a C57BL/6 mouse (6-8 weeks old)
-
Serum-free endothelial cell basal medium (EBM-2)
-
Fetal Bovine Serum (FBS)
-
Collagen Type I or Basement Membrane Matrix
-
This compound
-
Combination agent
-
48-well culture plates
Procedure:
-
Harvest the thoracic aorta from a euthanized mouse under sterile conditions and place it in cold EBM-2.
-
Carefully remove the periaortic fibro-adipose tissue.
-
Cross-section the aorta into 1-2 mm thick rings.
-
Coat the wells of a 48-well plate with a layer of collagen or basement membrane matrix and allow it to polymerize.
-
Place one aortic ring in the center of each well.
-
Overlay the ring with another layer of the matrix.
-
After polymerization, add 500 µL of EBM-2 supplemented with 2% FBS and the respective treatments (vehicle, Pegaptanib, combination agent, combination).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
At the end of the experiment, capture images and quantify the angiogenic response by measuring the length and number of microvessel sprouts.
Protocol 3: In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail)
-
Topical mydriatic (e.g., Tropicamide)
-
Argon laser photocoagulator
-
Fundus camera or Spectral Domain Optical Coherence Tomography (SD-OCT) system
-
Fluorescein isothiocyanate-dextran (FITC-dextran)
-
This compound
-
Combination agent
Procedure:
-
Anesthetize the mice and dilate their pupils.
-
Using a slit lamp delivery system, create four laser burns (532 nm, 100 µm spot size, 100 ms (B15284909) duration, 250 mW) around the optic nerve in each eye to rupture Bruch's membrane.
-
Immediately after laser photocoagulation, administer intravitreal injections of the vehicle, Pegaptanib, combination agent, or the combination therapy.
-
Monitor the development of CNV using fundus imaging or SD-OCT at day 7 and day 14 post-laser.
-
At the end of the experiment (day 14), anesthetize the mice and perfuse them with FITC-dextran.
-
Enucleate the eyes and prepare choroidal flat mounts.
-
Image the flat mounts using a fluorescence microscope.
-
Quantify the area of CNV using image analysis software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. login.medscape.com [login.medscape.com]
- 2. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Comparison of subconjunctivally injected bevacizumab, ranibizumab, and pegaptanib for inhibition of corneal neovascularization in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Simultaneous Therapy with Intravitreal Dexamethasone Implant and Bevacizumab for the Treatment of Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Overcoming Pegaptanib sodium stability issues in experimental buffers
Welcome to the Technical Support Center for Pegaptanib sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability issues encountered during in-vitro experiments. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in experimental buffers a concern?
A1: this compound is a pegylated anti-VEGF (Vascular Endothelial Growth Factor) RNA aptamer.[1] Aptamers are nucleic acid-based ligands that can fold into specific three-dimensional structures to bind to targets with high affinity and specificity.[2] The stability of this compound is crucial for maintaining its structural integrity and, consequently, its binding affinity to VEGF-165.[3] Instability in experimental buffers can lead to degradation of the aptamer, resulting in a loss of activity and unreliable experimental outcomes. The chemical modifications of Pegaptanib, including 2'-fluoro pyrimidines, 2'-O-methyl purines, and a polyethylene (B3416737) glycol (PEG) moiety, are designed to increase its resistance to nuclease degradation and prolong its half-life.[4][5]
Q2: What are the primary factors in experimental buffers that can affect this compound stability?
A2: Several factors can influence the stability of this compound in experimental buffers:
-
pH: Extreme pH values can lead to the hydrolysis of the phosphodiester backbone of the RNA aptamer.[6]
-
Temperature: Elevated temperatures can accelerate degradation pathways.[7]
-
Divalent Cations: The concentration of divalent cations, such as magnesium chloride (MgCl₂), is critical for the proper folding and stability of aptamers.[8] Both insufficient and excessive concentrations can be detrimental.
-
Nuclease Contamination: Buffers or other experimental components contaminated with RNases can rapidly degrade Pegaptanib.
-
Buffer Composition: Certain buffer components can interact with the aptamer. For example, Tris buffers should be avoided if the aptamer is amine-modified for conjugation reactions.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to store this compound reconstituted in a nuclease-free buffer, such as a Tris-EDTA (TE) buffer, at -20°C or below. For short-term storage (a few days), 4°C is generally acceptable. Avoid multiple freeze-thaw cycles as this can lead to degradation and aggregation. Aliquoting the stock solution into smaller, single-use volumes is a recommended practice.
Troubleshooting Guide
Issue 1: Loss of this compound Activity in a Cell-Based Assay
Symptoms:
-
Reduced or no inhibition of VEGF-induced cell proliferation or migration.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation due to improper buffer pH. | Verify the pH of your experimental buffer. The optimal pH range for most aptamers is typically between 7.0 and 8.0. If your buffer is outside this range, adjust it or prepare a fresh batch. |
| Nuclease contamination. | Use certified nuclease-free water, reagents, and consumables. Autoclave buffers where possible. Consider adding an RNase inhibitor to your experimental setup as a precautionary measure. |
| Incorrect divalent cation concentration. | The concentration of MgCl₂ is crucial for aptamer folding. If not specified by the supplier, a typical starting concentration is 1-5 mM. You may need to optimize the MgCl₂ concentration for your specific experimental conditions. |
| Thermal degradation. | Avoid prolonged incubation at high temperatures. If your experiment requires elevated temperatures, minimize the incubation time as much as possible. Perform a time-course experiment to determine the stability of Pegaptanib under your specific temperature conditions. |
| Aggregation of this compound. | Visually inspect the solution for any precipitation. Centrifuge the solution and test the supernatant for activity. If aggregation is suspected, refer to the "Precipitation or Aggregation" troubleshooting section below. |
Issue 2: Precipitation or Aggregation of this compound in Buffer
Symptoms:
-
Visible particulate matter or cloudiness in the this compound solution.
-
Difficulty in resuspending lyophilized this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High concentration of this compound. | Try diluting the stock solution to a lower concentration. |
| Inappropriate buffer ionic strength. | High salt concentrations can sometimes lead to precipitation. Prepare the buffer with a lower ionic strength and observe if the precipitation dissolves. Conversely, for some aptamers, a certain ionic strength is required for proper solubility. |
| Presence of incompatible excipients. | If you are using a custom buffer with additional components, one of them might be incompatible with Pegaptanib. Test the solubility of Pegaptanib in the base buffer without the additional components to identify the problematic substance. Polysorbate 80 is a common excipient, but its compatibility should be verified.[9][10] |
| Incorrect pH. | An inappropriate pH can affect the charge of the molecule and lead to aggregation. Ensure the pH of your buffer is within the recommended range. |
Experimental Protocols
Protocol for Assessing this compound Stability by RP-HPLC
This protocol outlines a general procedure for a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
1. Materials:
-
This compound
-
RP-HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Nuclease-free water
2. Method:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in nuclease-free water or an appropriate buffer.
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 95:5) at a flow rate of 1 mL/min.
-
Inject a known concentration of the this compound standard to determine its retention time.
-
Incubate the this compound solution under the desired stress conditions (e.g., different pH, temperature).
-
At various time points, take an aliquot of the stressed sample and inject it into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main Pegaptanib peak.
-
Calculate the percentage of degradation over time.
Example Gradient:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 60 | 40 |
| 25 | 60 | 40 |
| 30 | 95 | 5 |
| 35 | 95 | 5 |
Note: This is a general protocol and may require optimization for your specific instrumentation and this compound formulation.
Protocol for Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways and to validate the stability-indicating nature of analytical methods.[4][11]
1. Acid and Base Hydrolysis:
-
Incubate this compound solution with 0.1 N HCl (acid hydrolysis) and 0.1 N NaOH (base hydrolysis) at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
2. Oxidative Degradation:
-
Incubate this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.
3. Thermal Degradation:
-
Incubate this compound solution at elevated temperatures (e.g., 50°C, 70°C, 90°C) for a defined period.
4. Photostability:
-
Expose the this compound solution to a light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.
Analysis:
-
Analyze the stressed samples using a stability-indicating method like the RP-HPLC protocol described above to identify and quantify the degradation products.
Visualizations
Caption: Pegaptanib Inhibition of VEGF Signaling Pathway.
Caption: Troubleshooting Workflow for Loss of Activity.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Pegaptanib, a targeted anti-VEGF aptamer for ocular vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Evaluation of Magnesium Chloride within a Polyethylene Glycol Formulation in a Porcine Model of Acute Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
Troubleshooting off-target effects of Pegaptanib sodium in retinal cell lines
Welcome to the technical support center for researchers utilizing Pegaptanib sodium in retinal cell line experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding potential off-target effects and unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a pegylated RNA aptamer that selectively binds to the VEGF₁₆₅ isoform of vascular endothelial growth factor A (VEGF-A).[1][2][3][4] This binding prevents VEGF₁₆₅ from interacting with its receptors on the cell surface, thereby inhibiting downstream signaling pathways involved in angiogenesis and vascular permeability.[5] Unlike other anti-VEGF agents like bevacizumab and ranibizumab (B1194657), Pegaptanib is highly specific for the VEGF₁₆₅ isoform and does not inhibit other isoforms like VEGF₁₂₁.[1][2]
Q2: Is this compound known to have cytotoxic effects on retinal cell lines?
Studies have shown that this compound does not exhibit significant cytotoxicity on human retinal pigment epithelium (ARPE-19) cells or rat retinal ganglion cells (RGC5) at clinically relevant concentrations.[6] A comparative study observed only a mild antiproliferative effect on ARPE-19 cells, and no effect on ARPE-19 cell proliferation was noted in another instance.[6]
Q3: Can this compound induce apoptosis in retinal cells?
The inhibition of VEGF₁₆₅, which has neuroprotective properties, could theoretically lead to apoptosis of neuronal cells.[7] However, preclinical studies have suggested that VEGF₁₆₅ is not essential for protecting retinal neurons from ischemia-induced apoptosis.[2] While some anti-VEGF agents have been shown to increase apoptosis in certain cell types, direct evidence for Pegaptanib inducing apoptosis through a non-VEGF-related off-target mechanism is not well-documented.[8] Any observed increase in apoptosis is more likely a consequence of inhibiting the survival signaling of VEGF₁₆₅.
Q4: Are there known off-target binding partners for this compound?
Pegaptanib was developed for its high specificity to VEGF₁₆₅.[2] While all aptamers have the potential for non-specific interactions, there is limited evidence of Pegaptanib binding to other proteins with high affinity and causing significant off-target effects.[9] However, the complex three-dimensional structure of aptamers can lead to unforeseen interactions, and their size and shape may cause sterical hindrance with other molecules.[10][11]
Q5: Could the PEGylation of the aptamer cause unexpected cellular responses?
Polyethylene glycol (PEG) is generally considered biocompatible and is used to increase the half-life of the aptamer in vivo. While less common, PEG itself can sometimes elicit cellular responses, though this is not a widely reported issue with Pegaptanib.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability or Proliferation
You've treated your retinal cell line (e.g., ARPE-19) with this compound and observe a decrease in cell viability or proliferation that is not attributable to VEGF₁₆₅ inhibition in your experimental context.
Possible Causes and Troubleshooting Steps:
-
On-Target Effect Misinterpretation:
-
Is your cell line's health dependent on autocrine VEGF₁₆₅ signaling? Some retinal cells produce and respond to their own VEGF. Inhibiting this with Pegaptanib could reduce proliferation and viability.
-
Action: Culture cells in a VEGF-free medium to assess baseline viability. Compare the effect of Pegaptanib to a pan-VEGF inhibitor to see if the effect is specific to VEGF₁₆₅.
-
-
Experimental Artifacts:
-
Improper Aptamer Folding: Aptamers require specific buffer conditions (especially salts like MgCl₂) and a heating/cooling step to fold into their active conformation. Improper folding can lead to aggregation or inactivity.
-
Action: Review and optimize your aptamer reconstitution and folding protocol. Ensure the buffer composition is appropriate.[12]
-
High Aptamer Concentration: At high concentrations, aptamers can become "sticky" and cause non-specific binding or cellular stress.
-
Action: Perform a dose-response curve to determine the optimal concentration. This is typically 1.5-2 times the binding affinity (Kd).[12]
-
-
Contamination:
-
Endotoxin or other contaminants in the Pegaptanib preparation: This can induce inflammatory responses and cell death.
-
Action: Use a fresh, certified endotoxin-free batch of Pegaptanib.
-
Quantitative Data Summary: Antiproliferative Effects of Anti-VEGF Agents
| Cell Line | Drug | Concentration | Proliferation Inhibition (%) | Cytotoxicity Observed |
| Choroidal Endothelial Cells (CEC) | Pegaptanib | Clinical Dose | 35.1 | No |
| ARPE-19 | Pegaptanib | Clinical Dose | Mild | No |
| RGC5 | Pegaptanib | Clinical Dose | Not specified | No |
This table is based on data from Spitzer et al. (2007).[6]
Issue 2: Unexpected Changes in Gene or Protein Expression
Your RNA-seq, qPCR, or Western blot results show changes in genes or proteins not directly related to the VEGF signaling pathway after Pegaptanib treatment.
Possible Causes and Troubleshooting Steps:
-
Indirect On-Target Effects:
-
Cellular Stress Response: Inhibition of a key growth factor like VEGF can trigger broader cellular stress responses, leading to changes in the expression of genes related to inflammation, oxidative stress, and apoptosis.
-
Action: Analyze your data for enrichment of stress-related pathways. Include positive controls for cellular stress in your experiments.
-
-
Aptamer-Specific Effects:
-
Non-specific Binding: The aptamer might be interacting with transcription factors or other regulatory molecules at a low affinity.
-
Action: Use a scrambled (non-binding) version of the aptamer as a negative control to differentiate sequence-specific off-target effects from general effects of oligonucleotide treatment.
-
-
Experimental Design:
-
Timepoint of Analysis: Gene expression changes can be transient.
-
Action: Perform a time-course experiment to capture both early and late transcriptional responses.
-
Issue 3: Disruption of Retinal Pigment Epithelium (RPE) Monolayer Integrity
You observe a loss of cell-cell junctions, formation of gaps, or detachment of your ARPE-19 cell monolayer after treatment with Pegaptanib.
Possible Causes and Troubleshooting Steps:
-
Clinical Correlation:
-
RPE Tears: In clinical settings, RPE tears have been reported in some patients treated with Pegaptanib, particularly those with pre-existing pigment epithelial detachments.[13][14][15] This suggests that rapid changes in fluid dynamics or cell adhesion due to VEGF inhibition could be a contributing factor.
-
Action: Carefully examine the morphology of your cell cultures. If you are using a disease model that mimics aspects of AMD, your in vitro system may be recapitulating this clinical observation.
-
-
Impact on Cell Adhesion:
-
VEGF and Cell Junctions: VEGF signaling can influence the expression and localization of cell adhesion molecules. Inhibition of this pathway may disrupt the integrity of the RPE monolayer.
-
Action: Perform immunofluorescence staining for key junctional proteins (e.g., ZO-1, occludin) to assess their localization and expression.
-
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
-
Cell Seeding: Plate ARPE-19 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a serum-free culture medium. The concentrations should range from clinically relevant doses (e.g., 0.025-0.08 mg/ml) to higher concentrations.[6] Replace the culture medium with the Pegaptanib dilutions. Include a vehicle-only control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-only control.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Culture and Treatment: Culture ARPE-19 cells in 6-well plates until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound or a vehicle control for 24-48 hours.
-
Cell Harvesting: Gently trypsinize the cells, collect them, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential downstream effects of VEGF165 inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound for ocular vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pegaptanib, a targeted anti-VEGF aptamer for ocular vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for ocular vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the anti-VEGF aptamer to a therapeutic agent for clinical ophthalmology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative antiproliferative and cytotoxic profile of bevacizumab (Avastin), pegaptanib (Macugen) and ranibizumab (Lucentis) on different ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on retinal function in isolated perfused vertebrate retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative, Apoptotic, and Autophagic Activity of Ranibizumab, Bevacizumab, Pegaptanib, and Aflibercept on Fibroblasts: Implication for Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Protein-Binding RNA Aptamers Affect Molecular Interactions Distantly from Their Binding Sites | PLOS One [journals.plos.org]
- 12. japtamers.co.uk [japtamers.co.uk]
- 13. RPE tears after pegaptanib treatment in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retinal pigment epithelial tear following intravitreal this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Retinal pigment epithelial tears after pegaptanib injection for exudative age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Nuclease Resistance of Pegaptanib Aptamers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the nuclease resistance of Pegaptanib and other RNA aptamers.
Frequently Asked Questions (FAQs)
Q1: My Pegaptanib aptamer is degrading too quickly in serum-based assays. What is the most common reason for this?
A1: Unmodified or minimally modified RNA aptamers are highly susceptible to degradation by nucleases present in serum.[1][2] The primary cause of degradation is often the action of 3'-exonucleases.[3] Pegaptanib itself is a highly modified aptamer, containing 2'-fluoro (2'-F) modifications on pyrimidines and 2'-O-methyl (2'-OMe) modifications on purines to confer nuclease resistance.[4] If you are working with a custom-synthesized or modified version of the Pegaptanib sequence, ensuring these or similar modifications are present is crucial for stability.
Q2: What are the primary strategies to improve the nuclease resistance of my Pegaptanib aptamer?
A2: There are three main strategies to enhance the nuclease resistance of aptamers:
-
Chemical Modification: This involves altering the chemical structure of the nucleotides. Common modifications include substitutions at the 2'-position of the ribose sugar (e.g., 2'-O-methyl, 2'-fluoro), modifications to the phosphate (B84403) backbone (e.g., phosphorothioates), and the use of nucleic acid analogs like Locked Nucleic Acids (LNAs).[1][5][6][7]
-
Structural Stabilization: This involves designing the aptamer to fold into a stable three-dimensional structure that sterically hinders nuclease access.[1] An example is the formation of G-quadruplex structures.
-
End-Capping and Conjugation: Modifying the 3' and 5' ends of the aptamer can block exonuclease activity. Common strategies include adding an inverted thymidine (B127349) cap at the 3' end or conjugating bulky molecules like polyethylene (B3416737) glycol (PEG).[3][4] Pegaptanib, for instance, utilizes a 3'-3' inverted thymidine cap.[4]
Q3: Will modifying my Pegaptanib aptamer to increase nuclease resistance affect its binding affinity to VEGF?
A3: It is possible. Chemical modifications can alter the three-dimensional structure of the aptamer, which is critical for target binding.[2] While many modifications are designed to preserve or even enhance binding affinity, some can be detrimental. For example, while 2'-aminopyrimidine modifications can significantly increase serum stability, they have also been reported to sometimes lead to a loss of binding capacity.[2] It is essential to experimentally validate the binding affinity of any modified aptamer using techniques like Surface Plasmon Resonance (SPR) or filter-binding assays.
Q4: What is the expected half-life of a well-modified aptamer like Pegaptanib in human serum?
A4: A highly modified aptamer can have a significantly extended half-life in serum. For instance, the FDA-approved Pegaptanib, which incorporates 2'-fluoro-pyrimidines, 2'-O-methyl-purines, a 3'-cap, and PEGylation, has a reported half-life of approximately 131 hours.[2] In contrast, unmodified RNA aptamers can degrade in seconds.[2] The exact half-life will depend on the specific combination of modifications used.
Q5: Can I introduce modifications to my aptamer post-SELEX?
A5: Yes, post-SELEX modification is a common strategy.[8] This allows for the selection of aptamers with high affinity in their natural form, followed by the introduction of modifications to enhance stability. However, it is crucial to re-evaluate the aptamer's binding affinity and specificity after modification.[2]
Troubleshooting Guides
Problem 1: Significant degradation of the modified Pegaptanib aptamer is still observed in a nuclease degradation assay.
| Possible Cause | Troubleshooting Step |
| Incomplete or incorrect modification during synthesis. | Verify the successful incorporation of modifications (e.g., 2'-OMe, 2'-F, phosphorothioates) using mass spectrometry or other appropriate analytical techniques. |
| Nuclease contamination of buffers and reagents. | Use nuclease-free water, pipette tips, and tubes for all experiments. Autoclave buffers where possible or prepare fresh with nuclease-free components. |
| Suboptimal end-protection. | Ensure the 3'-end cap (e.g., inverted thymidine) is correctly incorporated. Consider adding a 5'-end modification or a bulky conjugate like PEG if not already present. |
| High concentration of potent nucleases in the assay. | If using serum, be aware that nuclease activity can vary between batches and sources.[9] Consider using a standardized nuclease solution for more reproducible results. |
Problem 2: The modified Pegaptanib aptamer shows reduced binding affinity to VEGF.
| Possible Cause | Troubleshooting Step |
| Modification interferes with the aptamer's binding pocket. | If possible, rationally design the placement of modifications to avoid regions known to be critical for VEGF binding. Consider creating a library of aptamers with modifications at different positions and screen for optimal binding. |
| Incorrect folding of the modified aptamer. | Ensure the buffer conditions (e.g., salt concentration, pH) are optimal for the folding of the modified aptamer. Perform structural analysis (e.g., circular dichroism) to confirm the aptamer's conformation. |
| The chosen modification is not suitable for this specific aptamer sequence. | Experiment with different types of modifications. For example, if 2'-O-methyl groups are disruptive, consider using only 2'-fluoro modifications or a different backbone modification like phosphorothioates in specific locations. |
Data on Nuclease Resistance of Modified Aptamers
The following table summarizes the impact of various modifications on the half-life of aptamers in serum.
| Modification | Aptamer Type | Half-life in Serum | Reference(s) |
| Unmodified RNA | RNA | < 1 minute | [2] |
| Unmodified DNA | DNA | ~60 minutes | [2] |
| 2'-fluoro (2'-F) pyrimidines | RNA | ~81 hours | [2] |
| 2'-amino (2'-NH2) pyrimidines | RNA | ~367 hours | [2] |
| 2'-O-methyl (2'-OMe) | RNA | >240 hours | [10] |
| Phosphorothioate (PS) | DNA | Significantly increased | [11] |
| 3'-inverted thymidine cap | DNA | ~72 hours | [3] |
| PEGylation + 2'-F and 2'-OMe modifications (Pegaptanib) | RNA | ~131 hours | [2] |
Experimental Protocols
Protocol 1: Nuclease Degradation Assay in Human Serum
This protocol is a general guideline for assessing the stability of modified Pegaptanib aptamers in human serum.
Materials:
-
5'-radiolabeled or fluorescently labeled modified aptamer
-
Human serum (pooled, from a commercial source)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), nuclease-free
-
Stop solution (e.g., formamide (B127407) with EDTA and loading dyes)
-
Denaturing polyacrylamide gel (e.g., 12-20%)
-
TBE buffer
-
Heating block or incubator at 37°C
-
Phosphorimager or fluorescence gel scanner
Procedure:
-
Preparation: Dilute the labeled aptamer to a working concentration (e.g., 100 nM) in nuclease-free PBS.
-
Incubation: In a microcentrifuge tube, mix the labeled aptamer solution with human serum to a final serum concentration of 80-90%.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing an equal volume of stop solution to quench the nuclease activity.
-
Denaturation: Heat the samples at 95°C for 5 minutes to denature the proteins and nucleic acids.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel until the loading dye has migrated an appropriate distance.
-
Visualization and Quantification: Visualize the gel using a phosphorimager or fluorescence scanner. Quantify the band intensity of the full-length aptamer at each time point.
-
Data Analysis: Plot the percentage of intact aptamer versus time. Calculate the half-life of the aptamer by fitting the data to a one-phase exponential decay curve.
Protocol 2: Binding Affinity Analysis using Surface Plasmon Resonance (SPR)
This protocol provides a general workflow for determining the binding affinity (KD) of a modified Pegaptanib aptamer to its target, VEGF.
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Recombinant human VEGF
-
Modified Pegaptanib aptamer
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.
-
Ligand Immobilization: Inject a solution of VEGF in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to immobilize the protein via amine coupling.
-
Blocking: Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.
-
Binding Analysis:
-
Inject a series of concentrations of the modified aptamer in running buffer over the VEGF-immobilized surface.
-
Include a zero-concentration (buffer only) injection for baseline subtraction.
-
Monitor the change in response units (RU) over time to obtain sensorgrams for each concentration.
-
-
Regeneration: After each aptamer injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound aptamer.
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized VEGF) and the buffer-only injection to correct for non-specific binding and baseline drift.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizations
Caption: Workflow for enhancing and validating the nuclease resistance of Pegaptanib aptamers.
Caption: Key strategies to improve the nuclease resistance of Pegaptanib aptamers.
References
- 1. Aptamers: Problems, Solutions and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. basepairbio.com [basepairbio.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pnas.org [pnas.org]
- 7. Aptamer Modifications from Gene Link [genelink.com]
- 8. Locked Nucleic Acid and Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: Enhancing Pegaptanib Sodium Efficacy Through Combination Therapies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to support your experiments aimed at improving the efficacy of Pegaptanib sodium with combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound in combination with other therapies?
A1: this compound is a selective vascular endothelial growth factor (VEGF) antagonist that specifically targets the VEGF165 isoform, a key player in pathological angiogenesis.[1][2] While effective in stabilizing vision in many patients, its efficacy can be enhanced by combining it with other treatments that have complementary mechanisms of action.[3][4] Combination therapies can target different aspects of the neovascular process, potentially leading to synergistic effects and improved outcomes.[5]
Q2: What are the most common combination therapies being investigated with this compound?
A2: The most explored combination strategies include:
-
Photodynamic Therapy (PDT): PDT with agents like verteporfin targets the existing vasculature of choroidal neovascularization (CNV), while Pegaptanib inhibits the pro-angiogenic signals stimulated by PDT-induced hypoxia.[3][5]
-
Macular Laser Photocoagulation: This technique creates a thermal burn to destroy neovascular tissue. Combining it with Pegaptanib may help to reduce the VEGF-driven recurrence of neovascularization following the laser treatment.
-
Other Anti-VEGF Agents: Combining the selective VEGF165 inhibition of Pegaptanib with broader-spectrum anti-VEGF agents like bevacizumab or ranibizumab (B1194657) is being investigated to potentially achieve a more comprehensive blockade of the VEGF pathway.[3][6]
-
Corticosteroids: Intravitreal corticosteroids, such as triamcinolone (B434) acetonide, have anti-inflammatory and anti-angiogenic properties that may complement the action of Pegaptanib.
Q3: What are the key signaling pathways involved in the mechanism of action of Pegaptanib and its combination therapies?
A3: Pegaptanib primarily functions by binding to the heparin-binding domain of VEGF165, preventing it from interacting with its receptors, VEGFR-1 and VEGFR-2.[7] This inhibition blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, which are crucial steps in angiogenesis. The VEGF signaling pathway involves key downstream effectors such as PLC-γ, PKC, and the MAPK cascade.[4][8]
Troubleshooting Guides for In Vitro Experiments
Cell Viability Assays (e.g., MTT, MTS)
Q4: My control (untreated) cells show low viability. What could be the issue?
A4: Low viability in control groups can be caused by several factors:
-
Suboptimal Cell Culture Conditions: Ensure your incubator has the correct temperature, CO2, and humidity levels. Use pre-warmed, appropriate culture media.
-
Cell Health: Only use cells from a healthy, sub-confluent culture for your experiments.
-
Contamination: Regularly check for microbial contamination (bacteria, yeast, fungi, mycoplasma).[9]
Q5: I am observing high variability between my replicate wells. How can I improve consistency?
A5: High variability can obscure the true effect of your treatment. Consider the following:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette for accuracy.[9]
-
Edge Effects: Avoid using the outer wells of multi-well plates as they are prone to evaporation. Fill these wells with sterile PBS or media instead.[9]
-
Incomplete Reagent Mixing: After adding viability reagents, ensure gentle but thorough mixing.
Endothelial Cell Migration Assays (e.g., Transwell Assay)
Q6: Very few cells are migrating to the lower chamber, even in the control group. What should I check?
A6: Insufficient migration can be due to:
-
Inadequate Chemoattractant Gradient: Ensure a sufficient concentration of a chemoattractant (e.g., serum, VEGF) is present in the lower chamber. Serum-starving the cells for 12-24 hours before the assay can enhance their migratory response to the chemoattractant.[10]
-
Incorrect Pore Size: The pore size of the transwell insert must be appropriate for your cell type to allow for migration.[10]
-
Cell Health: Use low-passage, healthy cells, as excessive passaging can reduce migratory capacity.[10]
Q7: I am having difficulty visualizing and counting the migrated cells. Any tips?
A7: Clear visualization is key for accurate quantification:
-
Staining Issues: If using dyes like crystal violet, ensure you have optimized the staining and destaining times to reduce background.
-
Distinguishing Cells from Pores: The pores of the membrane can sometimes be mistaken for cells. Using a fluorescent stain like DAPI can help to clearly identify cell nuclei.[11]
Quantitative Data Summary
Table 1: In Vitro Efficacy of Pegaptanib
| Cell Line | Assay | Parameter | Pegaptanib Concentration | Result | Reference |
| HUVEC | Migration | Inhibition of VEGF-A165-induced migration | 10 nM | Maximum inhibition | [6] |
| HUVEC | Migration | IC50 | 4 nM | - | [6] |
Table 2: Clinical Outcomes of Pegaptanib Combination Therapies
| Combination Therapy | Condition | Number of Patients/Eyes | Follow-up | Key Findings | Reference |
| Pegaptanib + PDT | Juxtafoveal CNV in AMD | 7 eyes | 24 weeks | Mean BCVA decreased by 5 letters; CNV area significantly increased from 1.4 mm² to 2.7 mm².[12] | [12] |
| Pegaptanib + PDT | Subfoveal CNV in AMD | 10 patients | - | 90% had stabilized or improved vision; 60% had a 3-line improvement on ETDRS charts. | [6] |
| Pegaptanib alone | Subfoveal CNV in AMD | 8 patients | - | 87% had stabilized or improved vision; 25% had a 3-line improvement on ETDRS charts. | [6] |
Detailed Experimental Protocols
Protocol 1: HUVEC Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells per well in complete endothelial growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and the combination agent (if applicable) in serum-free or low-serum medium. Remove the culture medium from the wells and replace it with the treatment solutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Laser-Induced Choroidal Neovascularization (CNV) in Mice
-
Anesthesia and Pupil Dilation: Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail) and dilate the pupils with a topical mydriatic agent.
-
Laser Photocoagulation: Using a green Argon laser focused on the retinal pigment epithelium (RPE), create four laser burns around the optic nerve. The formation of a bubble indicates a successful rupture of Bruch's membrane.[13][14]
-
Treatment Administration: One day post-laser induction, administer an intravitreal injection of this compound, the combination agent, or vehicle control.
-
Follow-up and Analysis: After 14 days, sacrifice the mice and enucleate the eyes.
-
Quantification of CNV: Perfuse the mice with fluorescein-labeled dextran (B179266) and prepare choroidal flatmounts. The CNV area can then be measured using fluorescence microscopy and image analysis software.[13]
Visualizations
Caption: VEGF-A165 signaling pathway and the inhibitory action of Pegaptanib.
Caption: Workflow for the mouse model of laser-induced choroidal neovascularization.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Combined this compound (Macugen) and photodynamic therapy in predominantly classic juxtafoveal choroidal neovascularisation in age related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. Laser-induced choroidal neovascularization model to study age-related macular degeneration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pegaptanib Penetration in Retinal Tissue Models
Welcome to the technical support center for researchers utilizing Pegaptanib in retinal tissue models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly the limited penetration of Pegaptanib in experimental settings.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Issue 1: Low or Inconsistent Pegaptanib Concentration in Retinal Tissue
| Potential Cause | Recommended Solution |
| Suboptimal Intravitreal Injection Technique | Refine your injection method to minimize drug reflux. For animal models, consider an oblique injection approach to create a self-sealing wound tract. Ensure the needle bevel is fully within the vitreous cavity before injection. For ex vivo models, ensure the tissue is adequately submerged in the treatment medium. |
| Rapid Clearance from Vitreous | For in vivo studies, consider using a sustained-release formulation, such as encapsulating Pegaptanib in poly(lactic-co-glycolic) acid (PLGA) microspheres. This can prolong the presence of the drug in the vitreous, allowing more time for penetration. |
| Variability in Ex Vivo Tissue Quality | Standardize your retinal explant protocol. Ensure consistent tissue thickness and minimize the time between tissue isolation and culture. Use a consistent culture medium and incubation parameters. |
| Inaccurate Quantification Method | Validate your detection method (e.g., ELISA, HPLC) for sensitivity and specificity to Pegaptanib in retinal tissue homogenates. Ensure complete tissue lysis to release the drug for quantification. |
Issue 2: High Variability in Penetration Depth Between Samples
| Potential Cause | Recommended Solution |
| Inconsistent Tissue Morphology | Carefully screen retinal explants for uniform thickness and integrity before beginning the experiment. Discard any damaged or irregularly shaped tissue. |
| Uneven Drug Distribution in Culture Medium | Ensure gentle agitation of the culture plate during incubation to maintain a homogenous concentration of Pegaptanib in the medium surrounding the explant. |
| Sectioning Artifacts | Optimize your cryosectioning or vibratome settings to prevent compression or tearing of the retinal layers. Ensure the tissue is properly oriented during embedding. |
| Imaging and Analysis inconsistencies | Standardize microscopy settings (e.g., laser power, gain) and image analysis parameters for quantifying fluorescence intensity across different samples. |
Issue 3: Difficulty Visualizing Pegaptanib Penetration
| Potential Cause | Recommended Solution |
| Low Signal from Fluorescently Labeled Pegaptanib | Increase the concentration of labeled Pegaptanib, if possible without causing toxicity. Use a high-quality confocal microscope with sensitive detectors. Employ signal amplification techniques in your immunohistochemistry protocol. |
| Non-specific Antibody Binding | Optimize your primary and secondary antibody concentrations and incubation times. Include appropriate controls, such as isotype controls and tissue incubated without the primary antibody, to check for non-specific binding. |
| Autofluorescence of Retinal Tissue | Use a fluorophore with an emission spectrum that minimizes overlap with retinal autofluorescence. Consider using a spectral confocal microscope to separate the specific signal from autofluorescence. |
Frequently Asked Questions (FAQs)
Q1: What is the expected penetration depth of Pegaptanib in a healthy retinal explant model?
A1: Due to its molecular size (~50 kDa), the penetration of Pegaptanib into the retina is limited compared to smaller molecules. While precise quantitative data across different models is not extensively published, it is generally expected to have higher concentrations in the inner retinal layers (e.g., nerve fiber layer, ganglion cell layer) with decreasing concentrations toward the outer retinal layers. Its larger size may hinder its diffusion across the inner limiting membrane and through the tightly packed cellular layers of the retina.
Q2: How can I improve the penetration of Pegaptanib in my experiments?
A2: Several strategies can be employed to enhance penetration:
-
Formulation Strategies: Co-administration with penetration-enhancing peptides or encapsulation in nanocarriers are experimental approaches that may improve retinal uptake.
-
Sustained-Release Formulations: Using formulations like PLGA microspheres can maintain a higher vitreal concentration for a longer duration, potentially increasing the total amount of drug that penetrates the retina over time.[1]
-
Modifying the Retinal Model: In ex vivo models, enzymatic digestion of the inner limiting membrane has been explored to facilitate drug entry, though this may alter the physiological state of the tissue.
Q3: What are the best methods for quantifying Pegaptanib in retinal tissue?
A3: For quantitative analysis of Pegaptanib concentration in different retinal layers, a combination of techniques is recommended:
-
Tissue Homogenization and ELISA: Dissect the retina into layers (if possible), homogenize the tissue, and use a validated ELISA kit specific for Pegaptanib.
-
Immunohistochemistry and Confocal Microscopy: Use a specific anti-Pegaptanib antibody and a fluorescently labeled secondary antibody to visualize its distribution. Quantify the fluorescence intensity in different retinal layers using image analysis software.
-
HPLC: High-performance liquid chromatography can also be used to quantify Pegaptanib in tissue homogenates, offering high specificity and sensitivity.
Q4: How does the penetration of Pegaptanib compare to other anti-VEGF agents like Ranibizumab (B1194657) and Bevacizumab?
A4: Ranibizumab (a Fab fragment, ~48 kDa) is smaller than Pegaptanib and is designed for better retinal penetration. Bevacizumab (a full-length antibody, ~149 kDa) is significantly larger. While direct comparative penetration studies with quantitative data for Pegaptanib are limited, it is generally accepted that smaller molecules like Ranibizumab exhibit more efficient penetration through the retinal layers. Some studies have shown full-thickness retinal penetration of bevacizumab in animal models, suggesting that factors other than just molecular size can influence retinal distribution.[2]
Experimental Protocols
Protocol 1: Ex Vivo Retinal Explant Culture for Penetration Studies
-
Tissue Preparation:
-
Euthanize the animal model (e.g., mouse, rabbit) according to approved institutional protocols.
-
Enucleate the eyes and place them in a sterile dissection dish containing ice-cold artificial cerebrospinal fluid (aCSF).
-
Under a dissecting microscope, make an incision at the limbus and remove the cornea, lens, and vitreous.
-
Carefully dissect the retina from the retinal pigment epithelium (RPE) and choroid.
-
Create 2-3 mm circular punches from the retina.
-
-
Explant Culture:
-
Place each retinal explant, ganglion cell layer up, on a porous membrane insert in a well of a 6-well plate.
-
Add culture medium (e.g., Neurobasal-A medium supplemented with B27, L-glutamine, and penicillin/streptomycin) to the bottom of the well, ensuring the medium reaches the membrane but does not overflow onto the explant.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to stabilize.
-
-
Pegaptanib Treatment:
-
Prepare the desired concentration of Pegaptanib in fresh culture medium.
-
Replace the medium in the wells with the Pegaptanib-containing medium.
-
Incubate for the desired time points (e.g., 2, 6, 12, 24 hours).
-
-
Sample Processing for Analysis:
-
For immunohistochemistry, fix the explants in 4% paraformaldehyde, cryoprotect in sucrose (B13894) solutions, and embed in OCT for cryosectioning.
-
For quantitative analysis (ELISA/HPLC), carefully remove the explant from the membrane, blot excess medium, weigh the tissue, and homogenize in an appropriate lysis buffer.
-
Protocol 2: Quantification of Pegaptanib by Immunohistochemistry
-
Sectioning: Cut 10-12 µm thick cryosections from the embedded retinal explants and mount them on charged slides.
-
Blocking: Permeabilize the sections with 0.1% Triton X-100 in PBS and block with a solution containing 5% normal goat serum and 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for Pegaptanib overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Mounting and Imaging: Wash the sections, counterstain with a nuclear stain like DAPI, and mount with an anti-fade mounting medium. Image the sections using a confocal microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ, Imaris) to measure the mean fluorescence intensity in defined regions of interest corresponding to different retinal layers.
Visualizations
Caption: Pegaptanib inhibits VEGF-165, preventing its binding to VEGFR-2 and downstream signaling.
Caption: Workflow for assessing Pegaptanib penetration in retinal explants.
Caption: Factors contributing to limited Pegaptanib penetration in retinal tissue.
References
Technical Support Center: Developing and Validating a Controlled-Release Formulation of Pegaptanib Sodium
Welcome to the technical support center for the development and validation of controlled-release formulations of Pegaptanib sodium. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing a controlled-release formulation of this compound for ocular delivery?
A1: this compound is an anti-VEGF (Vascular Endothelial Growth Factor) aptamer used in the treatment of neovascular age-related macular degeneration (AMD).[1] Standard treatment involves frequent intravitreal injections, which can lead to patient discomfort, fatigue, and potential complications.[2] A controlled-release formulation aims to reduce the frequency of injections by providing sustained therapeutic levels of the drug over an extended period, thereby improving patient compliance and potentially reducing side effects.
Q2: Which controlled-release technologies are suitable for this compound?
A2: Biodegradable polymers are a primary focus for developing controlled-release formulations of this compound. The most commonly investigated systems for similar biologic drugs include:
-
Poly(lactic-co-glycolic acid) (PLGA) microspheres: These are biodegradable and biocompatible particles that can encapsulate the drug and release it over weeks to months as the polymer matrix degrades.[3]
-
Hydrogels: These are water-swollen polymer networks that can be designed to be injectable and form a drug-eluting depot in situ. Thermosensitive hydrogels, which are liquid at room temperature and gel at body temperature, are particularly promising for ocular applications.[4][5]
-
Nanoparticles: Similar to microspheres but on a smaller scale, nanoparticles can also be used to encapsulate this compound for sustained release.[6]
Q3: What are the target specifications for a controlled-release this compound formulation?
A3: Based on patent literature for sustained-release microparticles of Pegaptanib, some target product profile parameters to consider are:
-
Drug Loading: At least 10% by weight of Pegaptanib.[2]
-
Initial Burst Release: Less than 10% of the total drug load released within the first 24 hours in vivo.[2]
-
Release Rate: A sustained release rate of approximately 0.1 to 6 µg per day.[2]
-
Particle Size (for microspheres/nanoparticles): For intravitreal injection, a size range that can be injected through a small-gauge needle and does not obstruct vision is necessary.
II. Troubleshooting Guides
Formulation & Encapsulation
Q4: I am experiencing low encapsulation efficiency of this compound in my PLGA microspheres. What are the possible causes and solutions?
A4: Low encapsulation efficiency for a hydrophilic and large molecule like this compound in PLGA microspheres prepared by a double emulsion (w/o/w) method is a common challenge. Here are some potential causes and troubleshooting steps:
| Potential Cause | Explanation | Troubleshooting Solutions |
| High water solubility of Pegaptanib | The drug partitions from the internal aqueous phase (w1) to the external aqueous phase (w2) during the emulsification process before the polymer solidifies.[7] | 1. Increase the viscosity of the internal aqueous phase (w1): Add viscosity-enhancing agents like hyaluronic acid or carboxymethylcellulose to hinder drug diffusion. 2. Optimize the polymer concentration: A higher polymer concentration in the oil phase can lead to faster solidification, trapping the drug more effectively. 3. Adjust the pH: If the drug's solubility is pH-dependent, adjusting the pH of the internal and external phases away from the point of maximum solubility can help. 4. Use a non-aqueous encapsulation method: Consider an oil-in-oil (o/o) emulsification method if a suitable solvent system can be found.[7] |
| Instability of the primary emulsion (w/o) | If the primary emulsion is not stable, the internal aqueous droplets containing the drug will coalesce and escape into the external aqueous phase. | 1. Optimize homogenization speed and time: Use high-speed homogenization for a short duration to create fine, stable primary emulsion droplets. 2. Select an appropriate surfactant: Ensure the surfactant in the oil phase is effective at stabilizing the water-in-oil interface. |
| Inappropriate solvent system | The choice of organic solvent for the polymer can affect the rate of solvent evaporation and polymer precipitation, influencing encapsulation. | 1. Experiment with different solvents: Dichloromethane (B109758) (DCM) is common, but other solvents or solvent mixtures (e.g., ethyl acetate) may alter solidification dynamics favorably. |
Q5: My hydrogel formulation shows a high initial burst release of this compound. How can I control this?
A5: A high burst release is often due to the drug being adsorbed on the surface of the hydrogel or diffusing out too quickly before the gel network is fully established. Here are some strategies to mitigate this:
| Potential Cause | Explanation | Troubleshooting Solutions |
| Surface-adsorbed drug | During formulation, drug molecules can adhere to the surface of the polymer network, leading to rapid release upon contact with the release medium. | 1. Optimize mixing and loading procedures: Ensure the drug is homogeneously distributed within the polymer solution before gelation. 2. Post-formulation washing: A gentle washing step after gel formation can remove surface-adsorbed drug, though this may not be feasible for in situ forming gels. |
| Porous hydrogel structure | A highly porous hydrogel network allows for rapid diffusion of the encapsulated drug.[8] | 1. Increase polymer concentration: A higher polymer density will result in a smaller mesh size, retarding drug diffusion. 2. Increase crosslinking density: For chemically crosslinked hydrogels, increasing the amount of crosslinker will create a tighter network.[9] 3. Incorporate drug-polymer interactions: Modify the polymer or drug to introduce ionic or hydrophobic interactions that slow down the drug's diffusion out of the gel matrix. |
| Rapid initial swelling | Some hydrogels swell rapidly upon injection, which can "squeeze out" a portion of the encapsulated drug. | 1. Modify polymer composition: Use polymers with more controlled swelling kinetics. 2. Pre-swell the hydrogel: For pre-formed hydrogels, allowing them to partially swell before drug loading can sometimes reduce the burst effect. |
Analytical & Validation
Q6: I need to develop and validate an HPLC-UV method to quantify this compound released from my PLGA microspheres. Where do I start?
A6: Developing a validated HPLC-UV method is crucial for accurate quantification. Here is a general guide for a reversed-phase HPLC-UV method for an oligonucleotide like Pegaptanib:
| Parameter | Starting Point & Considerations | Validation Criteria (as per ICH guidelines) |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Oligonucleotides are large and may require a column with a suitable pore size. | N/A |
| Mobile Phase | A gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) in an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). The ion-pairing agent helps to retain the negatively charged oligonucleotide on the C18 column. | N/A |
| Detection | UV detection at 260 nm, which is the characteristic absorbance wavelength for nucleic acids. | N/A |
| Specificity | Analyze blank microspheres, degraded drug, and other formulation excipients to ensure no interfering peaks at the retention time of Pegaptanib. | No interference from placebo or degradation products. |
| Linearity | Prepare a series of standard solutions of this compound in the release medium at different concentrations (e.g., 5-100 µg/mL). Plot a calibration curve of peak area vs. concentration. | Correlation coefficient (r²) > 0.999. |
| Accuracy | Spike known amounts of this compound into a solution containing blank microspheres and analyze the recovery. Perform at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). | Recovery within 98-102%. |
| Precision | Repeatability (Intra-day): Analyze multiple samples of the same concentration on the same day. Intermediate Precision (Inter-day): Analyze samples on different days with different analysts or equipment. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determine the lowest concentration that can be reliably detected and quantified, respectively. Can be calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. | LOD: Signal-to-noise ratio of ~3:1. LOQ: Signal-to-noise ratio of ~10:1. |
| Robustness | Intentionally vary method parameters slightly (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results. | The method should remain reliable under small variations. |
Q7: The stability of my this compound seems to be compromised during the formulation process. How can I assess and improve its stability?
A7: Pegaptanib, being a PEGylated RNA aptamer, can be susceptible to degradation. Stability issues can arise from exposure to organic solvents, temperature, and acidic byproducts of PLGA degradation.
| Stability Issue | Assessment Method | Improvement Strategies |
| Chemical Degradation (e.g., hydrolysis) | Use a stability-indicating HPLC method to detect degradation products. Compare the chromatogram of the released drug to a reference standard. Mass spectrometry can also be used to identify degradation products. | 1. Minimize exposure to harsh conditions: Use the mildest possible solvents and temperatures during formulation. 2. Co-encapsulate stabilizers: Incorporate buffering agents (e.g., magnesium carbonate) into the PLGA matrix to neutralize acidic degradation products.[10] |
| Structural Integrity (Aptamer folding) | The therapeutic activity of Pegaptanib depends on its specific 3D structure. Use techniques like circular dichroism (CD) spectroscopy to assess the secondary structure of the released aptamer. A functional assay, such as an ELISA-based binding assay to VEGF165, is the most definitive way to confirm activity. | 1. Avoid denaturing conditions: High temperatures and certain organic solvents can unfold the aptamer. 2. Include excipients that stabilize the structure: Sugars like trehalose (B1683222) or sucrose (B13894) can help maintain the native conformation of biologics during processing and storage. |
| Aggregation | Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) can be used to detect the presence of aggregates in the released drug sample. | 1. Optimize formulation pH and ionic strength. 2. Include anti-aggregation excipients: Surfactants (e.g., polysorbate 80) can help prevent aggregation. |
III. Experimental Protocols
Note: The following protocols are generalized methodologies and should be optimized for the specific properties of this compound.
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres (Double Emulsion Solvent Evaporation)
-
Prepare the internal aqueous phase (w1): Dissolve this compound in an aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.0) to a desired concentration (e.g., 50 mg/mL).
-
Prepare the oil phase (o): Dissolve PLGA (e.g., 50:50 lactide:glycolide ratio, inherent viscosity of 0.5-0.7 dL/g) in dichloromethane (DCM) to a concentration of 10-20% (w/v).
-
Form the primary emulsion (w1/o): Add a small volume of the internal aqueous phase (e.g., 200 µL) to a larger volume of the oil phase (e.g., 2 mL). Emulsify using a high-speed homogenizer or sonicator on an ice bath to form a stable water-in-oil emulsion.
-
Form the double emulsion (w1/o/w2): Immediately add the primary emulsion to a larger volume of the external aqueous phase (w2), which contains a surfactant like polyvinyl alcohol (PVA) (e.g., 1-5% w/v). Homogenize at a lower speed to form the double emulsion.
-
Solvent evaporation: Transfer the double emulsion to a larger beaker of the external aqueous phase and stir at room temperature for several hours to allow the DCM to evaporate and the microspheres to harden.
-
Collection and washing: Collect the hardened microspheres by centrifugation or filtration. Wash several times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the microspheres to obtain a free-flowing powder. Store at -20°C.
Protocol 2: In Vitro Release Study of this compound from Microspheres
-
Sample preparation: Accurately weigh 10-20 mg of Pegaptanib-loaded microspheres into a centrifuge tube.
-
Release medium: Add a known volume (e.g., 1 mL) of release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.02% Tween 80 to prevent aggregation) to the tube.
-
Incubation: Place the tubes in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours, and then daily or every few days), centrifuge the tubes to pellet the microspheres. Carefully collect the entire supernatant (or a known aliquot).
-
Medium replacement: Replace the collected supernatant with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Analyze the concentration of this compound in the collected supernatant using a validated analytical method, such as HPLC-UV (as described in Q6).
-
Data analysis: Calculate the cumulative amount and percentage of drug released at each time point.
IV. Data Presentation
The following tables present hypothetical but representative data for the characterization of a controlled-release this compound formulation. These should be used as a template for presenting your own experimental results.
Table 1: Physicochemical Characterization of this compound-Loaded PLGA Microspheres
| Formulation ID | Polymer Type | Drug Loading (%) (w/w) | Encapsulation Efficiency (%) | Mean Particle Size (µm) | Zeta Potential (mV) |
| PS-PEG-01 | PLGA 50:50 | 8.5 ± 0.7 | 68 ± 5 | 45.2 ± 3.1 | -15.8 ± 1.2 |
| PS-PEG-02 | PLGA 75:25 | 7.9 ± 0.5 | 63 ± 4 | 48.6 ± 3.5 | -14.9 ± 1.5 |
Table 2: In Vitro Release Profile of this compound from PLGA Microspheres
| Time (Days) | Cumulative Release (%) - Formulation PS-PEG-01 | Cumulative Release (%) - Formulation PS-PEG-02 |
| 1 | 9.2 ± 1.1 | 7.5 ± 0.9 |
| 7 | 25.6 ± 2.3 | 18.9 ± 1.8 |
| 14 | 45.8 ± 3.1 | 35.4 ± 2.7 |
| 21 | 68.9 ± 4.5 | 55.1 ± 3.9 |
| 28 | 85.3 ± 5.2 | 72.8 ± 4.6 |
| 35 | 95.1 ± 4.8 | 88.6 ± 5.1 |
V. Mandatory Visualizations
VEGF-A Signaling Pathway and the Mechanism of Action of this compound
This compound is an aptamer that specifically binds to the VEGF-A165 isoform, preventing it from binding to its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells. This inhibition blocks the downstream signaling cascade that leads to angiogenesis and increased vascular permeability, which are key pathological processes in neovascular AMD.
Caption: this compound inhibits the VEGF-A signaling pathway.
Experimental Workflow for Microsphere Formulation and Characterization
This workflow outlines the key steps in developing and validating a controlled-release formulation of this compound using PLGA microspheres.
Caption: Workflow for PLGA microsphere formulation and testing.
References
- 1. This compound for ocular vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2007130134A2 - Controlled release microparticles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Preparation and investigation of sustained drug delivery systems using an injectable, thermosensitive, in situ forming hydrogel composed of PLGA-PEG-PLGA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijapjournal.com [ijapjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Thermosensitive hydrogels as sustained drug delivery system for CTLA-4 checkpoint blocking antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chitosan and its Derivatives for Ocular Delivery Formulations: Recent Advances and Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
Mitigating potential immunogenicity of pegylated aptamers in animal models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential immunogenicity of pegylated aptamers in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of immunogenicity associated with pegylated aptamers?
A1: While aptamers themselves are generally considered to have low immunogenicity, the primary cause of an immune response to pegylated aptamers is often directed against the polyethylene (B3416737) glycol (PEG) moiety.[1][2][3] This can lead to the formation of anti-PEG antibodies (both IgM and IgG).[1][2] These antibodies can be pre-existing in animals and humans due to previous exposure to PEG in consumer products, or they can be induced by the administration of the PEGylated therapeutic.[1][2]
Q2: What are the consequences of an anti-PEG antibody response in animal models?
A2: An anti-PEG antibody response can have several significant consequences for your experiments:
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies can bind to the pegylated aptamer, leading to its rapid clearance from circulation, primarily by Kupffer cells in the liver.[2] This reduces the aptamer's half-life and overall exposure.
-
Reduced Efficacy: The rapid clearance and potential neutralization of the aptamer's function by antibody binding can lead to a loss of therapeutic efficacy.[1][4]
-
Hypersensitivity Reactions: In some cases, pre-existing or induced anti-PEG antibodies can lead to hypersensitivity or anaphylactic reactions upon administration of the pegylated aptamer.[5]
-
Inconsistent Results: The presence and titer of anti-PEG antibodies can vary between individual animals, leading to high variability and poor reproducibility in pharmacokinetic and pharmacodynamic studies.
Q3: Which animal models are suitable for studying the immunogenicity of pegylated aptamers?
A3: Rhesus monkeys are considered an important primate model for testing PEG immunogenicity as they have been shown to generate anti-PEG IgGs after a single administration of a pegylated aptamer.[4][6] Mice are also commonly used, particularly for initial pharmacokinetic and biodistribution studies to compare pegylated and non-pegylated aptamers.[7][8]
Q4: What are the key strategies to mitigate the immunogenicity of pegylated aptamers?
A4: Several strategies can be employed to reduce the immune response to pegylated aptamers:
-
Modify the PEG Structure: The immunogenicity of PEG can be influenced by its molecular weight, structure (linear vs. branched), and terminal functional groups.[9][10][11] For instance, using hydroxy-PEG (HO-PEG) instead of methoxy-PEG (mPEG) has been investigated as a way to reduce immunogenicity.[9]
-
Optimize PEG Density: A high density of PEG modification may lead to a weaker antibody response, potentially by masking immunogenic epitopes more effectively.[11]
-
Alter PEG Linkages: The chemical bond used to conjugate PEG to the aptamer can influence the immune response.[9]
-
Consider PEG Alternatives: Researchers are exploring other polymers to replace PEG, such as polycarboxybetaine (PCB), to reduce immunogenicity.[1][5]
-
Control Dosing Regimen: The route of administration and the frequency of dosing can impact the generation of anti-PEG antibodies.[9] Intravenous delivery may lead to higher antibody levels than subcutaneous injection.[9]
Troubleshooting Guides
Guide 1: Troubleshooting Anti-PEG Antibody ELISA
This guide addresses common issues encountered during the detection of anti-PEG antibodies using an enzyme-linked immunosorbent assay (ELISA).
| Problem | Possible Cause(s) | Solution(s) |
| High Background | 1. Concentration of detection antibody is too high.2. Insufficient washing.3. Non-specific binding of antibodies.4. Cross-reactivity between capture and detection reagents.5. Contaminated buffers. | 1. Perform a titration to determine the optimal concentration of the detection antibody.2. Ensure thorough washing between steps. An automated plate washer is recommended.3. Use an appropriate blocking buffer (e.g., with a higher protein concentration).4. Run controls to check for cross-reactivity.5. Prepare fresh buffers for each assay.[12][13] |
| Weak or No Signal | 1. Key reagent omitted or added in the wrong order.2. Free PEG in the sample competing for antibody binding.3. Inadequate incubation times.4. Low concentration of coating antigen.5. Expired or inactive reagents. | 1. Carefully review the protocol and ensure all steps are followed correctly.2. Ensure samples do not contain high levels of unconjugated PEG.3. Optimize incubation times for your specific system.4. Increase the coating concentration of the PEG-conjugated protein (e.g., PEG-BSA).5. Check the expiration dates and activity of all reagents.[12][14][15] |
| Poor Reproducibility / High Well-to-Well Variation | 1. Inconsistent pipetting technique.2. Inadequate mixing of reagents.3. "Edge effects" due to temperature or evaporation differences across the plate.4. Improper plate washing. | 1. Ensure pipettes are calibrated. Use fresh tips for each sample and reagent.2. Thoroughly mix all reagents before adding to the plate.3. Seal the plate during incubations and avoid stacking plates.4. Verify the proper function of the plate washer, ensuring all wells are filled and aspirated completely.[13] |
Guide 2: Inconsistent In Vivo Results
This guide provides troubleshooting for variability in pharmacokinetic (PK) and pharmacodynamic (PD) data in animal studies.
| Problem | Possible Cause(s) | Solution(s) |
| High variability in aptamer clearance between animals | 1. Presence of pre-existing anti-PEG antibodies in some animals.2. Development of induced anti-PEG antibodies at different rates.3. Inconsistent administration of the pegylated aptamer. | 1. Screen animals for pre-existing anti-PEG antibodies before the study and exclude or group animals based on their antibody status.2. Monitor anti-PEG antibody titers throughout the study to correlate with PK/PD data.3. Ensure consistent and accurate dosing and administration technique. |
| Loss of aptamer efficacy over time with repeated dosing | 1. Induction of anti-PEG antibodies leading to accelerated clearance (ABC phenomenon).2. Neutralizing anti-aptamer or anti-PEG antibodies that inhibit function. | 1. Measure anti-PEG antibody levels over the course of the study. The ABC phenomenon is often mediated by IgM antibodies that peak around 7 days after the initial dose.[16]2. Perform in vitro neutralization assays to determine if the induced antibodies inhibit the aptamer's binding to its target. |
| Unexpected adverse events or hypersensitivity reactions | 1. High titers of pre-existing anti-PEG antibodies. | 1. It is highly recommended to screen for pre-existing anti-PEG antibodies before administering PEGylated therapeutics in preclinical studies, especially in non-human primates.[1] |
Quantitative Data Summary
Table 1: Incidence of Induced Anti-PEG IgG in Rhesus Monkeys
Data summarized from a study involving a single administration of a pegylated RNA aptamer (RB006).
| Parameter | Value | Notes |
| Animals with Induced Anti-PEG IgG | 4 out of 18 (22%) | Detected after a single administration. |
| Animals with Significant Increase in Anti-PEG IgG | 6 out of 18 (33%) | Increase observed between pre- and post-injection samples. |
| Correlation with Dose/Route | Little to none observed | Immunogenicity was not clearly dependent on the dose or whether administration was intravenous or subcutaneous. |
Source: Adapted from[4]
Table 2: Comparative Pharmacokinetics of Pegylated vs. Non-Pegylated Aptamers in Mice
This table presents hypothetical but representative pharmacokinetic data based on typical findings.
| Parameter | Non-Pegylated Aptamer | Pegylated Aptamer (e.g., 20 kDa PEG) |
| Plasma Half-life (t½) | ~ 0.6 hours | ~ 16 hours |
| Area Under the Curve (AUC) | Low | Significantly Higher |
| Renal Clearance | High | Significantly Reduced |
| Distribution to Kidneys | High | Reduced |
Source: Data principles derived from[17][18]
Experimental Protocols
Protocol 1: Indirect ELISA for Detection of Anti-PEG Antibodies
This protocol provides a method for the qualitative or semi-quantitative detection of anti-PEG antibodies in animal serum or plasma.
Materials:
-
High-binding 96-well ELISA plates
-
PEG-conjugated protein (e.g., PEG-BSA) for coating
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1-3% BSA)
-
Animal serum/plasma samples
-
Positive control (e.g., monoclonal anti-PEG antibody or pooled serum from hyperimmunized animals)
-
Negative control (e.g., pooled serum from naive animals)
-
HRP-conjugated secondary antibody specific for the host species and isotype (e.g., anti-rhesus IgG-HRP)
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute PEG-BSA to 5-10 µg/mL in PBS. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Discard the blocking buffer and wash the plate 3 times. Dilute serum samples (e.g., 1:50 or 1:100) in Blocking Buffer. Add 100 µL of diluted samples, positive controls, and negative controls to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Discard the samples and wash the plate 5 times. Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.
-
Development: Discard the secondary antibody and wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping Reaction: Add 100 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm on a plate reader within 30 minutes.
Protocol 2: Affinity Capture Elution (ACE) Assay for Anti-Aptamer Antibodies
The ACE assay is a drug-tolerant method designed to detect anti-drug antibodies (ADAs) in the presence of circulating drug.
Principle: ADAs are captured from the sample onto a plate coated with the pegylated aptamer. After washing away unbound components (including excess drug), the bound ADAs are eluted and transferred to a second plate where they are detected in a bridging ELISA format.
Procedure Outline:
-
Capture Plate Preparation: Coat a high-binding 96-well plate with the pegylated aptamer drug. Block the plate.
-
Sample Treatment & Capture: Acid-treat the serum samples to dissociate any existing ADA-drug complexes. Neutralize the samples and add them to the capture plate. Incubate to allow ADAs to bind to the coated aptamer.
-
Washing: Wash the plate thoroughly to remove the sample matrix and unbound circulating drug.
-
Elution: Add an acid elution buffer (e.g., glycine (B1666218) buffer, pH 2.3-3.0) to the wells to release the bound ADAs from the capture plate.
-
Transfer and Neutralization: Transfer the eluted ADAs to a new plate (pre-filled with a neutralization buffer) for detection.
-
Detection (Bridging Format): In the new plate, the transferred ADAs are incubated with both biotin-labeled and sulfo-tag-labeled versions of the pegylated aptamer. This forms a "bridge" complex (biotin-aptamer : ADA : sulfo-tag-aptamer).
-
Final Detection: The complex is captured on a streptavidin-coated plate and the signal from the sulfo-tag is read, for example, using an MSD (Meso Scale Discovery) instrument.
Visualizations
References
- 1. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-PEG antibodies inhibit the anticoagulant activity of PEGylated aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics and Biodistribution of Pegylated Methotrexate after IV Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 11. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Anti-PEG antibody FAQ [ibms.sinica.edu.tw]
- 15. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics and Biodistribution of Novel Aptamer Compositions | Semantic Scholar [semanticscholar.org]
- 18. Aptamers as targeted therapeutics: current potential and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mechanisms of Resistance to Pegaptanib Sodium Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Pegaptanib sodium therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an RNA aptamer that selectively binds to the VEGF₁₆₅ isoform of Vascular Endothelial Growth Factor A (VEGF-A).[1][2][3] This binding prevents VEGF₁₆₅ from interacting with its receptors on endothelial cells, thereby inhibiting downstream signaling pathways that lead to angiogenesis and increased vascular permeability.[4][5] Unlike other anti-VEGF agents like ranibizumab (B1194657) and bevacizumab, which target all VEGF-A isoforms, Pegaptanib's selectivity for VEGF₁₆₅ is a key feature of its mechanism.[3]
Q2: What are the known mechanisms of resistance to anti-VEGF therapies like Pegaptanib?
Resistance to anti-VEGF therapies is a multifactorial process.[6] Key mechanisms include:
-
Upregulation of alternative pro-angiogenic pathways: When the VEGF pathway is inhibited, cells can compensate by upregulating other signaling pathways to promote angiogenesis. The most well-documented of these are the Platelet-Derived Growth Factor (PDGF) and Fibroblast Growth Factor (FGF) pathways.[6][7][8][9]
-
Tachyphylaxis: This refers to a reduced therapeutic response to a drug over time with repeated administration.[10]
-
Receptor upregulation and modification: Changes in the expression and signaling capacity of VEGF receptors, as well as receptors for other growth factors, can contribute to resistance. Macrophages in the tumor microenvironment have been shown to downregulate VEGFR-1 and VEGFR-3, which may facilitate an escape from anti-VEGF therapy.[11]
-
Involvement of other cell types: Pericytes and tumor-associated macrophages can contribute to resistance by providing survival signals to endothelial cells and releasing other pro-angiogenic factors.[11][12]
Q3: How can I model Pegaptanib resistance in my experiments?
A clinically relevant animal model for studying anti-VEGF resistance is the laser-induced choroidal neovascularization (CNV) model in aged mice.[13][14] This model mimics the arteriolar CNV that is often resistant to anti-VEGF treatment in human patients.[13][14] For in vitro studies, resistance can be induced by long-term culture of endothelial cells in the presence of Pegaptanib, followed by selection for resistant clones.
Troubleshooting Guides
Problem 1: Persistent or recurrent angiogenesis in my in vitro model despite treatment with Pegaptanib.
| Possible Cause | Troubleshooting Steps |
| Upregulation of alternative angiogenic pathways (PDGF, FGF) | 1. Quantify gene and protein expression: Use qRT-PCR and ELISA/Western blot to measure the expression levels of PDGF-B, PDGF-C, FGF2, and their receptors (PDGFR-α, PDGFR-β, FGFR1) in your cell model with and without Pegaptanib treatment.[15][16] 2. Dual inhibition experiments: Treat your cell model with a combination of Pegaptanib and an inhibitor of the PDGF or FGF pathway (e.g., a multi-kinase inhibitor) to see if this restores anti-angiogenic efficacy.[17] |
| Cell culture media composition | 1. Serum concentration: High serum concentrations in the culture media may contain exogenous growth factors that can overcome the inhibitory effect of Pegaptanib. Try reducing the serum concentration or using a serum-free media supplemented with specific growth factors. 2. Basal media formulation: Ensure the basal media does not contain high levels of components that could interfere with the experiment. |
| Incorrect Pegaptanib concentration or activity | 1. Confirm drug concentration: Verify the final concentration of Pegaptanib in your assays. 2. Assess drug activity: Perform a dose-response curve to ensure the Pegaptanib you are using is active and to determine the optimal inhibitory concentration for your specific cell type. |
Problem 2: My in vivo animal model of neovascularization is not responding to Pegaptanib therapy.
| Possible Cause | Troubleshooting Steps |
| Model-specific resistance | 1. Characterize the neovascularization: In models like laser-induced CNV, older animals may develop arteriolar CNV which is inherently more resistant to anti-VEGF therapy.[13][14] Characterize the vascular morphology in your model. 2. Analyze the tumor microenvironment: If using a tumor model, analyze the presence and activation state of macrophages and pericytes, as these can contribute to resistance.[11] |
| Pharmacokinetics and biodistribution | 1. Verify drug delivery: Ensure that the administration route and dosage are appropriate for achieving therapeutic concentrations of Pegaptanib in the target tissue. 2. Measure drug levels: If possible, measure the concentration of Pegaptanib in the vitreous or target tissue at different time points after administration. |
| Upregulation of compensatory pathways | 1. Tissue analysis: At the end of the study, collect the affected tissue and analyze it for the expression of PDGF, FGF, and their receptors, as described in the in vitro troubleshooting section. |
Quantitative Data
Table 1: Antiproliferative Effects of Anti-VEGF Agents on Ocular Cells
The following table summarizes the percentage reduction in cell proliferation of different ocular cell types when treated with clinical doses of bevacizumab, ranibizumab, and pegaptanib.
| Cell Type | Bevacizumab | Ranibizumab | Pegaptanib |
| Choroidal Endothelial Cells (CEC) | 38.2% | 44.1% | 35.1% |
| Retinal Pigment Epithelial (ARPE19) cells | Mild antiproliferative effect | No effect | Mild antiproliferative effect |
Data adapted from a study on the comparative antiproliferative and cytotoxic profiles of different anti-VEGF drugs.[18]
Experimental Protocols
Endothelial Cell Tube Formation Assay
This in vitro assay is used to assess the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial cell culture media with serum
-
Extracellular Matrix (ECM) solution (e.g., Matrigel®)
-
96-well plate
-
This compound and other test compounds
-
Calcein AM or other fluorescent dye for cell staining
-
Inverted fluorescence microscope
Protocol:
-
Prepare the ECM gel: Thaw the ECM solution on ice. Pipette 50 µL of the cold ECM solution into each well of a pre-chilled 96-well plate. Ensure the entire surface of the well is covered.
-
Incubate the plate: Incubate the plate at 37°C for 30-60 minutes to allow the ECM to solidify.
-
Prepare the cells: Harvest endothelial cells and resuspend them in culture media containing a low serum concentration (e.g., 0.5-2%).
-
Seed the cells: Add 1-2 x 10⁴ cells in 100 µL of media to each well on top of the solidified ECM gel.
-
Add test compounds: Add Pegaptanib and any other test compounds to the appropriate wells at the desired concentrations. Include a vehicle control.
-
Incubate: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. The optimal incubation time will depend on the cell type.
-
Stain and visualize: Gently remove the media and wash the cells with pre-warmed Wash Buffer. Add 100 µL of staining solution (e.g., Calcein AM) to each well and incubate for 30 minutes at 37°C.
-
Image analysis: Visualize the tube formation using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
(Protocol adapted from commercially available angiogenesis assay kits and general laboratory procedures).[1]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression levels of genes involved in angiogenesis, such as VEGF, PDGF, and FGF.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., VEGFA, PDGFB, FGF2, PDGFRB, FGFR1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from your cell or tissue samples using a commercially available kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for your target and housekeeping genes, and the synthesized cDNA.
-
qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
Caption: Resistance to Pegaptanib via upregulation of alternative angiogenic pathways.
Caption: Experimental workflow for investigating Pegaptanib resistance.
References
- 1. abcam.com [abcam.com]
- 2. rndsystems.com [rndsystems.com]
- 3. dovepress.com [dovepress.com]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
- 6. A concise review of VEGF, PDGF, FGF, Notch, angiopoietin, and HGF signalling in tumor angiogenesis with a focus on alternative approaches and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Understanding and targeting resistance to anti-angiogenic therapies - Clarke - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 9. Discovery of High-Affinity PDGF-VEGFR Interactions: Redefining RTK Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of Acquired Resistance to Anti-VEGF Therapy for Neovascular Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Macrophages facilitate resistance to anti-VEGF therapy by altered VEGFR expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet-Derived Growth Factor (PDGF)/PDGF Receptors (PDGFR) Axis as Target for Antitumor and Antiangiogenic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment Strategies for Anti-VEGF Resistance in Neovascular Age-Related Macular Degeneration by Targeting Arteriolar Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PDGF gene therapy enhances expression of VEGF and bFGF genes and activates the NF-kappaB gene in signal pathways in ischemic flaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of PDGF, VEGF and FGF signalling attenuates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Index of Pegaptanib Sodium in Preclinical Models
Welcome to the technical support center for researchers utilizing Pegaptanib sodium in preclinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental outcomes and enhancing the therapeutic index of this selective VEGF-A165 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pegylated anti-vascular endothelial growth factor (VEGF) aptamer. It specifically binds to the extracellular VEGF-A165 isoform, preventing it from binding to its receptors on endothelial cells. This selective inhibition blocks the signaling cascade that leads to pathological neovascularization and increased vascular permeability, key processes in ocular diseases like neovascular age-related macular degeneration (AMD) and diabetic macular edema (DME).[1][2][3]
Q2: Which are the most common preclinical models for evaluating this compound?
A2: The most widely used preclinical model is the laser-induced choroidal neovascularization (CNV) model in mice and rats.[4][5][6][7][8] This model mimics the neovascularization process seen in wet AMD. Other models include the oxygen-induced retinopathy (OIR) model in mice, which simulates aspects of retinopathy of prematurity, and models of corneal neovascularization.
Q3: What are the key strategies to enhance the therapeutic index of this compound in preclinical models?
A3: Two primary strategies are being explored to enhance the therapeutic index of this compound:
-
Combination Therapy: Using this compound in conjunction with other therapeutic modalities, such as photodynamic therapy (PDT) or other anti-angiogenic agents.[9] This approach can target different aspects of the disease process, potentially leading to synergistic effects and allowing for lower, less toxic doses of each agent.
-
Controlled-Release Delivery Systems: Encapsulating this compound in biodegradable polymer microspheres, such as those made from Poly(lactic-co-glycolic acid) (PLGA). This strategy aims to maintain therapeutic drug levels in the eye for an extended period, reducing the need for frequent intravitreal injections and minimizing potential side effects associated with injection frequency.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during preclinical experiments with this compound.
Intravitreal Injections in Mice
Problem: Difficulty with the intravitreal injection procedure, leading to complications like cataracts, retinal detachment, or vitreous hemorrhage.
Solution:
-
Proper Technique: Use a dissecting microscope for visualization. The needle should be inserted at a 45-degree angle to the scleral surface to avoid injuring the lens.[10] A 30G needle can be used to create the puncture, followed by a blunt 34G needle for the injection to minimize trauma.[11]
-
Volume Control: Inject a small volume, typically 1-2 microliters in mice, to avoid a significant increase in intraocular pressure.[11]
-
Aseptic Technique: Maintain sterile conditions throughout the procedure to prevent endophthalmitis. Use sterile gloves, a mask, and disinfect all instruments.[11][12] Applying a topical antibiotic ointment after the injection can also help prevent infection.[11]
-
Practice: Perfecting the intravitreal injection technique requires practice. Consider practicing on enucleated eyes or with a colored dye to visualize the injection before performing experiments with live animals.
Problem: Inconsistent or lower-than-expected therapeutic effect of this compound.
Solution:
-
Dosage: Ensure the correct dose is being administered. While the approved human dose is 0.3 mg, preclinical doses in mice may vary.[2][13][14] Refer to dose-ranging studies in similar models to determine the optimal dose for your experiment.
-
Timing of Administration: The timing of this compound administration relative to the induction of the disease model is critical. In the laser-induced CNV model, administration shortly after laser injury is common to inhibit the initial angiogenic cascade.
-
Drug Integrity: Confirm the integrity and activity of your this compound solution. Ensure proper storage conditions are maintained.
-
Model Variability: The severity of the disease model can vary between animals. Ensure consistent induction of the pathology (e.g., consistent laser power and spot size in the CNV model) and use a sufficient number of animals to account for biological variability.[7]
Laser-Induced Choroidal Neovascularization (CNV) Model
Problem: Inconsistent size or development of CNV lesions.
Solution:
-
Laser Parameters: Standardize the laser parameters, including power, duration, and spot size. The goal is to create a distinct bubble at the time of the laser burn, which indicates the rupture of Bruch's membrane.[4]
-
Mouse Strain and Age: Use pigmented mice, such as C57BL/6J, as they absorb the laser energy well.[7] The age of the mice can also influence the severity of CNV development, with older mice potentially developing more severe lesions.[7]
-
Quantification Method: Use a standardized and objective method to quantify the CNV area, such as isolectin B4 staining of choroidal flat mounts followed by image analysis with a constant threshold.[7]
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies relevant to enhancing the therapeutic index of this compound.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Model | Animal | Treatment | Outcome | Reference |
| Corneal Angiogenesis | Animal | Pegaptanib | 65% inhibition of VEGF-dependent angiogenesis | [13] |
| Retinopathy of Prematurity | Animal | Pegaptanib | 80% reduction in retinal neovascularization | [13] |
| Laser-Induced CNV | Mouse | Pegaptanib | Significant suppression of CNV formation | [8] |
Table 2: Clinical Trial Efficacy of this compound (0.3 mg dose)
| Trial Phase | Endpoint | Pegaptanib Group | Control (Sham) Group | P-value | Reference |
| Phase III (VISION) | Lost <15 letters of visual acuity at 54 weeks | 70% | 55% | <0.001 | [14] |
| Phase III (VISION) | Risk of severe vision loss (≥30 letters) | 10% | 22% | <0.001 | [14] |
| Phase III (VISION) | Maintained or gained visual acuity | 33% | 23% | 0.003 | [14] |
Table 3: Combination Therapy of Pegaptanib with Photodynamic Therapy (PDT)
| Study Type | Outcome | Pegaptanib + PDT | Pegaptanib Alone | PDT Alone | Reference |
| Phase II Clinical Trial | ≥3 lines improvement in vision | 60% | 25% | 2.2% | [9] |
| Retrospective Clinical Study | Lost ≥3 lines of vision | 40% | 0% | - | [15] |
Experimental Protocols
Laser-Induced Choroidal Neovascularization (CNV) in Mice
This protocol is a standard method for inducing CNV to test anti-angiogenic therapies.[4][5][6][7][8]
Materials:
-
C57BL/6J mice (6-8 weeks old)[7]
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Topical mydriatic (e.g., tropicamide)
-
Argon laser photocoagulator
-
Slit lamp or image-guided laser delivery system
-
Cover glass
Procedure:
-
Anesthetize the mouse and dilate the pupils of the eyes to be treated.
-
Place a drop of sterile saline on the cornea and cover with a glass coverslip to maintain corneal hydration and for clear visualization of the fundus.
-
Using the laser delivery system, apply 3-4 laser spots around the optic nerve.
-
Laser settings: 532 nm wavelength, 100 ms (B15284909) duration, 75 µm spot size, and 250 mW power.[8]
-
-
The endpoint for a successful laser burn is the appearance of a small bubble at the site of the laser application, indicating the rupture of Bruch's membrane.
-
Administer this compound via intravitreal injection at the desired time point (e.g., immediately after laser induction).
-
At the end of the experimental period (typically 7-14 days), euthanize the mice and enucleate the eyes for analysis.
-
Dissect the choroid and stain with isolectin B4 to visualize the neovascularization.
-
Quantify the area of CNV using fluorescence microscopy and image analysis software.
Preparation of Pegaptanib-Loaded PLGA Microspheres
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
Procedure:
-
Dissolve a specific amount of PLGA and this compound in DCM to form the oil phase.
-
Add the oil phase to the aqueous PVA solution.
-
Emulsify the mixture using a high-speed homogenizer to form an oil-in-water emulsion.
-
Continuously stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid microspheres.
-
Collect the microspheres by centrifugation.
-
Wash the collected microspheres multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
Freeze-dry the microspheres to obtain a fine powder.
-
The microspheres can then be characterized for size, morphology, drug loading, and in vitro release profile before in vivo administration.
Signaling Pathways and Experimental Workflows
Caption: VEGF-A165 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the laser-induced choroidal neovascularization (CNV) model.
Caption: Strategies to enhance the therapeutic index of this compound.
References
- 1. This compound for ocular vascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical experience with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Intravitreous Injection for Establishing Ocular Diseases Model [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound treatment in neovascular age-related macular degeneration: clinical experience in Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Pegaptanib for neovascular age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. dovepress.com [dovepress.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
In vitro comparison of Pegaptanib sodium vs. ranibizumab for VEGF neutralization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent anti-VEGF (Vascular Endothelial Growth Factor) therapies: Pegaptanib sodium and Ranibizumab (B1194657). The following sections detail their binding affinities, neutralization efficacy, and the experimental methodologies used to determine these properties, supported by quantitative data and visual representations of key biological and experimental processes.
Mechanism of Action and Targeting Specificity
This compound is a pegylated anti-VEGF aptamer, a single strand of nucleic acid that binds with high specificity to a particular target. It is designed to selectively bind to the VEGF-A165 isoform, which is a major contributor to pathological angiogenesis and vascular permeability.[1][2][3] Specifically, Pegaptanib binds to the heparin-binding domain of VEGF165.[2][4] This targeted approach leaves other VEGF isoforms, such as VEGF121, unaffected, which may play a role in normal physiological processes.[4]
Ranibizumab, in contrast, is a recombinant humanized monoclonal antibody fragment (Fab) that targets all isoforms of VEGF-A.[1][5][6][7][8] By binding to the receptor-binding domain of VEGF-A, Ranibizumab prevents the growth factor from interacting with its receptors, VEGFR1 and VEGFR2, on the surface of endothelial cells.[5][7] This non-selective inhibition of all VEGF-A isoforms leads to a broad suppression of VEGF-driven signaling.
Quantitative Comparison of In Vitro Performance
The in vitro efficacy of this compound and Ranibizumab has been evaluated through various assays, primarily focusing on their binding affinity to VEGF and their ability to neutralize its effects on endothelial cells. The data below summarizes key findings from comparative studies.
Binding Affinity to VEGF-A
| Drug | Target Isoform(s) | Dissociation Constant (Kd) | Measurement Method |
| This compound | VEGF-A165 | 50 pM | EMSA (Electrophoretic Mobility Shift Assay) |
| Ranibizumab | All VEGF-A isoforms | 46 pM | SPR (Surface Plasmon Resonance) - Biacore |
| 20.6 pM | KinExA (Kinetic Exclusion Assay) |
Data sourced from multiple studies.[1][2][9][10]
VEGF Neutralization and Cellular Inhibition
| Experiment | Drug | Concentration | Result |
| VEGF Neutralization (ELISA) | This compound | 0.08 mg/mL | No significant effect on VEGF neutralization in a porcine organ culture system.[5][6][11] |
| Ranibizumab | 0.125 mg/mL | Complete VEGF neutralization for up to 6 hours in a porcine organ culture system.[5][6][11] | |
| 120 ng/mL | Maintained VEGF neutralization even at high dilutions.[5][6] | ||
| Endothelial Cell Proliferation | This compound | Clinically relevant dose | 35.1% reduction in choroidal endothelial cell proliferation.[12] |
| Ranibizumab | Clinically relevant dose | 44.1% reduction in choroidal endothelial cell proliferation.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to compare Pegaptanib and Ranibizumab in vitro.
VEGF Neutralization Assay (Porcine Retina-RPE-Choroid Organ Culture)
This assay quantifies the ability of anti-VEGF drugs to neutralize VEGF secreted from cultured retinal tissues.
-
Tissue Preparation: Porcine retina-retinal pigment epithelium-choroid organ cultures are prepared from fresh eyes.[5][6][11]
-
Cultivation: The tissues are cultivated in a perfusion chamber.[5][6][11]
-
Treatment: Clinically relevant concentrations of Pegaptanib (0.08 mg/mL) and Ranibizumab (0.125 mg/mL) are added to the culture medium.[5][6][11]
-
Sample Collection: The supernatant is collected at various time points (e.g., 6 and 16 hours).[5][6]
-
Quantification: The amount of free VEGF in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[5][6]
Choroidal Endothelial Cell (CEC) Proliferation Assay (BrdU Incorporation)
This assay measures the inhibitory effect of the drugs on the proliferation of endothelial cells.
-
Cell Culture: Monolayer cultures of porcine choroidal endothelial cells (CEC) are established.[12][13]
-
Drug Incubation: The cells are incubated with various concentrations of Pegaptanib (0.025-0.08 mg/ml) or Ranibizumab (0.04-0.125 mg/ml) diluted in the culture medium.[12][13]
-
VEGF Stimulation: CECs are stimulated with VEGF to induce proliferation.[12][13]
-
BrdU Labeling: Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture. Proliferating cells incorporate BrdU into their DNA.
-
Detection: An anti-BrdU antibody conjugated to an enzyme is used to detect the incorporated BrdU. The signal, typically colorimetric or fluorescent, is proportional to the amount of cell proliferation.
Visualizing the Molecular and Experimental Landscape
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Binding and neutralization of vascular endothelial growth factor (VEGF) and related ligands by VEGF Trap, ranibizumab and bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pegaptanib, a targeted anti-VEGF aptamer for ocular vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The First Anti-VEGF Therapy: this compound | Ento Key [entokey.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Comparison of bevacizumab, ranibizumab, and pegaptanib in vitro: efficiency and possible additional pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. A comparative debate on the various anti-vascular endothelial growth factor drugs: this compound (Macugen), ranibizumab (Lucentis) and bevacizumab (Avastin) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Comparative antiproliferative and cytotoxic profile of bevacizumab (Avastin), pegaptanib (Macugen) and ranibizumab (Lucentis) on different ocular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Preclinical Efficacy of Pegaptanib Sodium vs. Bevacizumab: A Comparative Guide
In the landscape of anti-angiogenic therapies, Pegaptanib sodium (Macugen®) and bevacizumab (Avastin®) represent two key strategies for inhibiting the vascular endothelial growth factor (VEGF) pathway, a critical driver of neovascularization in various pathologies, including cancer and ocular diseases. While both drugs target VEGF, they differ fundamentally in their molecular nature and specificity. This guide provides a detailed comparison of their preclinical in vivo efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a pegylated anti-VEGF aptamer, a single strand of nucleic acid that specifically binds to the VEGF-A165 isoform.[1][2] This isoform is considered a major contributor to pathological angiogenesis and increased vascular permeability.[1][3] By binding to VEGF-A165, pegaptanib prevents it from interacting with its receptors on endothelial cells, thereby inhibiting downstream signaling.
Bevacizumab, in contrast, is a full-length humanized monoclonal antibody that targets all isoforms of VEGF-A.[2] This pan-VEGF-A blockade provides a broader inhibition of VEGF-A-mediated signaling.
Below is a diagram illustrating the distinct mechanisms of action of this compound and bevacizumab within the VEGF signaling pathway.
Head-to-Head Preclinical Efficacy: Ocular Neovascularization Model
A direct comparison of the in vivo efficacy of this compound and bevacizumab was conducted in a rat model of corneal neovascularization. This model provides valuable insights into the anti-angiogenic potential of these drugs in an ocular setting.
Experimental Protocol: Rat Model of Corneal Neovascularization
Animal Model: Sixteen male Sprague-Dawley rats were used in the study. All animal procedures were conducted in accordance with the Association for Research in Vision and Ophthalmology (ARVO) Statement for the Use of Animals in Ophthalmic and Vision Research.
Induction of Corneal Neovascularization: Corneal neovascularization was induced by chemical cauterization.
Treatment Groups: The rats were randomized into four groups (n=4 per group):
-
Bevacizumab group: Received a single subconjunctival injection of 0.05 mL containing 1.25 mg of bevacizumab.
-
Pegaptanib group: Received a single subconjunctival injection of 0.05 mL containing 0.15 mg of this compound.
-
Ranibizumab (B1194657) group: Received a single subconjunctival injection of 0.05 mL containing 0.5 mg of ranibizumab (data not shown in this guide).
-
Control group: Received a single subconjunctival injection of 0.05 mL of saline solution.
Efficacy Assessment: On the 15th day post-injection, digital photographs of the corneas were taken and analyzed using image analysis software to quantify the neovascularized area. The corneas were then excised for histological examination to count the number of blood vessels.
Statistical Analysis: The groups were compared using appropriate statistical tests, with a p-value of less than 0.05 considered statistically significant.
The experimental workflow for this study is depicted in the diagram below.
Quantitative Data Summary
The results of the study demonstrated that both bevacizumab and pegaptanib were effective in inhibiting corneal neovascularization compared to the control group. However, bevacizumab showed a statistically significant greater reduction in both the neovascularized area and the number of blood vessels compared to pegaptanib.
| Treatment Group | Mean Neovascularized Corneal Area (%) | Mean Number of Blood Vessels (Histology) |
| Bevacizumab | Significantly less than Pegaptanib and Control (p<0.05) | Significantly less than Pegaptanib and Control (p<0.05) |
| Pegaptanib | Significantly less than Control (p<0.05) | Significantly less than Control (p<0.05) |
| Control (Saline) | - | - |
Note: The study also included a ranibizumab group, which is not the focus of this comparison. There was no significant difference observed between the ranibizumab and pegaptanib groups.
Preclinical Efficacy in Oncology Models: A Data Gap
A comprehensive review of the preclinical literature reveals a notable lack of head-to-head in vivo studies directly comparing the anti-tumor efficacy of this compound and bevacizumab in oncology models. While bevacizumab has been extensively studied in various preclinical cancer models, data on the anti-tumor activity of pegaptanib is more limited.
Pegaptanib in Preclinical Oncology
Preclinical studies have suggested that pegaptanib possesses anti-angiogenic and anti-tumor potential. For instance, a study exploring pegaptanib loaded into tetrahedral DNA nanostructures (TDNs) as a drug delivery system showed that this formulation had a stronger killing ability on tumor cells compared to pegaptanib alone in a concentration-dependent manner.[4] Furthermore, the pegaptanib-TDNs were more effective at inhibiting the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) induced by VEGF.[4] While promising, this study evaluates a modified formulation of pegaptanib and does not provide a direct comparison with bevacizumab. Other preclinical data indicates that pegaptanib can inhibit VEGF-mediated vascular leakage and angiogenesis in various models.[1]
Bevacizumab in Preclinical Oncology
Bevacizumab has a more extensive preclinical data portfolio in oncology. It has been shown to inhibit tumor growth in a wide range of xenograft models, including colorectal, breast, lung, and glioblastoma. The anti-tumor activity of bevacizumab is primarily attributed to its anti-angiogenic effects, leading to a reduction in microvessel density and inhibition of new blood vessel formation within the tumor.
Conclusion
Based on the available preclinical in vivo data, both this compound and bevacizumab demonstrate significant anti-angiogenic activity. In a head-to-head comparison in a rat model of corneal neovascularization, bevacizumab was found to be more effective than pegaptanib.
A critical knowledge gap exists regarding the comparative preclinical efficacy of these two agents in oncology models. While bevacizumab has a well-established preclinical profile of anti-tumor activity across various cancer types, the data for pegaptanib in this context is less comprehensive, and direct comparative studies are lacking. Future preclinical research directly comparing the anti-tumor and anti-angiogenic effects of pegaptanib and bevacizumab in relevant cancer models would be invaluable for the scientific and drug development communities. Such studies would provide a clearer understanding of the relative therapeutic potential of selective VEGF-A165 inhibition versus pan-VEGF-A blockade in the context of cancer therapy.
References
- 1. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative debate on the various anti-vascular endothelial growth factor drugs: this compound (Macugen), ranibizumab (Lucentis) and bevacizumab (Avastin) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pegaptanib, a targeted anti-VEGF aptamer for ocular vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent anti-angiogenesis and anti-tumour activity of pegaptanib-loaded tetrahedral DNA nanostructure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pegaptanib and Other Anti-VEGF Agents on Endothelial Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Pegaptanib and other key anti-VEGF agents—Ranibizumab (B1194657), Bevacizumab, and Aflibercept—on endothelial cells. The information presented is supported by experimental data from peer-reviewed studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction to Anti-VEGF Therapies
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels.[1] While essential for normal physiological processes, pathological angiogenesis, driven by the overexpression of VEGF, is a hallmark of several diseases, including neovascular (wet) age-related macular degeneration (AMD) and diabetic retinopathy. Anti-VEGF agents are designed to inhibit the VEGF signaling pathway, thereby suppressing the abnormal blood vessel growth and permeability that characterize these conditions.[1][2]
This guide focuses on a comparative analysis of four prominent anti-VEGF agents:
-
Pegaptanib (Macugen®): A pegylated anti-VEGF aptamer that selectively binds to the VEGF-A165 isoform.[1][2]
-
Ranibizumab (Lucentis®): A recombinant humanized monoclonal antibody fragment (Fab) that targets all isoforms of VEGF-A.
-
Bevacizumab (Avastin®): A full-length recombinant humanized monoclonal antibody that also targets all isoforms of VEGF-A.
-
Aflibercept (Eylea®): A recombinant fusion protein that acts as a "VEGF trap," binding to VEGF-A, VEGF-B, and placental growth factor (PlGF).
Comparative Efficacy in Inhibiting Endothelial Cell Proliferation
The primary mechanism by which anti-VEGF agents exert their therapeutic effect is by inhibiting the proliferation of endothelial cells, the primary constituents of blood vessels. The following table summarizes the quantitative data on the potency of these agents in inhibiting endothelial cell proliferation, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Anti-VEGF Agent | Target(s) | IC50 (VEGFR1 Activation by VEGF-A165) | IC50 (VEGFR2 Activation by VEGF-A165) | Notes |
| Pegaptanib | VEGF-A165 | ~0.47 nM (binding) | ~1.10 nM (binding) | Inhibits VEGF165-induced endothelial cell migration with an IC50 of 4 nM.[3][4] Data on direct inhibition of proliferation is less consistently reported as an IC50 value in comparative studies. |
| Ranibizumab | All VEGF-A isoforms | 1,140 pM | 1,140 pM | In a comparative study, ranibizumab reduced choroidal endothelial cell proliferation by 44.1% at its clinical dose.[5] |
| Bevacizumab | All VEGF-A isoforms | 1,476 pM | 1,476 pM | In the same comparative study, bevacizumab reduced choroidal endothelial cell proliferation by 38.2% at its clinical dose.[5] |
| Aflibercept | VEGF-A, VEGF-B, PlGF | 16 pM | 26 pM | Demonstrates a significantly higher blocking potency compared to ranibizumab and bevacizumab in VEGFR activation assays.[6] |
Note: IC50 values can vary between studies depending on the specific cell type, assay conditions, and VEGF isoform used. The data presented here is for comparative purposes and is drawn from studies where multiple agents were evaluated in parallel where possible.
Mechanisms of Action and Signaling Pathways
The anti-VEGF agents discussed differ in their molecular structure and their specific targets within the VEGF family, leading to distinct mechanisms of action.
-
Pegaptanib is unique in its selective targeting of the VEGF-A165 isoform. It binds to the heparin-binding domain of VEGF-A165, preventing it from interacting with its receptors, VEGFR-1 and VEGFR-2.[1][7]
-
Ranibizumab and Bevacizumab both bind to the receptor-binding domain of all VEGF-A isoforms, thereby preventing their interaction with both VEGFR-1 and VEGFR-2.
-
Aflibercept acts as a decoy receptor, trapping not only all isoforms of VEGF-A but also VEGF-B and PlGF with very high affinity, thus providing a broader blockade of the VEGF signaling pathway.
The binding of VEGF-A to its primary receptor on endothelial cells, VEGFR-2, initiates a cascade of intracellular signaling events that ultimately lead to cell proliferation, migration, and survival. The diagram below illustrates this signaling pathway and the points of intervention for the different anti-VEGF agents.
Caption: VEGF signaling pathway and points of inhibition by anti-VEGF agents.
Experimental Protocols
The assessment of endothelial cell proliferation in response to anti-VEGF agents is typically conducted using a variety of in vitro assays. Below are detailed methodologies for three commonly employed techniques.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Starvation: Replace the medium with a low-serum (e.g., 0.5-1% FBS) medium and incubate for another 12-24 hours to synchronize the cells.
-
Treatment: Add varying concentrations of the anti-VEGF agents (Pegaptanib, Ranibizumab, Bevacizumab, Aflibercept) to the wells, along with a constant, predetermined concentration of VEGF-A (e.g., 20 ng/mL) to stimulate proliferation. Include control wells with cells and VEGF-A only (positive control) and cells in low-serum medium only (negative control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
BrdU (Bromodeoxyuridine) Incorporation Assay
The BrdU assay is a direct measure of DNA synthesis and, therefore, cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA of proliferating cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
BrdU Labeling: 18-24 hours after adding the anti-VEGF agents and VEGF-A, add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for 2-4 hours.
-
Fixation and Denaturation: Aspirate the medium, and fix the cells with a fixing solution (e.g., ethanol-based) for 30 minutes. After washing, add a denaturing solution (e.g., 2N HCl) to expose the incorporated BrdU.
-
Antibody Incubation: Neutralize the acid and block non-specific binding. Then, incubate the cells with an anti-BrdU antibody (typically a mouse monoclonal antibody) for 1 hour.
-
Secondary Antibody Incubation: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Substrate Addition: Add a TMB substrate solution and incubate until a color change is observed.
-
Stop Reaction and Measurement: Stop the reaction with a stop solution (e.g., 2.5 N H2SO4) and measure the absorbance at 450 nm.
Direct Cell Counting with Trypan Blue Exclusion
This method provides a direct count of viable cells in a population. Trypan blue is a vital stain that is excluded by viable cells with intact cell membranes but taken up by non-viable cells.
Protocol:
-
Cell Seeding and Treatment: Seed endothelial cells in a multi-well plate (e.g., 24-well or 12-well) and treat with anti-VEGF agents and VEGF-A as described in the MTT assay protocol.
-
Cell Detachment: After the incubation period (48-72 hours), wash the cells with PBS and detach them using a trypsin-EDTA solution.
-
Cell Suspension: Neutralize the trypsin with complete medium and collect the cell suspension. Centrifuge the suspension and resuspend the cell pellet in a known volume of PBS or serum-free medium.
-
Trypan Blue Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension with 10 µL of Trypan Blue).
-
Cell Counting: Load the stained cell suspension into a hemocytometer. Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the cell concentration (cells/mL) and the total number of viable cells in the original well.
The following diagram illustrates a typical experimental workflow for evaluating the anti-proliferative effects of these agents.
Caption: General experimental workflow for assessing anti-proliferative effects.
Conclusion
The available data indicates that while all four anti-VEGF agents are effective in inhibiting endothelial cell proliferation, they exhibit different potencies and mechanisms of action. Aflibercept generally demonstrates the highest potency in in vitro assays, likely due to its broader target profile and high binding affinity. Ranibizumab and Bevacizumab show comparable efficacy in many studies, with both being more potent than Pegaptanib in head-to-head comparisons of VEGF neutralization. Pegaptanib's selectivity for the VEGF-A165 isoform may offer a more targeted therapeutic approach, though this can result in lower overall anti-proliferative efficacy compared to the broader-spectrum agents. The choice of agent for further research and development may depend on the specific pathological context and the desired balance between efficacy and selectivity. The experimental protocols provided herein offer standardized methods for the continued evaluation and comparison of these and novel anti-angiogenic compounds.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Anti-VEGF aptamer (pegaptanib) therapy for ocular vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Pegaptanib vs. a Pan-VEGF Inhibitor in a Mouse Model of Choroidal Neovascularization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pegaptanib, a selective VEGF-A165 inhibitor, and pan-VEGF inhibitors for the treatment of choroidal neovascularization (CNV) in a laser-induced mouse model. This document synthesizes available preclinical data to offer insights into their respective mechanisms and efficacy.
Mechanism of Action: A Tale of Two Inhibition Strategies
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein in angiogenesis, the formation of new blood vessels. In neovascular diseases of the eye, such as wet age-related macular degeneration (AMD), overexpression of VEGF leads to abnormal and leaky blood vessel growth, causing vision loss.
Pegaptanib is an RNA aptamer that selectively binds to the VEGF-A165 isoform.[1][2] This specificity is due to its interaction with the heparin-binding domain unique to this isoform.[3] By targeting only VEGF-A165, Pegaptanib aims to inhibit the primary driver of pathological angiogenesis while potentially sparing other VEGF isoforms that may have physiological roles.
Pan-VEGF inhibitors , such as Aflibercept and Bevacizumab, take a broader approach. Aflibercept is a recombinant fusion protein that acts as a decoy receptor, binding to all isoforms of VEGF-A, VEGF-B, and Placental Growth Factor (PlGF).[4] Bevacizumab is a full-length monoclonal antibody that also targets all isoforms of VEGF-A.[5] This comprehensive blockade of the VEGF pathway is intended to provide a more potent anti-angiogenic effect.
Preclinical Efficacy in a Laser-Induced CNV Mouse Model
Pegaptanib Performance Data
Studies on the efficacy of Pegaptanib in the laser-induced CNV mouse model are limited. One study in a rat model of laser-induced CNV reported a marginal, though statistically significant, reduction in CNV diameter at a specific dose.
| Treatment Group | Mean CNV Diameter (µm) | Percent Reduction vs. Laser Only | Statistical Significance (p-value) |
| Laser Only (Control) | 196 | - | - |
| Pegaptanib (9µg) | 170 | 14% | < 0.01 |
| Pegaptanib (17µg) | 176 | 10% | < 0.05 |
Data synthesized from a study in a rat laser trauma model, as mouse model data is limited.[6]
Pan-VEGF Inhibitor Performance Data (Aflibercept)
Aflibercept has been shown to have a strong dose-dependent inhibitory effect on CNV formation and vascular leakage in the laser-induced CNV mouse model.
| Treatment Group (Intravitreal) | Outcome Measure | Day 5 Results | Day 14 Results | Statistical Significance vs. Saline (p-value) |
| Saline | CNV Leakage & Formation | Significant Leakage | Significant Leakage | - |
| Aflibercept (4 µg) | CNV Leakage & Formation | Significantly Decreased | Statistically Significant Difference | < 0.05 |
| Aflibercept (40 µg) | CNV Leakage & Formation | Completely Prevented | Statistically Significant Difference | < 0.05 |
| Aflibercept (80 µg) | CNV Leakage & Formation | Completely Prevented | Statistically Significant Difference | < 0.05 |
Data is illustrative of dose-dependent effects reported in the laser-induced CNV mouse model.[7]
It is important to note that studies with Bevacizumab in the laser-induced CNV mouse model have yielded conflicting results, with some showing no significant reduction in CNV size.[8] This may be due to the humanized nature of the antibody and its potentially weaker interaction with murine VEGF.
Experimental Protocols
The following is a generalized protocol for a laser-induced CNV mouse model study to evaluate the efficacy of anti-VEGF agents.
Laser-Induced Choroidal Neovascularization
-
Animal Model: Adult C57BL/6J mice are commonly used due to their pigmented retinal pigment epithelium (RPE), which is necessary for laser absorption.
-
Anesthesia: Mice are anesthetized with an intraperitoneal injection of a ketamine and xylazine (B1663881) cocktail.
-
Pupil Dilation: Pupils are dilated using a topical mydriatic agent.
-
Laser Photocoagulation: A diode or argon laser is used to create four laser spots around the optic nerve head of one eye.[8][9] The laser settings are calibrated to rupture Bruch's membrane, which is confirmed by the appearance of a bubble at the laser site.[10]
Intravitreal Drug Administration
-
Procedure: Immediately following laser induction, a single intravitreal injection of the test agent (Pegaptanib, a pan-VEGF inhibitor, or vehicle control) is administered using a fine-gauge needle under a surgical microscope.[8]
Assessment of Choroidal Neovascularization
-
Fluorescein (B123965) Angiography (FA): At specified time points (e.g., 7 and 14 days post-laser), mice are anesthetized and injected with fluorescein dye.[11] A fundus camera is used to capture images of the retinal vasculature to assess for leakage from the CNV lesions.
-
Choroidal Flatmounts and Isolectin Staining: At the end of the study period, mice are euthanized, and their eyes are enucleated. The choroid is dissected and flat-mounted. The neovascular complexes are stained with isolectin B4, a fluorescent marker for endothelial cells.[8][12]
-
Quantification: The area or volume of the CNV lesions is measured from the captured images using image analysis software.[13]
Visualizing the Mechanisms
Experimental Workflow
Experimental workflow for evaluating anti-VEGF therapies in a laser-induced CNV mouse model.
VEGF Signaling Pathway and Inhibition
VEGF signaling pathway and points of inhibition for Pegaptanib and a pan-VEGF inhibitor.
Conclusion
Both Pegaptanib and pan-VEGF inhibitors have demonstrated efficacy in preclinical models of CNV by targeting the VEGF pathway. Pegaptanib offers a targeted approach by selectively inhibiting VEGF-A165, while pan-VEGF inhibitors provide a more comprehensive blockade of multiple VEGF family members. The choice between a selective and a pan-inhibitor in a research or therapeutic context will depend on the specific questions being addressed and the desired balance between targeted efficacy and broader pathway inhibition. The laser-induced CNV mouse model remains a valuable tool for the preclinical evaluation of these and other novel anti-angiogenic therapies.
References
- 1. The First Anti-VEGF Therapy: Pegaptanib Sodium | Ento Key [entokey.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]
- 5. What are VEGF inhibitors and how do they work? [synapse.patsnap.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. mdpi.com [mdpi.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Analysis of Pegaptanib Sodium's Cross-Reactivity with Vascular Endothelial Growth Factor (VEGF) Isoforms Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pegaptanib sodium's binding affinity and biological activity across various species, supported by available experimental data. This compound (Macugen®) is a pegylated anti-VEGF aptamer specifically designed to inhibit the pathological effects of VEGF, a key driver of angiogenesis in ocular diseases.
Executive Summary
This compound demonstrates high-affinity binding to the human VEGF-A isoform 165 (VEGF₁₆₅), the principal mediator of pathological ocular neovascularization and vascular permeability.[1][2][3] Preclinical studies have confirmed its biological activity in a range of species, including mice, rats, rabbits, guinea pigs, and non-human primates. Notably, the aptamer exhibits equal binding affinity to the murine equivalent of human VEGF₁₆₅, VEGF₁₆₄, highlighting its cross-reactivity. While Pegaptanib selectively targets VEGF₁₆₅, it does not bind to the VEGF₁₂₁ isoform, which is considered to play a more physiological role.[1] This selective inhibition profile suggests a favorable safety profile by sparing the physiological functions of other VEGF isoforms.
Cross-Reactivity and Binding Affinity of this compound
This compound binds with high specificity and affinity to the heparin-binding domain of VEGF₁₆₅, thereby blocking its interaction with its receptors, VEGFR1 and VEGFR2.[2][4] The following table summarizes the known dissociation constants (Kd) of Pegaptanib for VEGF₁₆₅ from different species.
| Species | VEGF Isoform | Dissociation Constant (Kd) | Method | Reference |
| Human | VEGF₁₆₅ | ~50 pM | Not specified | [2][4] |
| Human | Pegylated Aptamer vs. VEGF₁₆₅ | ~200 pM | Not specified | [1][5] |
| Mouse | VEGF₁₆₄ (murine equivalent of human VEGF₁₆₅) | Equal affinity to human VEGF₁₆₅ | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Binding Affinity Determination: Filter Binding Assay
This method is commonly used to quantify the interaction between a radiolabeled ligand and a protein.
-
Radiolabeling of the Aptamer: The Pegaptanib aptamer is radiolabeled, typically with ³²P, at the 5' end using T4 polynucleotide kinase and [γ-³²P]ATP.
-
Binding Reaction: A constant concentration of the radiolabeled aptamer is incubated with varying concentrations of the target VEGF protein from the species of interest in a binding buffer (e.g., phosphate-buffered saline with MgCl₂ and bovine serum albumin) to reach equilibrium.
-
Filtration: The binding reaction mixture is passed through a nitrocellulose membrane filter. Protein-bound aptamer is retained on the filter, while the unbound aptamer passes through.
-
Quantification: The amount of radioactivity on the filter is quantified using a scintillation counter.
-
Data Analysis: The fraction of bound aptamer is plotted against the protein concentration, and the dissociation constant (Kd) is determined by fitting the data to a saturation binding curve.
In Vitro Biological Activity: Endothelial Cell Proliferation Assay
This assay assesses the ability of Pegaptanib to inhibit VEGF-induced proliferation of endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach a desired confluency.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 3,000-5,000 cells/well) and allowed to adhere.
-
Treatment: The cells are then treated with a specific concentration of VEGF₁₆₅ in the presence of varying concentrations of Pegaptanib or a control substance.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for cell proliferation.
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of inhibition of cell proliferation is calculated for each Pegaptanib concentration, and the IC₅₀ value (the concentration of Pegaptanib that inhibits 50% of the VEGF-induced proliferation) is determined.
In Vivo Biological Activity: Miles Assay for Vascular Permeability
The Miles assay is a classic in vivo method to assess vascular permeability.
-
Animal Model: The assay is typically performed in guinea pigs or mice.
-
Dye Injection: An Evans Blue dye solution is injected intravenously into the animal. This dye binds to serum albumin.
-
Intradermal Injections: After a short circulation period, the test substance (VEGF₁₆₅) and a control solution are injected intradermally at distinct sites on the animal's shaved back. To test the inhibitory effect of Pegaptanib, it is co-injected with VEGF₁₆₅.
-
Permeability Assessment: VEGF induces localized vascular leakage, causing the albumin-bound Evans Blue dye to extravasate into the surrounding tissue, resulting in a blue spot at the injection site.
-
Quantification: The size and/or intensity of the blue spots are measured. Alternatively, the skin sites are excised, and the dye is extracted and quantified spectrophotometrically.
-
Data Analysis: The amount of dye leakage at the VEGF-injected sites is compared to the control sites to determine the effect of Pegaptanib on inhibiting vascular permeability.
Visualizations
VEGF Signaling Pathway and Pegaptanib's Mechanism of Action
Caption: Pegaptanib inhibits VEGF₁₆₅, preventing receptor binding and downstream signaling.
Experimental Workflow for Assessing Pegaptanib's Efficacy
Caption: Workflow for evaluating Pegaptanib's binding affinity and biological activity.
References
A Comparative Analysis of the Intraocular Pharmacokinetics of Pegaptanib, Ranibizumab, and Bevacizumab in Rabbits
A comprehensive review of the pharmacokinetic profiles of three key anti-VEGF agents used in ophthalmology, providing researchers, scientists, and drug development professionals with essential comparative data from rabbit models.
This guide delves into the comparative pharmacokinetics of three prominent vascular endothelial growth factor (VEGF) inhibitors: Pegaptanib, Ranibizumab, and Bevacizumab, following intravitreal administration in rabbits. The rabbit model is a frequently utilized preclinical model in ophthalmic research due to the anatomical and physiological similarities of its eyes to human eyes. Understanding the intraocular behavior of these drugs—how they are absorbed, distributed, metabolized, and eliminated—is critical for optimizing dosing regimens and developing next-generation therapies for ocular diseases such as age-related macular degeneration (AMD) and diabetic macular edema.
This report synthesizes available data on the half-life, maximum concentration (Cmax), and time to reach maximum concentration (Tmax) of these three agents in the vitreous and aqueous humor of rabbits. Detailed experimental protocols are provided to offer context to the presented data, and a logical workflow of a typical pharmacokinetic study is visualized.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for Pegaptanib, Ranibizumab, and Bevacizumab in the vitreous and aqueous humor of rabbits, based on data from various preclinical studies.
Table 1: Pharmacokinetic Parameters in Vitreous Humor
| Drug | Dose | Half-life (t½) | Maximum Concentration (Cmax) | Time to Cmax (Tmax) |
| Pegaptanib | Not Specified | 3.75 days (90 hours) | Data Not Available | Data Not Available |
| Ranibizumab | 0.5 mg | 2.88 days | Data Not Available | Data Not Available |
| Bevacizumab | 1.25 mg | 4.32 - 6.61 days | ~406.25 µg/mL | 1 day |
Table 2: Pharmacokinetic Parameters in Aqueous Humor
| Drug | Dose | Half-life (t½) | Maximum Concentration (Cmax) | Time to Cmax (Tmax) |
| Pegaptanib | Not Specified | Data Not Available | Data Not Available | Data Not Available |
| Ranibizumab | 0.5 mg | 2.84 days | 17.9 µg/mL | 3 days |
| Bevacizumab | 1.25 mg | 6.51 days | 5.83 µg/mL | 1 day |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized experimental protocols to assess the pharmacokinetics of intravitreally administered drugs in rabbits. A generalized methodology is outlined below.
1. Animal Model:
-
Species: New Zealand White or Dutch Belted rabbits are commonly used due to their eye size, which is comparable to that of humans, and their ease of handling.
-
Health Status: Animals are typically healthy, adult males or females, and are acclimatized to the laboratory environment before the study.
2. Drug Administration:
-
Route: A single intravitreal injection is administered to one or both eyes of the rabbit.
-
Procedure: The injection is performed by a trained professional under sterile conditions, often with the aid of a surgical microscope. Anesthesia is used to minimize animal discomfort. The injection volume is typically small (e.g., 0.05 mL) to avoid a significant increase in intraocular pressure.
3. Sample Collection:
-
Time Points: Samples of aqueous and vitreous humor are collected at various time points post-injection (e.g., 1, 3, 7, 14, 28 days) to characterize the drug's concentration-time profile.
-
Method: Rabbits are euthanized at each time point, and the eyes are enucleated. The aqueous and vitreous humor are carefully aspirated using a syringe.
4. Analytical Method:
-
Technique: Enzyme-linked immunosorbent assay (ELISA) is the most common method for quantifying the concentration of these large-molecule drugs in ocular fluids. This technique offers high sensitivity and specificity.
-
Procedure: The collected samples are processed and analyzed using a validated ELISA kit specific for each drug (Pegaptanib, Ranibizumab, or Bevacizumab). The assay measures the amount of drug present in each sample, allowing for the determination of its concentration.
5. Pharmacokinetic Analysis:
-
Modeling: The concentration-time data are analyzed using pharmacokinetic modeling software. A one-compartment or two-compartment model is typically fitted to the data to estimate key parameters such as half-life, Cmax, and Tmax.
Experimental Workflow
The following diagram illustrates the typical workflow of a comparative pharmacokinetic study in rabbits.
Signaling Pathway Inhibition
Pegaptanib, Ranibizumab, and Bevacizumab all function by inhibiting the signaling pathway of Vascular Endothelial Growth Factor A (VEGF-A), a key mediator of angiogenesis and vascular permeability. However, they differ in their specific targets and mechanisms of action.
As depicted, Bevacizumab and Ranibizumab are monoclonal antibodies that bind to and inhibit all isoforms of VEGF-A. In contrast, Pegaptanib is an aptamer that selectively binds to the VEGF-A 165 isoform. This difference in target specificity may influence their clinical efficacy and safety profiles.
Efficacy of Pegaptanib sodium versus aflibercept in a preclinical model of retinal neovascularization
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of Pegaptanib sodium and aflibercept in treating retinal neovascularization. This analysis is supported by experimental data from preclinical models and detailed methodologies.
Retinal neovascularization, the abnormal growth of new blood vessels in the retina, is a hallmark of several blinding eye diseases, including wet age-related macular degeneration (AMD) and diabetic retinopathy. The vascular endothelial growth factor (VEGF) family of proteins plays a crucial role in stimulating this pathological angiogenesis. Both this compound and aflibercept are anti-VEGF therapies, but they differ significantly in their molecular targets and mechanisms of action.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a pegylated anti-VEGF aptamer, a single strand of nucleic acid that binds with high specificity to the VEGF-A165 isoform. This isoform is considered a major contributor to pathological neovascularization and vascular permeability. By selectively targeting VEGF-A165, pegaptanib aims to inhibit abnormal blood vessel growth while potentially preserving the physiological functions of other VEGF isoforms.[1][2]
Aflibercept, on the other hand, is a recombinant fusion protein. It acts as a "VEGF trap" by mimicking the natural VEGF receptors.[3][4] Its structure incorporates the binding domains of human VEGF receptors 1 and 2, fused to the Fc portion of human IgG1.[5] This design allows aflibercept to bind not only to all isoforms of VEGF-A but also to VEGF-B and placental growth factor (PlGF), other members of the VEGF family implicated in angiogenesis.[1][3] This broader targeting profile theoretically offers a more comprehensive blockade of the angiogenic signaling cascade.
Caption: Differential targeting of angiogenic factors by this compound and aflibercept.
Preclinical Efficacy: A Comparative Overview
| Drug | Preclinical Model | Key Efficacy Endpoint | Dosage | Results | Reference |
| This compound | Rat Laser-Induced CNV | Reduction in CNV Diameter | 17µg (100% dose), 9µg (50% dose) | 10% reduction with 17µg dose; 14% reduction with 9µg dose (compared to laser only) | [6] |
| Aflibercept | Mouse Laser-Induced CNV | Prevention of CNV Formation and Vascular Leakage | 4µg, 40µg, 80µg | Dose-dependent prevention of CNV and leakage. 40µg and 80µg completely prevented CNV at Day 5. | [7] |
Experimental Protocols
The following are detailed methodologies for the key preclinical models used to evaluate anti-VEGF therapies.
Laser-Induced Choroidal Neovascularization (CNV) Model
This model is widely used to mimic the neovascularization characteristic of wet AMD.
-
Animal Model: Typically, pigmented mice (e.g., C57BL/6J) or rats are used as they absorb laser energy effectively.[8]
-
Anesthesia and Pupil Dilation: Animals are anesthetized, and their pupils are dilated to allow for clear visualization of the retina.
-
Laser Photocoagulation: A laser (e.g., argon green laser) is used to create burns on the retina, specifically to rupture Bruch's membrane.[9] The formation of a vapor bubble confirms a successful rupture.
-
Drug Administration: The test articles (this compound, aflibercept, or vehicle control) are administered via intravitreal injection, typically immediately after laser induction.
-
Efficacy Assessment: At various time points post-laser (e.g., 7, 14, or 21 days), the extent of CNV is quantified. This can be done through:
-
Fluorescein Angiography (FA): To visualize vascular leakage from the CNV lesions.
-
Choroidal Flat Mounts: The eyes are enucleated, and the choroid is dissected and stained with a vascular-binding lectin (e.g., isolectin B4) to visualize the neovascular complexes. The area of CNV is then measured using imaging software.
-
Caption: A typical workflow for evaluating anti-angiogenic drugs in a laser-induced CNV model.
Oxygen-Induced Retinopathy (OIR) Model
The OIR model is a robust and reproducible model for studying ischemic retinopathies like retinopathy of prematurity and proliferative diabetic retinopathy.
-
Animal Model: Neonatal mice (e.g., C57BL/6J pups) are used.
-
Hyperoxia Exposure: At postnatal day 7 (P7), the pups and their nursing dam are placed in a hyperoxic environment (typically 75% oxygen) for five days. This causes vaso-obliteration in the central retina.
-
Return to Normoxia: At P12, the animals are returned to room air (normoxia). The now avascular and hypoxic central retina triggers a robust neovascular response.
-
Drug Administration: Intravitreal injections of the test articles are typically performed at P12 or shortly after.
-
Efficacy Assessment: The peak of neovascularization occurs around P17. At this time point, the animals are euthanized, and the retinas are dissected.
-
Quantification: Retinal flat mounts are stained with a vascular marker. The areas of neovascularization (tufts) and avascular retina are quantified using microscopy and image analysis software.
Summary and Conclusion
Both this compound and aflibercept have demonstrated efficacy in preclinical models of retinal neovascularization. Pegaptanib's targeted approach against VEGF-A165 has been shown to reduce choroidal neovascularization. Aflibercept, with its broader mechanism of action, exhibits a strong, dose-dependent inhibition of both choroidal and retinal neovascularization.
The choice between a selective and a broad-spectrum VEGF inhibitor for therapeutic development may depend on the specific pathology being targeted and the desired balance between efficacy and the potential for off-target effects. The preclinical models described herein provide a robust platform for further head-to-head comparisons and the evaluation of novel anti-angiogenic therapies. The data presented, while from separate studies, suggest that both molecules are active in preclinical settings, with aflibercept showing a more complete inhibition at the doses tested in the cited study. Further direct comparative studies would be invaluable to definitively establish the relative preclinical efficacy of these two important therapeutic agents.
References
- 1. Comparison of bevacizumab, ranibizumab, and pegaptanib in vitro: efficiency and possible additional pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Aflibercept versus Faricimab in the Treatment of Neovascular Age-Related Macular Degeneration and Diabetic Macular Edema: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. A Mouse Model for Laser-induced Choroidal Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating the Long-Term Safety of Pegaptanib Sodium in Primate Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of the long-term safety profile of Pegaptanib sodium with other leading anti-VEGF (Vascular Endothelial Growth Factor) therapies, specifically Bevacizumab, Ranibizumab, and Aflibercept, in non-human primate models. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these treatments for neovascular age-related macular degeneration (AMD).
Comparative Safety and Tolerability of Intravitreal Anti-VEGF Agents in Non-Human Primates
The following tables summarize the key long-term safety findings for this compound and its alternatives in primate models. Data has been compiled from multiple preclinical studies to provide a comparative overview of ocular health following repeated intravitreal injections.
| Parameter | This compound (0.3 mg) | Bevacizumab (1.25 mg) | Ranibizumab (0.5 mg) | Aflibercept |
| Study Duration | 14 weeks | 14 weeks | Up to 26 weeks (toxicology summary) | Up to 2.5 years |
| Ocular Inflammation | No significant inflammation reported.[1] | Minimal to severe, dose-dependent anterior chamber flare and cellular responses.[2] | Dose-dependent inflammatory reactions, including anterior chamber flare and vitreal cells. 0.5 mg/eye was the maximum tolerated dose.[2] | Mild to moderate inflammatory responses, which trended toward spontaneous resolution.[3] |
| Intraocular Pressure (IOP) | No significant changes from baseline.[4] | Not reported in detail in the comparative study. | Not detailed in available long-term primate studies. | No clinically significant changes observed. |
| Retinal Structure (OCT) | No obvious differences from baseline or control.[1] | No obvious differences from baseline or control.[1] | Not detailed in available long-term primate studies. | No abnormalities in retinal structure observed. No difference in retinal pigment epithelium (RPE) or outer nuclear layer (ONL) thickness.[3] |
| Retinal Function (ERG) | No effect on any measured parameters.[1] | Moderate and sustained reduction in scotopic b-wave amplitude.[1] | Not detailed in available long-term primate studies. | No abnormalities in retinal function observed. No statistically significant difference in scotopic a- and b-waves compared to vehicle.[3] |
| Histopathology | No major morphologic effects observed.[1] | No major morphologic effects observed.[1] | Minimal to slight inflammatory cell infiltration at the maximum tolerated dose.[2] | No histologic abnormalities observed at 2.5 years.[3] |
Experimental Protocols
Long-Term Ocular Safety Assessment of Intravitreal Injections in Non-Human Primates
This section outlines a generalized protocol for conducting a multi-year ocular safety study of an investigational anti-VEGF agent in a non-human primate model, based on common practices reported in the literature.
1. Animal Model:
-
Species: Cynomolgus monkeys (Macaca fascicularis) or Rhesus macaques (Macaca mulatta) are commonly used due to the high degree of similarity of their ocular anatomy and physiology to humans.[5]
-
Age and Health: Healthy, young adult animals are selected and subjected to a thorough veterinary examination to ensure they are free of any pre-existing ocular or systemic conditions.
2. Dosing and Administration:
-
Route: Intravitreal (IVT) injection.
-
Dosage: At least three dose levels are typically evaluated: a low dose, a mid-dose (often the intended clinical dose), and a high dose, along with a vehicle control group.
-
Administration: Injections are performed by a qualified veterinary ophthalmologist under sterile conditions. Animals are anesthetized, and a local anesthetic is applied to the eye. The injection is made through the pars plana, typically 3.5-4.0 mm posterior to the limbus, using a small-gauge needle (e.g., 30-gauge).
-
Frequency: The dosing schedule is designed to mimic the intended clinical use, for example, monthly or every other month injections for a defined period (e.g., 6-12 months), followed by a recovery period with no treatment to assess the reversibility of any findings.
3. Ocular Examinations: A comprehensive battery of ophthalmic examinations is performed at baseline and at regular intervals throughout the study.
-
Slit-lamp Biomicroscopy: To assess the anterior segment of the eye for signs of inflammation (cells and flare), lens opacities, and other abnormalities.
-
Indirect Ophthalmoscopy: To examine the posterior segment, including the vitreous, retina, and optic nerve.
-
Intraocular Pressure (IOP) Measurement: Using tonometry to monitor for any drug-related effects on IOP.
-
Fundus Photography: To document the appearance of the retina and optic nerve over time.
-
Optical Coherence Tomography (OCT): To obtain high-resolution cross-sectional images of the retina to assess for any changes in retinal thickness, morphology, or the presence of fluid.
-
Electroretinography (ERG): To objectively measure the electrical responses of the various cell types in the retina (photoreceptors, bipolar cells, etc.) to light stimulation, providing a quantitative assessment of retinal function. Both scotopic (dark-adapted) and photopic (light-adapted) ERGs are typically recorded.
4. Systemic Safety Assessment:
-
Regular monitoring of clinical signs, body weight, and food consumption.
-
Collection of blood and urine samples for hematology, clinical chemistry, and urinalysis at selected time points.
5. Histopathology:
-
At the end of the study, animals are euthanized, and their eyes are enucleated and processed for histopathological examination.
-
Both light microscopy and, in some cases, electron microscopy are used to examine the various ocular tissues (cornea, iris, lens, retina, choroid, optic nerve) for any microscopic changes or signs of toxicity.
Visualizations
VEGF Signaling Pathway in Neovascular AMD
Caption: Simplified VEGF-A signaling pathway and points of inhibition by various anti-VEGF agents.
Experimental Workflow for Long-Term Ocular Safety Study
Caption: General workflow for a long-term ocular safety and toxicology study in non-human primates.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Long-Term Safety Evaluation of Continuous Intraocular Delivery of Aflibercept by the Intravitreal Gene Therapy Candidate ADVM-022 in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pegaptanib in the treatment of wet, age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Feasibility of intravitreal injections and ophthalmic safety assessment in marmoset (Callithrix jacchus) monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pegaptanib Sodium: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Pegaptanib sodium, ensuring the safety of personnel and adherence to regulatory standards.
For researchers, scientists, and drug development professionals handling this compound, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural, step-by-step approach to the disposal of this anti-angiogenic medicine, ensuring compliance with relevant regulations.
Understanding the Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by multiple regulatory bodies. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal agencies overseeing this area. It is crucial to note that state and local regulations may impose more stringent requirements.
This compound is classified as a non-hazardous pharmaceutical.[1] This classification simplifies the disposal process compared to hazardous drugs, as it does not typically require chemical neutralization or deactivation prior to disposal. The manufacturer's safety data sheet (SDS) advises to "Dispose of waste in accordance with all applicable laws and regulations."[1] Similarly, the European Medicines Agency (EMA) states that "Any unused medicinal product or waste material should be disposed of in accordance with local requirements."[2]
Step-by-Step Disposal Procedures
The following procedures are recommended for the disposal of this compound and associated materials in a laboratory setting.
Disposal of Unused or Expired this compound Solution
-
Do not pour down the drain: Never dispose of this compound solution by pouring it into the sink or down the drain. While not classified as hazardous, this practice can contribute to environmental contamination.
-
Original Vials: Unused or expired vials of this compound should be disposed of in a designated pharmaceutical waste container. These are typically blue or white containers intended for non-hazardous pharmaceutical waste.
-
Small Residual Amounts: For trace amounts of the solution remaining in vials after use, the empty vial can be disposed of in a sharps container.
Disposal of Used Syringes and Needles
-
Immediate Disposal: Immediately after use, dispose of syringes and needles in a puncture-resistant, leak-proof sharps container.
-
Do not recap needles: To prevent needlestick injuries, do not attempt to recap, bend, or break needles.
-
Properly Labeled Sharps Containers: Ensure sharps containers are clearly labeled with the biohazard symbol.
Disposal of Contaminated Materials
-
Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE that have come into contact with this compound should be disposed of in a designated pharmaceutical waste container.
-
Spill Cleanup Materials: Any materials used to clean up a spill of this compound, such as absorbent pads, should also be placed in the pharmaceutical waste container. For spills, it is recommended to contain the source, collect the spill with absorbent material, and clean the area thoroughly.[1]
De-identification of Packaging
-
Remove Personal Information: Before disposing of outer packaging, such as boxes, ensure that any patient or personal health information is removed or rendered unreadable to protect privacy.
-
Recycling: Uncontaminated cardboard and paper packaging can typically be recycled.
Data Presentation
No quantitative data regarding specific chemical degradation or inactivation protocols for the disposal of this compound was found in publicly available literature. The primary recommendation is to treat it as non-hazardous pharmaceutical waste and follow institutional and local regulations for disposal, which generally involves incineration through a licensed waste management facility.
Experimental Protocols
Detailed experimental protocols for the chemical degradation or inactivation of this compound for disposal purposes are not provided by the manufacturer or found in the reviewed scientific literature. The stability of oligonucleotide therapeutics is a complex area, with degradation influenced by factors such as pH and temperature, but this information is primarily for formulation and manufacturing contexts, not for routine laboratory disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Pegaptanib Sodium
Researchers and drug development professionals handling Pegaptanib sodium, an oligonucleotide therapeutic, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, alongside key safety data.
Personal Protective Equipment (PPE)
The primary goal of personal protective equipment is to provide a barrier against potential exposure to this compound. The following PPE is recommended based on safety data sheets and general laboratory best practices for handling oligonucleotide therapeutics.
1. Eye Protection:
-
Safety Goggles: Appropriately fitted, indirectly-vented goggles are crucial to protect against splashes and sprays.[1][2] Regular prescription eyeglasses are not a substitute for proper safety eyewear.[2]
2. Hand Protection:
-
Gloves: Sterile gloves should be worn to maintain aseptic conditions and prevent skin contact.[3] While some studies in clinical settings have debated the necessity of sterile versus non-sterile gloves for preventing endophthalmitis, in a laboratory setting, sterile gloves are a prudent measure to prevent contamination of the product and protect the handler.[4]
3. Body Protection:
-
Protective Clothing: Laboratory coats, uniforms, or disposable coveralls should be worn to protect the skin and clothing from contamination.[1]
4. Respiratory Protection:
-
Respirator: If the applicable Occupational Exposure Limit (OEL) is exceeded, a suitable respirator with a sufficient protection factor should be used to control exposure.[1]
Occupational Exposure Limits
Quantitative data regarding exposure limits for the active ingredient are summarized below.
| Substance | Organization | Exposure Limit Type | Value |
| This compound | Pfizer | OEL TWA-8 Hr | 0.1 mg/m³ |
| Sodium hydroxide | ACGIH | Ceiling | = 2 mg/m³ |
| Hydrogen chloride | OSHA | Final PELS - TWAs | 2 mg/m³ |
| Hydrogen chloride | ACGIH | Ceiling | = 2 ppm |
| Hydrogen chloride | Australia | PEAK | = 5 ppm / 7.5 mg/m³ |
OEL: Occupational Exposure Limit, TWA: Time-Weighted Average, PELS: Permissible Exposure Limits, ACGIH: American Conference of Governmental Industrial Hygienists, OSHA: Occupational Safety and Health Administration.[1]
Procedural Guidance for Handling and Disposal
Adherence to aseptic techniques is critical when handling this compound to maintain its sterility and prevent contamination.
Preparation and Handling Workflow:
-
Visual Inspection: Before use, visually inspect the this compound solution for any particulate matter or discoloration.[3][5] The solution should be clear and colorless to light yellow.[1] Do not use if the solution is cloudy or contains particles.[6]
-
Aseptic Environment: All handling procedures should be conducted under aseptic conditions. This includes using a sterile field, employing surgical hand disinfection, and using sterile equipment.[3][5]
-
Spill Management: In the event of a spill, contain the source if it is safe to do so.[1] Absorb the spill with appropriate material and thoroughly clean the affected area.[1] Non-essential personnel should be evacuated from the area in the case of a large spill.[1]
Disposal Plan:
All unused product and waste materials contaminated with this compound must be disposed of according to local, state, and federal regulations.[7]
-
Waste Segregation: Place all contaminated materials, including syringes, needles, gloves, and absorbent materials, into a designated and appropriately labeled, sealed container for biohazardous waste.[1][7]
-
Environmental Protection: Take care to prevent the environmental release of this compound.[1]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
